molecular formula C28H28O9 B016320 Chrysomycin A CAS No. 82196-88-1

Chrysomycin A

Cat. No.: B016320
CAS No.: 82196-88-1
M. Wt: 508.5 g/mol
InChI Key: OMDANBMKOUVKAG-WZNMFJNZSA-N
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Description

Chrysomycin A is a potent benzo[a]tetracene quinone antibiotic isolated from Streptomyces species, renowned for its significant antibacterial and anticancer research applications. This compound exhibits a powerful mechanism of action primarily through high-affinity binding to double-stranded DNA, functioning as a proficient intercalating agent. This interaction inhibits essential nucleic acid processes, including DNA replication and RNA transcription, leading to the effective suppression of bacterial growth and the induction of apoptosis in susceptible cancer cell lines. Its notable efficacy against Gram-positive bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), makes it an invaluable tool for investigating novel pathways to overcome antibiotic resistance. Furthermore, in oncology research, this compound demonstrates potent cytotoxic activity, prompting studies into its potential as a chemotherapeutic scaffold and for elucidating DNA damage response mechanisms. Researchers utilize this high-purity compound in microbiological assays, cell culture studies, and molecular biology experiments to advance the discovery of next-generation antimicrobials and targeted anticancer therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDANBMKOUVKAG-WZNMFJNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82196-88-1
Record name Chrysomycin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Chrysomycin A: A Technical Guide on its Origin, Activity, and Scientific Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysomycin A is a potent C-aryl glycoside antibiotic that belongs to the gilvocarcin family of natural products.[1] First isolated in 1955 from Streptomyces A-419, it has garnered renewed interest due to its significant biological activities, including potent antibacterial effects against multi-drug-resistant (MDR) pathogens and cytotoxic activity against various cancer cell lines.[1][2][3] Its unique chemical structure, featuring a benzonaphthopyranone core and a rare para-substituted branched-chain sugar moiety called virenose, sets it apart from other C-glycosides.[1][2] This guide provides a comprehensive overview of this compound, detailing its origins, biological mechanisms, quantitative activity data, and the experimental protocols for its production and analysis.

Origin and Production

Producing Organisms

This compound is a secondary metabolite produced by several species of actinomycetes, primarily within the Streptomyces genus.[1] The original discovery was from Streptomyces A-419.[2] Since then, it has been isolated from various other strains, many of which are of marine origin, highlighting marine sediments as a promising source for novel bioactive compounds.[3][4]

Known producing strains include:

  • Streptomyces A-419[1]

  • Streptomyces sp. 891 (a marine-derived strain)[3][4]

  • Streptomyces sporoverrucosus[1][5]

  • Streptomyces albaduncus[4][6]

  • An unidentified Streptomyces sp. isolated from coastal sediments in Kerala, India[7][8]

Biosynthesis

The biosynthesis of this compound is orchestrated by a Type II polyketide synthase (PKS) gene cluster.[4][6] The process begins with the condensation of starter units (propionyl-CoA and acetyl-CoA) with nine malonyl-CoA extender units to form the polyketide backbone.[4][6] This backbone then undergoes a series of post-PKS modifications, including oxidations, reductions, and rearrangements, to form the characteristic benzonaphthopyranone aglycone.[4] A key step is the C-glycosylation, where the sugar d-virenose is attached. Unlike most C-glycosides which feature an ortho-substituted sugar, chrysomycins possess a rare para-substitution, the exact enzymatic mechanism of which requires further investigation.[1]

Propionyl_CoA Propionyl-CoA (Starter Unit) PKS Type II Polyketide Synthase (PKS) (chryA, chryB, chryC) Propionyl_CoA->PKS Acetyl_CoA Acetyl-CoA (Starter Unit) Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA (x9 Extender Units) Malonyl_CoA->PKS Polyketide Linear Polyketide Backbone PKS->Polyketide Post_PKS Post-PKS Tailoring Enzymes (Oxygenases, Reductases, etc.) Polyketide->Post_PKS Aglycone Benzonaphthopyranone Aglycone Post_PKS->Aglycone GT Glycosyltransferase (RavGT homolog) Aglycone->GT Virenose_Synth d-Virenose Biosynthesis Genes Virenose Activated d-Virenose Virenose_Synth->Virenose Virenose->GT ChrA This compound GT->ChrA

Fig. 1: Simplified biosynthetic pathway of this compound.

Chemical Properties

This compound is a C-aryl glycoside with the following characteristics:

  • Molecular Formula : C₂₈H₂₈O₉[9]

  • Molecular Weight : 508.5 g/mol [9]

  • Core Structure : A benzonaphthopyranone chromophore, identical to that of gilvocarcin V.[10]

  • Glycosidic Moiety : A C-glycosidically linked 3,5-dimethylpentose known as virenose.[1][10]

  • Solubility : Poorly soluble in water, which can limit bioavailability and necessitates formulation development for clinical applications.[11]

Biological Activity and Mechanism of Action

This compound exhibits a broad range of biological activities, making it a compound of significant therapeutic interest.

Antibacterial Activity

This compound is highly effective against Gram-positive bacteria, including clinically significant drug-resistant strains.[3][12] It shows limited to no activity against Gram-negative bacteria like E. coli and Pseudomonas aeruginosa.[12]

  • Anti-Tuberculosis (TB) Activity : It displays potent bactericidal activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[1][7] The mechanism of action involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair.[13] this compound also interacts with DNA at specific sequences and weakly inhibits DNA gyrase.[13]

  • Anti-MRSA Activity : The compound is effective against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) reported to be lower than that of vancomycin (B549263) in some studies.[3][11]

Antitumor Activity

This compound demonstrates significant cytotoxicity against several human cancer cell lines.[3][14]

  • Glioblastoma : In U251 and U87-MG glioblastoma cell lines, this compound inhibits cell proliferation, migration, and invasion.[14] Its mechanism involves the suppression of the Akt/GSK-3β/β-catenin signaling pathway.[14] This leads to the downregulation of key proteins involved in cell survival and metastasis, such as c-Myc, cyclin D1, and MMP2.[14]

  • Leukemia : It is also cytotoxic to human lymphoblastic leukemia HL-60 cells.[3]

Other Activities

The compound has also been reported to have antifungal, antiviral, and anti-neuroinflammatory properties.[4][9] The anti-neuroinflammatory effects are attributed to the downregulation of the NLRP3/Cleaved Caspase-1 signaling pathway.[4]

cluster_nucleus Nuclear Events ChrA This compound PI3K PI3K ChrA->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits bCatenin β-catenin GSK3b->bCatenin promotes degradation nucleus Nucleus bCatenin->nucleus TCF_LEF TCF/LEF bCatenin->TCF_LEF binds to cMyc c-Myc, Cyclin D1 TCF_LEF->cMyc activates transcription Slug Slug, MMP2 TCF_LEF->Slug activates transcription Proliferation Cell Proliferation cMyc->Proliferation Migration Migration & Invasion Slug->Migration

Fig. 2: Akt/GSK-3β/β-catenin pathway inhibited by this compound.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) Data
Target OrganismStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv3.125[7]
Mycobacterium tuberculosisMDR Strain0.4[1][2]
Mycobacterium smegmatisMC² 1551.0[12]
Staphylococcus aureusATCC 259230.5[12]
Staphylococcus aureusMRSA0.05[3]
Staphylococcus aureusMRSA0.5[11]
Staphylococcus aureusMRSA (Clinical Strain)2.0[12]
Enterococcus faecalisVRE (Clinical Strain)0.5[12]
Table 2: Cytotoxicity (IC₅₀) Data
Cell LineCancer TypeIC₅₀ (µM)Reference
HL-60Human Lymphoblastic Leukemia0.9[3]
NCl-H358KRAS-mutant Lung Cancer0.15[3]
U251Human Glioblastoma0.475[3][14]
U87-MGHuman Glioblastoma1.77[3][14]

Experimental Protocols

Fermentation and Production

Due to low natural yields, optimization of fermentation is critical.[1][3] The following protocol is based on optimized conditions for Streptomyces sp. 891-B6.[3]

  • Seed Culture Preparation : Inoculate a single colony of the producing strain into ISP-2 medium (glucose 4 g/L, yeast extract 4 g/L, malt (B15192052) extract 10 g/L). Cultivate for 4-5 days at 30°C with shaking at 220 rpm.[3]

  • Production Fermentation : Inoculate the production medium with 5% (v/v) of the seed culture. An optimized production medium consists of glucose (39.28 g/L), corn starch (20.66 g/L), soybean meal (15.48 g/L), and CaCO₃ (2.0 g/L) with an initial pH of 6.5.[3]

  • Incubation : Carry out the fermentation in shake flasks for 12 days at 30°C and 220 rpm.[3]

  • Harvesting : At the end of the fermentation period, harvest the culture broth for extraction.

Extraction and Purification

The following workflow outlines the general procedure for isolating this compound from the fermentation broth.

  • Mycelial Separation : Centrifuge the fermentation broth (e.g., at 4000 rpm for 20 minutes) to separate the mycelia from the supernatant.[3]

  • Extraction : Discard the supernatant. Extract the mycelial cake with methanol (B129727) (e.g., 4 volumes of methanol to 1 volume of broth) using ultrasonication for approximately 20 minutes at room temperature.[3]

  • Filtration : Filter the methanol extract to remove cell debris.

  • Purification : The crude extract is then subjected to chromatographic purification. This typically involves reversed-phase C18 vacuum chromatography followed by one or more rounds of reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[5]

  • Analysis and Quantification : The final yield and purity are determined by HPLC analysis, and the structure is confirmed using spectroscopic methods like NMR (¹H, ¹³C) and ESI-MS.[3]

Start Fermentation Broth (Streptomyces sp.) Centrifuge Centrifugation (4000 rpm, 20 min) Start->Centrifuge Supernatant Supernatant (Discard) Centrifuge->Supernatant Mycelia Mycelial Pellet Centrifuge->Mycelia Extract Ultrasonic Extraction (Methanol) Mycelia->Extract Filter Filtration Extract->Filter Filtrate Crude Methanolic Extract VLC Reversed-Phase C18 Vacuum Liquid Chromatography Filtrate->VLC Filter->Filtrate Fractions Enriched Fractions VLC->Fractions HPLC Reversed-Phase HPLC Purification Fractions->HPLC PureChrA Pure this compound HPLC->PureChrA Analysis Analysis (HPLC, NMR, ESI-MS) PureChrA->Analysis

Fig. 3: Workflow for this compound isolation and purification.
Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is typically determined using a broth microdilution method, such as the Resazurin Microtiter Assay (REMA).

  • Inoculum Preparation : Grow the bacterial strain (e.g., M. tuberculosis) in an appropriate liquid medium (e.g., Middlebrook 7H9) to the desired optical density.[12]

  • Serial Dilution : Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation : Add the prepared bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for M. tuberculosis).

  • MIC Determination : After incubation, add a viability indicator like resazurin. The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of metabolic activity).[12]

Conclusion and Future Directions

This compound is a remarkable natural product with a validated history and significant potential for modern drug development. Its potent activity against MDR-TB and resistant Gram-positive pathogens, coupled with its cytotoxic effects on cancer cells via defined signaling pathways, makes it a valuable lead compound. However, challenges such as low fermentation yields and poor water solubility must be addressed. The development of a scalable total synthesis provides a crucial platform for generating analogues and conducting detailed structure-activity relationship (SAR) studies.[1][15] Future research should focus on optimizing its pharmacological properties through medicinal chemistry, developing effective drug delivery systems, and further elucidating its mechanisms of action against various biological targets.

References

The Discovery of Chrysomycin A from Streptomyces Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Chrysomycin A, a C-aryl glycoside antibiotic, has garnered significant scientific interest due to its potent biological activities, particularly against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis. First isolated in 1955 from Streptomyces A-419, this compound has been the subject of extensive research to optimize its production, elucidate its mechanism of action, and explore its therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. Streptomyces, a genus of Gram-positive bacteria, are prolific producers of a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics.[3] this compound is a prime example of a promising therapeutic candidate originating from these microorganisms.[3] Initially discovered as a mixture with its congener, Chrysomycin B, this compound has been shown to possess significant antibacterial and antitumor properties.[1][2][4] This guide will delve into the technical aspects of this compound research, from the fermentation of the producing organisms to the evaluation of its biological effects.

Fermentation and Production of this compound

The production of this compound is achieved through fermentation of various Streptomyces species. Optimization of fermentation conditions and medium composition is crucial for enhancing the yield of this valuable compound.

Producing Organisms

Several Streptomyces strains have been identified as producers of this compound:

  • Streptomyces A-419 : The original source from which this compound was first isolated in 1955.[1][2][3]

  • Streptomyces sp. 891 : A marine-derived strain found to produce high yields of this compound.[3][5]

  • Streptomyces sp. 891-B6 : A UV-induced mutant of strain 891 with an improved titer of this compound.[6]

  • Streptomyces sp. MS751 : A strain isolated from marine sediment that produces this compound and other analogues.[7]

  • Streptomyces sporoverrucosus [8]

  • Streptomyces flaveolus [9]

Optimized Fermentation Parameters

Extensive research has been conducted to optimize the fermentation conditions for maximal this compound production. The following tables summarize the key parameters for different high-yielding strains.

Table 1: Optimized Fermentation Conditions for this compound Production by Streptomyces sp. 891 [5]

ParameterOptimal Value
Fermentation Time168 hours
Seed Age48 hours
Initial pH6.5
Inoculum Amount5.0%
Liquid Loading30 mL in 250-mL Erlenmeyer flask
Shaking Speed220 rpm

Table 2: Optimized Fermentation Medium for this compound Production by Streptomyces sp. 891 [5]

ComponentConcentration (g/L)
Glucose40
Corn Starch20
Hot-pressed Soybean Flour25
CaCO₃3

Under these optimized conditions, the yield of this compound reached up to 3648 ± 119 mg/L .[5]

Table 3: Optimized Fermentation Conditions for this compound Production by Streptomyces sp. 891-B6 [10]

ParameterOptimal Value
Fermentation Time12 days
Seed Age5 days
Inoculum Volume Ratio5%
Loading Volume200 mL in 1-L shake flask
Initial pH6.5

Table 4: Optimized Fermentation Medium for this compound Production by Streptomyces sp. 891-B6 (Response Surface Methodology) [10][11]

ComponentConcentration (g/L)
Glucose39.283
Corn Starch20.662
Soybean Meal15.480
CaCO₃2.000

The maximum yield of this compound by the mutant strain 891-B6 under these conditions was 1601.9 ± 56.7 mg/L , a significant increase from the initial yield.[10][11]

Isolation and Purification Protocol

The following is a generalized protocol for the isolation and purification of this compound from Streptomyces fermentation broth, based on commonly employed techniques.

Experimental Workflow for this compound Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Large-scale Fermentation of Streptomyces sp. Centrifugation Centrifugation to separate mycelia and supernatant Fermentation->Centrifugation Mycelia_Extraction Mycelia Extraction (e.g., with acetone) Centrifugation->Mycelia_Extraction Supernatant_Extraction Supernatant Extraction (e.g., with ethyl acetate) Centrifugation->Supernatant_Extraction Combine_Extracts Combine and Concentrate Organic Extracts Mycelia_Extraction->Combine_Extracts Supernatant_Extraction->Combine_Extracts Column_Chromatography Column Chromatography (e.g., Silica (B1680970) Gel, C18) Combine_Extracts->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Crystallization Crystallization HPLC->Crystallization Pure_Chrysomycin_A Pure this compound Crystallization->Pure_Chrysomycin_A

Caption: Generalized workflow for the isolation and purification of this compound.

Detailed Methodology
  • Fermentation: Culture the selected Streptomyces strain in the optimized fermentation medium under the specified conditions (see Tables 1-4).

  • Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation (e.g., 8000 rpm for 10 minutes).[7]

  • Extraction:

    • Extract the supernatant three times with an equal volume of ethyl acetate (B1210297).[7]

    • Extract the mycelia three times with acetone.[7]

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Preliminary Purification:

    • Subject the crude extract to column chromatography. A variety of stationary phases can be used, including silica gel or reversed-phase C18 material.

    • Elute the column with a gradient of solvents (e.g., hexane/ethyl acetate or methanol/water) to separate the components based on polarity.

  • Final Purification:

    • Further purify the fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC).

    • Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).[12]

  • Crystallization: Crystallize the purified this compound from a suitable solvent system to obtain a highly pure, crystalline product.

  • Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[13][14]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-mycobacterial properties being the most extensively studied.

Antimicrobial Activity

This compound demonstrates potent activity against various Gram-positive bacteria, including clinically significant pathogens.

Table 5: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Bacteria

OrganismMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv3.125[15][16]
Multi-Drug-Resistant M. tuberculosis0.4[1][2]
Methicillin-Resistant Staphylococcus aureus (MRSA)0.05 - 2[6][15]
Vancomycin-Resistant Enterococcus faecalis (VRE)0.5[15]
Bacillus subtilisActive[15]
Mycobacterium smegmatis0.6[15]

This compound is bactericidal against both planktonic and intracellular M. tuberculosis.[15][16] It also acts synergistically with other anti-tuberculosis drugs such as ethambutol, ciprofloxacin, and novobiocin.[17]

Mechanism of Action against M. tuberculosis

The primary mechanism of action of this compound against M. tuberculosis involves the inhibition of DNA topoisomerase I.[17] It also exhibits weak inhibition of DNA gyrase.[17] The proposed mechanism is as follows:

mechanism_of_action cluster_process Cellular Processes Chrysomycin_A This compound Topoisomerase_I DNA Topoisomerase I Chrysomycin_A->Topoisomerase_I Inhibits Cell_Death Bacterial Cell Death DNA Mycobacterial DNA Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Topoisomerase_I->DNA Relaxes DNA supercoils Replication_Transcription->Cell_Death Disruption leads to

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 6: Cytotoxic Activity (IC₅₀) of this compound against Cancer Cell Lines [6]

Cell LineCancer TypeIC₅₀ (µM)
HL-60Human lymphoblastic leukemia0.9
NCl-H358KRAS mutation cell0.15
U251Glioblastoma0.475
U87-MGGlioblastoma1.77

Conclusion

This compound remains a highly promising natural product with significant therapeutic potential, particularly in the fight against tuberculosis. The optimization of its production through fermentation, coupled with a deeper understanding of its mechanism of action, paves the way for its future development as a clinical drug. Further research into its biosynthesis, the generation of novel analogues through synthetic and semi-synthetic approaches, and comprehensive preclinical and clinical evaluations are warranted to fully realize the therapeutic utility of this remarkable molecule from Streptomyces.

References

The C-Aryl Glycoside Core of Chrysomycin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structure, Synthesis, and Biological Activity of a Potent Anti-infective and Anti-cancer Agent

Chrysomycin A, a rare C-aryl glycoside first isolated in 1955, has re-emerged as a compound of significant interest for researchers in drug development due to its potent activity against multi-drug-resistant tuberculosis (MDR-TB) and various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound, with a focus on its core C-aryl glycoside structure. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Chemical Structure and Properties

This compound belongs to the gilvocarcin family of C-aryl glycoside natural products.[1] Its core structure consists of a benzonaphthopyranone chromophore linked to a rare, branched-chain sugar, virenose, via a C-C bond.[1] This C-glycosidic linkage is a key feature, conferring stability against enzymatic hydrolysis compared to more common O-glycosides.[3] The chromophore of this compound is identical to that of gilvocarcin V.[4]

The full chemical structure of this compound is presented below:

Caption: Chemical structure of this compound highlighting the C-aryl glycoside linkage and the virenose sugar moiety.

Biological Activity

This compound exhibits a range of biological activities, most notably its potent antibacterial effects against Mycobacterium tuberculosis and its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

This compound has demonstrated significant activity against MDR-TB strains, with a reported Minimum Inhibitory Concentration (MIC) of 0.4 µg/mL.[1][2] Furthermore, synthetic derivatives of this compound have shown even greater potency, with MIC values as low as 0.08 µg/mL against MDR-TB.[1][2]

Organism Strain MIC (µg/mL) Reference
Mycobacterium tuberculosisMDR0.4[1][2]
Mycobacterium tuberculosisH37Rv3.125[5]
Staphylococcus aureusMRSA0.5[6]
Bacillus subtilis-0.6[7]
Anticancer Activity

This compound has also been shown to inhibit the proliferation of various cancer cell lines. Its cytotoxic effects are attributed, in part, to its ability to inhibit topoisomerase I and to modulate key signaling pathways involved in cell growth and survival.

Cell Line Cancer Type IC50 (µM) Reference
THP-1 derived macrophages-7.8 (µg/mL)[5]
U87-MGGlioblastoma~100[4]
U-251Glioblastoma-[4]
KYSE-510Esophageal Squamous Carcinoma63[4]

Mechanism of Action

The biological activities of this compound are mediated through multiple mechanisms of action. In Mycobacterium tuberculosis, this compound is bactericidal and has been shown to inhibit topoisomerase I, an essential enzyme for DNA replication and repair.

In cancer cells, this compound has been found to inhibit the proliferation, migration, and invasion of glioblastoma cells by targeting the Akt/GSK-3β/β-catenin signaling pathway.[8][9] Treatment with this compound leads to a downregulation of phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), which in turn affects the expression of downstream targets like β-catenin and c-Myc.[8][9]

Simplified Proposed Signaling Pathway of this compound in Glioblastoma Cells Chrysomycin_A This compound p_Akt p-Akt Chrysomycin_A->p_Akt inhibits Akt Akt Akt->p_Akt phosphorylation p_GSK3b p-GSK-3β p_Akt->p_GSK3b phosphorylates GSK3b GSK-3β GSK3b->p_GSK3b phosphorylation beta_catenin β-catenin p_GSK3b->beta_catenin inhibits degradation of c_Myc c-Myc beta_catenin->c_Myc activates Proliferation Cell Proliferation, Migration, Invasion c_Myc->Proliferation promotes G start Commercially Available 1,8-naphthalenediol aglycone_synthesis Synthesis of Aglycone Core (C-H functionalization) start->aglycone_synthesis glycosyl_donor_synthesis Synthesis of Virenose Glycosyl Donor start->glycosyl_donor_synthesis c_glycosylation Late-Stage C-Glycosylation (SnCl4 promoted) aglycone_synthesis->c_glycosylation glycosyl_donor_synthesis->c_glycosylation deprotection Global Deacetylation (H2SO4 in MeOH) c_glycosylation->deprotection end This compound deprotection->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A is a C-aryl glycoside antibiotic belonging to the gilvocarcin family of natural products. First isolated in 1955 from Streptomyces, it has garnered renewed interest due to its potent activity against multi-drug-resistant tuberculosis (MDR-TB) and certain cancers. This document provides an in-depth technical overview of this compound, its related compounds, mechanism of action, synthesis, and biological activities, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound is a promising antibiotic candidate, particularly in the face of rising antimicrobial resistance.[1][2][3][4][5] It is a member of the gilvocarcin class of C-aryl glycosides, which are known for their diverse and potent biological activities.[1] This guide aims to consolidate the current scientific knowledge on this compound to support further research and development efforts.

Chemical Structure and Related Compounds

This compound is characterized by a benzonaphthopyranone core structure linked to a deoxysugar moiety, virenose, via a C-C bond.[1][2] It is often found as a mixture with its congener, Chrysomycin B, which differs by the substitution of a vinyl group with a methyl group.[6][7] Other related natural products in the gilvocarcin family include gilvocarcin V, ravidomycin, and polycarcin V.[1][2] The unique para-substituted sugar moiety in chrysomycins is a notable structural feature.[1][2]

Mechanism of Action

The primary mechanism of action of this compound against Mycobacterium tuberculosis is the inhibition of topoisomerase I, an essential enzyme for DNA replication and repair.[8][9] This inhibitory action is sequence-specific, with this compound intercalating into DNA at particular sites.[8][9] It also exhibits weak inhibition of DNA gyrase.[8]

In the context of cancer, specifically glioblastoma, this compound has been shown to inhibit cell proliferation, migration, and invasion.[10] This anti-cancer activity is mediated through the inhibition of the Akt/GSK-3β/β-catenin signaling pathway.[10]

Biological Activity: Quantitative Data

The following tables summarize the reported biological activities of this compound and its derivatives.

Table 1: Antimicrobial Activity of this compound and its Analogs

Compound/AnalogOrganismMIC (μg/mL)
This compoundMulti-drug-resistant Mycobacterium tuberculosis (MDR-TB)0.4[1][2][3][4]
This compoundMycobacterium tuberculosis3.125[5]
This compound DerivativesMulti-drug-resistant Mycobacterium tuberculosis (MDR-TB)As low as 0.08[1][4]
This compoundGram-positive bacteriaPromising activity[1][2]

Table 2: Cytotoxicity of this compound

Cell LineCancer TypeIC50 (μM)
U251Glioblastoma0.475[3]
U87-MGGlioblastoma1.77[3]

Synthesis of this compound

A scalable, 10-step total synthesis of this compound has been developed, which has been instrumental in enabling the generation of various analogs for structure-activity relationship (SAR) studies.[1][2][3][4] The synthesis strategy involves a late-stage C-glycosylation and sequential C-H functionalization steps.[1][2][3] While a detailed, step-by-step protocol is proprietary, the key stages are outlined below.

Key Synthetic Stages:
  • Synthesis of the Aglycone Core: The benzonaphthopyranone core is constructed through a series of reactions, including C-H activation and functionalization.

  • Synthesis of the Glycosyl Donor: The rare branched-chain sugar, virenose, is synthesized and converted into a suitable glycosyl donor.

  • Late-Stage C-Glycosylation: The aglycone core and the glycosyl donor are coupled via a C-glycosylation reaction to form the complete this compound molecule.

  • Purification: The final product is purified using chromatographic techniques.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its analogs against various bacterial strains is typically determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Topoisomerase I Inhibition Assay

The inhibitory effect of this compound on M. tuberculosis topoisomerase I can be assessed using a DNA relaxation assay.

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified M. tuberculosis topoisomerase I, and the appropriate assay buffer.

  • Inhibition: this compound at various concentrations is added to the reaction mixture.

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Termination: The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).

  • Analysis: The DNA topoisomers (supercoiled, relaxed, and nicked) are separated by agarose (B213101) gel electrophoresis and visualized by staining with ethidium (B1194527) bromide. A decrease in the amount of relaxed DNA in the presence of this compound indicates inhibition of topoisomerase I.

Cell Viability (Cytotoxicity) Assay

The cytotoxicity of this compound against cancer cell lines is commonly determined using the MTT or CCK-8 assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • Reagent Addition: MTT or CCK-8 reagent is added to each well and incubated for 1-4 hours.

  • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

  • Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

Signaling Pathway

ChrysomycinA_Glioblastoma_Pathway ChrysomycinA This compound Akt Akt ChrysomycinA->Akt inhibits GSK3b GSK-3β Akt->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin inhibits degradation of Proliferation Cell Proliferation beta_catenin->Proliferation Migration Cell Migration beta_catenin->Migration Invasion Cell Invasion beta_catenin->Invasion

Caption: this compound inhibits the Akt/GSK-3β/β-catenin pathway in glioblastoma cells.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Synthesis 10-Step Synthesis Purification Purification (HPLC) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure MIC MIC Determination (Broth Microdilution) Structure->MIC Cytotoxicity Cytotoxicity Assay (MTT/CCK-8) Structure->Cytotoxicity TopoI Topoisomerase I Inhibition Assay MIC->TopoI Signaling Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling

References

The Gilvocarcin Family of Natural Products: A Technical Guide to their Core Structure, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The gilvocarcin family of natural products, a class of C-aryl glycoside polyketides, has garnered significant attention in the scientific community for its potent and diverse biological activities.[1][2] First discovered in the early 1980s from Streptomyces species, this family is characterized by a unique benzo[d]naphtho[1,2-b]pyran-6-one core.[2][3] Prominent members of this family include gilvocarcin V and chrysomycin A, which have demonstrated notable antibacterial, antiviral, and potent cytotoxic effects against a range of cancer cell lines.[2][4]

This technical guide provides a comprehensive overview of the gilvocarcin family, with a particular focus on this compound and the well-studied gilvocarcin V. It details their biosynthesis, multifaceted mechanism of action, and summarizes their biological activities with quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays and visualizes complex biological pathways to serve as a practical resource for researchers in natural product chemistry, oncology, and infectious disease.

Biosynthesis of the Gilvocarcin Core

The intricate architecture of the gilvocarcin family originates from a type II polyketide synthase (PKS) pathway, followed by a series of precise tailoring reactions. The complete biosynthetic gene cluster for gilvocarcin V (gil) has been identified in Streptomyces griseoflavus, spanning approximately 32.9 kb and containing 26 open reading frames (ORFs).[5] Similarly, the biosynthetic gene cluster for chrysomycin has been identified in Streptomyces albaduncus.[6]

The biosynthesis can be conceptually divided into three key stages:

  • Polyketide Backbone Formation: A minimal PKS system, comprising ketosynthase, chain length factor, and acyl carrier protein, catalyzes the assembly of a decaketide backbone.[7] The starter unit for this process can vary; for instance, propionyl-CoA is utilized for gilvocarcin V, while acetyl-CoA is the starter for gilvocarcin M.[8]

  • Post-PKS Modifications: Following the formation of the polyketide chain, a series of tailoring enzymes, including oxygenases and cyclases, catalyze an oxidative rearrangement of an angucyclinone intermediate to form the characteristic coumarin-based aromatic core of the gilvocarcins.[1]

  • Glycosylation: A crucial step for their biological activity is the attachment of a deoxysugar moiety via a C-glycosidic bond.[7] In gilvocarcin V, this sugar is D-fucofuranose, while this compound possesses a branched-chain sugar, D-virenose.[1][6] This C-glycosylation is catalyzed by a specific C-glycosyltransferase encoded within the gene cluster.[7]

Gilvocarcin_Biosynthesis cluster_backbone Polyketide Backbone Formation cluster_core Post-PKS Modification cluster_sugar Deoxysugar Biosynthesis cluster_final Final Assembly Starter Propionyl-CoA / Acetyl-CoA PKS Type II PKS (gilA, gilB, gilC) Starter->PKS Malonyl_CoA Malonyl-CoA (extender units) Malonyl_CoA->PKS Polyketide Linear Polyketide PKS->Polyketide Angucyclinone Angucyclinone Intermediate Polyketide->Angucyclinone Oxygenases Oxygenases (gilOI, gilOIV) Angucyclinone->Oxygenases Aglycone Gilvocarcin Aglycone Oxygenases->Aglycone Glycosyltransferase C-Glycosyltransferase (gilGT) Aglycone->Glycosyltransferase Glucose_1_P Glucose-1-Phosphate Sugar_Enzymes Deoxysugar Enzymes (gilD, gilE, gilU) Glucose_1_P->Sugar_Enzymes NDP_Sugar NDP-D-Fucofuranose / NDP-D-Virenose Sugar_Enzymes->NDP_Sugar NDP_Sugar->Glycosyltransferase Gilvocarcin Gilvocarcin V / This compound Glycosyltransferase->Gilvocarcin Gilvocarcin_MoA cluster_cellular Cellular Events cluster_dna_interaction DNA Interaction cluster_downstream Downstream Consequences Gilvocarcin Gilvocarcin V / this compound Cell_Entry Cellular Uptake Gilvocarcin->Cell_Entry Nucleus Nuclear Localization Cell_Entry->Nucleus Intercalation DNA Intercalation Nucleus->Intercalation Topoisomerase_Inhibition Topoisomerase I/II Inhibition Nucleus->Topoisomerase_Inhibition Photoactivation Photoactivation (near-UV/Visible Light) Intercalation->Photoactivation DNA_Adduct Covalent DNA Adducts ([2+2] Cycloaddition) Photoactivation->DNA_Adduct DNA_Protein_Crosslink DNA-Protein Cross-links (e.g., Histone H3) Photoactivation->DNA_Protein_Crosslink DNA_Damage DNA Damage & Strand Breaks DNA_Adduct->DNA_Damage DNA_Protein_Crosslink->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Replication_Inhibition Replication Inhibition DNA_Damage->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Fermentation_Isolation_Workflow Start Streptomyces sp. Culture Inoculum Inoculum Preparation (Seed Culture, 48-72h) Start->Inoculum Fermentation Production Fermentation (5-7 days) Inoculum->Fermentation Harvest Harvest Fermentation Broth Fermentation->Harvest Centrifugation Centrifugation Harvest->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Semi-pure Fractions Silica_Gel->Fractions HPLC Preparative RP-HPLC Fractions->HPLC Pure_Compound Pure Gilvocarcin V HPLC->Pure_Compound

References

The Biosynthesis of Chrysomycin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Chrysomycin A, a C-aryl glycoside polyketide produced by actinobacteria such as Streptomyces albaduncus, exhibits potent antitumor and antibacterial activities.[1][2][3] Its unique structural features, including a benzonaphthopyranone core and a deoxysugar moiety, D-virenose, make it a compelling target for biosynthetic studies and drug development.[1][4] This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations. The guide includes a summary of quantitative data, detailed experimental protocols for key investigative techniques, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction

This compound belongs to the gilvocarcin class of aromatic polyketides, which are known for their significant biological activities.[2][5] The biosynthesis of these complex natural products is orchestrated by a dedicated gene cluster that encodes a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modification, and the attachment of a characteristic sugar moiety. Understanding the intricacies of the this compound biosynthetic pathway is crucial for efforts aimed at strain improvement for enhanced production, as well as for combinatorial biosynthesis approaches to generate novel analogues with improved therapeutic properties.[2]

The this compound Biosynthetic Gene Cluster (chry)

The biosynthetic gene cluster for this compound was cloned and characterized from Streptomyces albaduncus.[2] The sequenced 34.65 kb DNA region revealed 35 open reading frames (ORFs) that constitute the chry cluster.[2][6] The cluster harbors genes for a type II polyketide synthase (PKS), enzymes for the biosynthesis of the deoxysugar D-virenose, post-PKS tailoring enzymes, and regulatory genes.[2][6] The function of several genes within the chry cluster has been inferred through homology to other known biosynthetic pathways and confirmed by cross-complementation studies with gilvocarcin V mutants.[2]

Gene Organization and Proposed Functions

The table below summarizes the key genes identified in the chry cluster and their putative functions based on sequence homology and experimental evidence.

GeneProposed FunctionHomology/Evidence
chryPKSMinimal Type II Polyketide Synthase (KS, CLF, ACP)Homology to other type II PKS systems. Responsible for the synthesis of the decaketide backbone.[2][7]
chryOIIMonooxygenaseHomologous to GilOII in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2]
chryOIIIMonooxygenaseHomologous to GilOIII in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2]
chryOIVMonooxygenaseHomologous to GilOIV in the gilvocarcin biosynthetic pathway. Confirmed by cross-complementation.[2]
chryGTGlycosyltransferaseHomology to glycosyltransferases involved in C-glycosylation.[2]
chryVirGenes for D-virenose biosynthesisA sub-cluster of genes with homology to enzymes involved in deoxysugar biosynthesis.[2][6]
chryRegRegulatory proteinContains DNA-binding motifs, suggesting a role in the regulation of the gene cluster.[6]

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three main stages: the formation of the polyketide backbone, the biosynthesis of the D-virenose sugar moiety, and the post-PKS modifications and glycosylation.

Polyketide Backbone Formation

The aglycone core of this compound is assembled by a type II polyketide synthase (PKS). The process is initiated with a propionate (B1217596) starter unit, followed by the iterative condensation of nine malonyl-CoA extender units to form a decaketide intermediate.[5][8] This linear polyketide chain then undergoes a series of cyclization and aromatization reactions to form the characteristic benzonaphthopyranone backbone.

Chrysomycin_A_Backbone_Formation Propionyl-CoA Propionyl-CoA Type II PKS Type II PKS Propionyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Linear Decaketide Linear Decaketide Type II PKS->Linear Decaketide Cyclization/Aromatization Cyclization/Aromatization Linear Decaketide->Cyclization/Aromatization Benzonaphthopyranone Core Benzonaphthopyranone Core Cyclization/Aromatization->Benzonaphthopyranone Core D_Virenose_Biosynthesis cluster_virenose D-Virenose Biosynthesis Fructose-6-P Fructose-6-P Mannose-6-P Mannose-6-P Fructose-6-P->Mannose-6-P PMI Mannose-1-P Mannose-1-P Mannose-6-P->Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose Mannose-1-P->GDP-D-Mannose GMP GDP-4-keto-6-deoxy-D-Mannose GDP-4-keto-6-deoxy-D-Mannose GDP-D-Mannose->GDP-4-keto-6-deoxy-D-Mannose GMD GDP-D-Virenose GDP-D-Virenose GDP-4-keto-6-deoxy-D-Mannose->GDP-D-Virenose Series of steps Chrysomycin_A_Final_Assembly Benzonaphthopyranone Core Benzonaphthopyranone Core Oxidations Oxidations Benzonaphthopyranone Core->Oxidations ChryOII, ChryOIII, ChryOIV Oxidized Intermediate Oxidized Intermediate Oxidations->Oxidized Intermediate Glycosylation Glycosylation Oxidized Intermediate->Glycosylation ChryGT This compound This compound Glycosylation->this compound GDP-D-Virenose GDP-D-Virenose GDP-D-Virenose->Glycosylation Gene_Knockout_Workflow cluster_knockout Gene Knockout Workflow A 1. Design gRNA and Homology Arms B 2. Construct CRISPR/Cas9 Plasmid A->B C 3. Conjugation into S. albaduncus B->C D 4. Select for Exconjugants C->D E 5. Genotypic Verification (PCR/Sequencing) D->E F 6. Phenotypic Analysis (HPLC) E->F

References

Chrysomycin A: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a C-aryl glycoside antibiotic belonging to the gilvocarcin family of natural products. First isolated from Streptomyces species, it has garnered significant scientific interest due to its potent biological activities, including antitumor and antibacterial properties.[1] Notably, this compound shows promising activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains.[2][3][4][5] A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and the development of novel therapeutic agents. This guide provides a consolidated overview of these properties, details relevant experimental protocols, and illustrates its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical data for this compound are summarized below. This information is critical for analytical and medicinal chemistry applications.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₈O₉[6][7][8]
Molecular Weight 508.52 g/mol [6][7][8][9][10]
Appearance Solid powder; forms yellow needles or rods.[2][6][7]
Melting Point 255-260 °C (with decomposition)[2]
Purity (Typical) ≥98% (by HPLC)[4][7]
Storage -20°C (long-term); 2-8°C (short-term)[4][6][7]

Solubility Profile

The solubility of this compound is a key determinant for its use in biological assays and for formulation development.

SolventSolubilitySource(s)
DMSO Soluble[4][6][7][8]
DMF Soluble[4][7][8]
Ethanol Moderately / Slightly Soluble[4][7][8]
Methanol Moderately / Slightly Soluble[4][7][8]

Spectral Properties

Spectral data are essential for the structural confirmation and quantification of this compound.

Spectral PropertyDataSource(s)
UV-Vis Absorption (λmax) The absorption spectrum is identical to that of gilvocarcin V.[1][11]
Optical Rotation ([α]D) Not specified in the reviewed literature.

Experimental Protocols

Standardized methodologies are required to verify the physicochemical properties of this compound. The following sections detail the protocols for key analytical techniques.

Melting Point Determination (Capillary Method)

This protocol determines the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

  • Observation: The temperature is recorded at the first sign of liquid formation (onset) and when the sample becomes completely liquid (clear point).

  • Result: The melting point is reported as the range between the onset and clear point temperatures.

Workflow for Melting Point Determination:

melting_point_workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result A Dry this compound Sample B Pack into Capillary Tube A->B C Place in Apparatus B->C D Heat at Controlled Rate C->D E Record T_onset D->E F Record T_clear E->F G Report Melting Range (T_onset - T_clear) F->G

Caption: Workflow for melting point determination of this compound.

UV-Vis Spectroscopy

This protocol is used to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the compound's chromophore.

Methodology:

  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., DMSO, Methanol).

  • Solution Preparation: Prepare a stock solution of this compound of known concentration. Dilute the stock solution to an appropriate concentration (typically yielding an absorbance between 0.2 and 1.0).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with the this compound solution and scan a range of wavelengths (e.g., 200-600 nm).

  • Data Analysis: Identify the wavelengths corresponding to the highest absorbance peaks (λmax).

Determination of Specific Rotation

This protocol measures the rotation of plane-polarized light caused by the chiral centers in this compound, a key identifier for stereoisomers.

Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (e.g., DMSO) in a volumetric flask. The concentration (c) is expressed in g/100 mL.

  • Polarimeter Setup: Turn on the polarimeter and allow the light source (typically a sodium lamp, λ = 589 nm) to stabilize. Calibrate the instrument with a blank (cuvette filled with pure solvent).

  • Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present. Measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) where T is the temperature and λ is the wavelength of light.

Biological Mechanism of Action

This compound exerts its biological effects primarily by targeting DNA and associated enzymes. Its planar aromatic core allows it to intercalate into the DNA double helix. This physical interaction disrupts DNA replication and transcription. Furthermore, this compound has been shown to be an inhibitor of topoisomerase enzymes (Type I in M. tuberculosis and Type II in human cells), which are crucial for managing DNA topology during cellular processes.[7][11][12][13]

Inhibition of DNA Processes by this compound:

mechanism_of_action ChrysoA This compound Intercalation DNA Intercalation ChrysoA->Intercalation intercalates TopoInhibit Enzyme Inhibition ChrysoA->TopoInhibit inhibits DNA DNA Double Helix Topo Topoisomerase I / II Intercalation->DNA Disruption Disruption of DNA Replication & Transcription Intercalation->Disruption TopoInhibit->Topo TopoInhibit->Disruption

Caption: Mechanism of action for this compound.

References

The Core Mechanism of Action of Chrysomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a potent antibiotic and antitumor agent, exhibits a multifaceted mechanism of action that varies depending on the cellular context. This technical guide synthesizes the current understanding of its primary modes of action, focusing on its efficacy against glioblastoma, Mycobacterium tuberculosis, and neuroinflammation. Through a detailed examination of key signaling pathways, this document provides a comprehensive overview for researchers and professionals in drug development. Quantitative data from pivotal studies are presented in structured tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Visual diagrams of the core signaling pathways are included to offer a clear and concise representation of the molecular interactions.

Anti-Glioblastoma Activity: Inhibition of the Akt/GSK-3β/β-catenin Pathway and Metabolic Reprogramming

This compound demonstrates significant anti-cancer effects against glioblastoma by inhibiting cell proliferation, migration, and invasion. The primary mechanism underlying these effects is the downregulation of the Akt/GSK-3β/β-catenin signaling pathway.[1][2] Additionally, this compound reshapes the metabolism of glioblastoma cells and induces oxidative stress, contributing to its antitumor activity.[3]

Quantitative Data: In Vitro Efficacy
Cell LineAssayParameterValueReference
U251CCK8IC50 (48h)0.475 µM[1][2]
U87-MGCCK8IC50 (48h)1.77 µM[1][2]

Signaling Pathway Diagram

ChrysomycinA_Glioblastoma_Pathway Figure 1: this compound Action on Akt/GSK-3β/β-catenin Pathway in Glioblastoma cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits b_catenin β-catenin GSK3b->b_catenin Inhibits (Promotes Degradation) Wnt_genes Wnt Target Genes (c-Myc, Cyclin D1) b_catenin->Wnt_genes Activates Proliferation Proliferation Migration Invasion Wnt_genes->Proliferation Promotes ChrysomycinA This compound ChrysomycinA->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt pathway, leading to the suppression of glioblastoma cell proliferation and invasion.

Key Experimental Protocols

1.3.1. Cell Viability Assay (CCK8)

  • Cell Seeding: U251 and U87-MG cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[2]

  • Treatment: this compound is diluted in DMEM and added to the cells at various concentrations. The cells are incubated for 48 hours.[2]

  • Measurement: A CCK-8 solution is added to each well, and the plate is incubated for 1 hour at 37°C. The absorbance at 450 nm is measured using a microplate reader.[2]

1.3.2. Western Blot Analysis

  • Protein Extraction: U251 and U87-MG cells are treated with this compound for 48 hours. Total protein is extracted using RIPA lysis buffer.[2]

  • Quantification: Protein concentration is determined using a BCA Protein Assay Kit.[2]

  • Electrophoresis and Transfer: 30-40 µg of protein per lane is separated by 10% SDS-PAGE and transferred to a PVDF membrane.[2]

  • Immunoblotting: The membrane is blocked with 5% skimmed milk and incubated overnight at 4°C with primary antibodies against PI3K-p85, p-PI3K-p85, Akt, p-Akt, GSK-3β, p-GSK-3β, β-catenin, c-Myc, and Cyclin D1.[1][2] After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 2 hours at room temperature.[2]

  • Detection: Protein bands are visualized using an ECL solution.[2]

1.3.3. Transwell Migration and Invasion Assay

  • Cell Preparation: Glioblastoma cells are suspended in serum-free DMEM.

  • Assay Setup: For migration assays, cells are placed in the upper chamber of a Transwell insert. For invasion assays, the insert is pre-coated with Matrigel. The lower chamber contains DMEM with 10% FBS.[2]

  • Treatment: this compound is added to the upper chamber at various concentrations.[2]

  • Incubation and Staining: After 24 hours of incubation, non-migrated/invaded cells are removed from the upper surface of the insert. The cells on the lower surface are fixed with 4% paraformaldehyde and stained with 1% crystal violet.[2]

  • Analysis: The number of migrated/invaded cells is counted under a microscope.[2]

Anti-Tuberculosis Activity: Targeting DNA and Topoisomerase I

This compound exhibits bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[4][5][6] Its mechanism involves the intercalation of DNA at specific sequences and the inhibition of mycobacterial topoisomerase I.[4][5] A weaker inhibitory effect on DNA gyrase has also been observed.[4][5]

Quantitative Data: Antimicrobial Activity
OrganismStrainParameterValueReference
M. tuberculosisH37Rv (planktonic)MIC3.125 µg/mL[7]
M. tuberculosisH37Rv (intracellular)MIC3.125 µg/mL[7]
M. tuberculosisMDR strainsMIC0.4 µg/mL[8]
M. smegmatis-MIC0.6 µg/mL[7]
S. aureusMRSAMIC2 µg/mL[7]
E. faecalisVREMIC0.5 µg/mL[7]

Mechanism Diagram

ChrysomycinA_TB_Mechanism Figure 2: this compound's Dual Action on Mycobacterium tuberculosis cluster_dna_interaction DNA Interaction cluster_enzyme_inhibition Enzyme Inhibition ChrysomycinA This compound Intercalation Sequence-Specific Intercalation ChrysomycinA->Intercalation TopoI Topoisomerase I ChrysomycinA->TopoI Inhibits Gyrase DNA Gyrase ChrysomycinA->Gyrase Weakly Inhibits DNA Mycobacterial DNA Intercalation->DNA Bactericidal Bactericidal Effect Intercalation->Bactericidal TopoI->Bactericidal Gyrase->Bactericidal

Caption: this compound exerts its bactericidal effect on M. tuberculosis by intercalating with DNA and inhibiting key enzymes.

Key Experimental Protocols

2.3.1. Determination of Minimum Inhibitory Concentration (MIC)

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 medium supplemented with 10% OADC.[7]

  • Assay: The resazurin (B115843) microtiter assay (REMA) is commonly used. Bacteria are exposed to serial dilutions of this compound in a 96-well plate.[7]

  • Incubation: Plates are incubated for a specified period.

  • Reading: Resazurin is added, and a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[7]

2.3.2. DNA Intercalation Assay (Fluorescence Spectrometry)

  • Procedure: The intrinsic fluorescence of this compound is measured in the presence of increasing concentrations of calf thymus DNA.[5]

  • Analysis: A change in fluorescence intensity upon binding to DNA indicates an interaction. The Stern-Volmer constant (KSV) can be calculated to quantify the quenching of fluorescence.[5]

2.3.3. Topoisomerase I Inhibition Assay

  • Principle: The assay measures the ability of an agent to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Procedure: Supercoiled plasmid DNA is incubated with M. tuberculosis topoisomerase I in the presence or absence of this compound.

  • Analysis: The reaction products are resolved by agarose (B213101) gel electrophoresis. Inhibition is observed as the persistence of the supercoiled DNA form.

Anti-Neuroinflammatory Activity: Downregulation of the NLRP3/Cleaved Caspase-1 Pathway

This compound demonstrates anti-neuroinflammatory properties by suppressing the activation of the NLRP3 inflammasome and the subsequent cleavage of caspase-1.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines IL-1β and IL-18.[9][10]

Quantitative Data: In Vitro Anti-inflammatory Effects
Cell LineTreatmentParameterEffectReference
BV2 microgliaLPS + 30 nM Chr-ANO productionSignificant decrease[9]
BV2 microgliaLPS + 100 nM Chr-ANO productionSignificant decrease[9]
BV2 microgliaLPS + Chr-AIL-6, IL-1β, TNF-α, MCP-1 releaseDose-dependent decrease[9]
BV2 microgliaLPS + 30 nM Chr-ACOX2 protein expressionInhibition[9]
BV2 microgliaLPS + 100 nM Chr-ACOX2 protein expressionInhibition[9]
BV2 microgliaLPS + 100 nM Chr-ANLRP3, cleaved caspase-1, IL-1β, IL-18 protein expressionInhibition[9]

Signaling Pathway Diagram

ChrysomycinA_Neuroinflammation_Pathway Figure 3: this compound Attenuates Neuroinflammation via the NLRP3 Pathway cluster_cytoplasm Cytoplasm LPS LPS NLRP3 NLRP3 Inflammasome LPS->NLRP3 Activates ChrysomycinA This compound ChrysomycinA->NLRP3 Inhibits Casp1 Caspase-1 NLRP3->Casp1 Activates cleaved_Casp1 Cleaved Caspase-1 Casp1->cleaved_Casp1 Cleavage pro_IL1b pro-IL-1β cleaved_Casp1->pro_IL1b Cleaves pro_IL18 pro-IL-18 cleaved_Casp1->pro_IL18 Cleaves IL1b IL-1β pro_IL1b->IL1b IL18 IL-18 pro_IL18->IL18 Inflammation Neuroinflammation IL1b->Inflammation IL18->Inflammation

Caption: this compound inhibits LPS-induced neuroinflammation by down-regulating the NLRP3/cleaved caspase-1 signaling pathway.

Key Experimental Protocols

3.3.1. BV2 Microglia Cell Culture and Treatment

  • Culture: BV2 microglia cells are maintained in DMEM with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[9]

  • Treatment: Cells are pre-incubated with this compound (30 and 100 nM) for 1 hour and then stimulated with 200 ng/mL LPS for 12 or 24 hours.[9]

3.3.2. Measurement of Inflammatory Cytokines (ELISA)

  • Sample Collection: Supernatants from treated BV2 cell cultures are collected.

  • Assay: The levels of IL-6, IL-1β, TNF-α, and MCP-1 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[9]

3.3.3. Western Blot for Inflammasome Components

  • Protein Extraction and Quantification: As described in section 1.3.2.

  • Immunoblotting: Primary antibodies against NLRP3, cleaved caspase-1, IL-1β, and IL-18 are used.[9]

Other Reported Mechanisms of Action

Emerging evidence suggests that this compound may also function as a topoisomerase II inhibitor , which could contribute to its anticancer properties, particularly against KRAS-mutant lung adenocarcinoma.[11] This expands the potential therapeutic applications of this compound and warrants further investigation.

Conclusion

This compound is a versatile bioactive molecule with multiple mechanisms of action. Its ability to target distinct pathways in different disease contexts, including cancer, infectious disease, and neuroinflammation, underscores its potential as a lead compound for drug development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for the scientific community to build upon existing knowledge and explore the full therapeutic potential of this compound.

References

Chrysomycin A: A Potent Inhibitor of Mycobacterium tuberculosis Topoisomerase I

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with unexploited mechanisms of action. Chrysomycin A, a C-aryl glycoside antibiotic, has been identified as a potent inhibitor of M. tuberculosis topoisomerase I (MtbTopoI), an essential enzyme for mycobacterial survival. This technical guide provides an in-depth overview of this compound's activity against Mtb, its mechanism of action, a compilation of its quantitative data, and detailed experimental protocols for its evaluation, intended for researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The lengthy treatment regimens and the rise of drug-resistant strains underscore the urgent need for new anti-tubercular drugs.[2][3] Bacterial topoisomerases, which control the topological state of DNA, are validated targets for antibacterial drug discovery.[4] M. tuberculosis possesses two essential topoisomerases: the type II topoisomerase DNA gyrase and the type IA topoisomerase I (MtbTopoI).[4][5] While fluoroquinolones target DNA gyrase, MtbTopoI represents a relatively underexploited target for novel drug development.[5]

This compound, originally discovered over six decades ago, has demonstrated potent bactericidal activity against M. tuberculosis, including drug-resistant clinical isolates.[6][7] Its mechanism of action involves the inhibition of MtbTopoI and, to a lesser extent, DNA gyrase, leading to bacterial cell death.[5][6][7] This document serves as a comprehensive resource on the evaluation of this compound as a promising anti-tubercular agent.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's activity against M. tuberculosis and its cytotoxicity profile.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species

OrganismStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv (planktonic)3.125[1][2]
Mycobacterium tuberculosisH37Rv (intracellular)3.125[2]
Mycobacterium tuberculosisMDR strains0.4[7][8]
Mycobacterium tuberculosisXDR strainsNot specified[6]
Mycobacterium bovis0.02[9]
Mycobacterium smegmatis0.74[9]

Table 2: In Vitro Inhibitory and Cytotoxicity Data for this compound

AssayTarget/Cell LineIC50Reference
M. tuberculosis Topoisomerase I InhibitionMtbTopoI~20 µM[10]
Cytotoxicity (MTT Assay)THP-1-derived macrophages7.8 µg/mL[2][11]
Cytotoxicity (MTT Assay)L6 (rat myoblast)>31.25 µg/mL[11]
Cytotoxicity (MTT Assay)SW480 (human colon adenocarcinoma)>31.25 µg/mL[11]
Cytotoxicity (CCK8 Assay)U251 (human glioblastoma)0.475 µM[12]
Cytotoxicity (CCK8 Assay)U87-MG (human glioblastoma)1.77 µM[12]
Hemolytic ActivityHuman ErythrocytesNon-hemolytic up to 31.25 µg/mL[2][11]

Mechanism of Action

This compound exerts its bactericidal effect on M. tuberculosis through a dual mechanism, primarily targeting DNA topology.[5][6] The primary mechanism involves the inhibition of M. tuberculosis topoisomerase I (MtbTopoI).[5][6][7] this compound intercalates into DNA at specific sequences, which in turn inhibits the relaxation activity of MtbTopoI.[6][7] This leads to an accumulation of topological stress in the bacterial DNA, ultimately resulting in cell death. Additionally, this compound has been shown to weakly inhibit DNA gyrase, another essential mycobacterial topoisomerase.[5][6]

Chrysomycin_A_Mechanism_of_Action cluster_Cell Mycobacterium tuberculosis ChrysomycinA This compound DNA Bacterial DNA ChrysomycinA->DNA Intercalation TopoI Mtb Topoisomerase I ChrysomycinA->TopoI Inhibition Gyrase DNA Gyrase ChrysomycinA->Gyrase Weak Inhibition DNA->TopoI Relaxation TopologicalStress Topological Stress (Supercoiling) TopoI->TopologicalStress Prevents Relaxation Gyrase->TopologicalStress Maintains Supercoiling CellDeath Bacterial Cell Death TopologicalStress->CellDeath

Mechanism of this compound against M. tuberculosis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Purification of Mycobacterium tuberculosis Topoisomerase I (MtbTopoI)

Objective: To obtain purified MtbTopoI for in vitro inhibition assays.

Materials:

  • E. coli BL21 cells overexpressing MtbTopoI

  • Lysis Buffer (e.g., 20 mM sodium phosphate (B84403) pH 7.4, 0.5 M NaCl, 5 mM imidazole (B134444), 5% glycerol, 1 mM DTT, 0.5% Triton X-100, protease inhibitors, lysozyme, DNase)

  • Ni-NTA affinity chromatography column

  • Heparin-Sepharose chromatography column

  • Polyethylenimine (PEI)

  • Ammonium (B1175870) sulfate (B86663)

  • Dialysis buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl)

Procedure:

  • Grow E. coli BL21 cells harboring the MtbTopoI expression plasmid and induce protein expression with IPTG.[6]

  • Harvest the cells by centrifugation and resuspend in lysis buffer.

  • Lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Subject the cell-free lysate to PEI (0.5% v/v) and ammonium sulfate precipitation to remove nucleic acids and some contaminating proteins.[1]

  • Apply the partially purified protein to a Ni-NTA affinity column.

  • Wash the column extensively and elute the His-tagged MtbTopoI with an imidazole gradient.

  • Further purify the eluted fractions by Heparin-Sepharose chromatography.[1]

  • Pool the fractions containing pure MtbTopoI and dialyze against storage buffer.

  • Confirm the purity and activity of the enzyme using SDS-PAGE and a DNA relaxation assay.[6]

M. tuberculosis Topoisomerase I (MtbTopoI) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the DNA relaxation activity of MtbTopoI.

Materials:

  • Purified MtbTopoI

  • Supercoiled plasmid DNA (e.g., pUC18 or pBR322)

  • Relaxation Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 20 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)[1]

  • This compound dissolved in DMSO

  • Agarose (B213101) gel electrophoresis system

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the relaxation assay buffer, a fixed amount of supercoiled plasmid DNA (e.g., 500 ng), and a defined unit of MtbTopoI (e.g., 1 unit, the amount required to fully relax the DNA substrate in 30 minutes at 37°C).[1]

  • To test for inhibition, pre-incubate MtbTopoI with varying concentrations of this compound (e.g., 0-80 µM) for a short period (e.g., 15 minutes) at 37°C before adding the DNA substrate.[10][13]

  • Initiate the relaxation reaction by adding the supercoiled DNA and incubate at 37°C for 30 minutes.[1]

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Resolve the DNA topoisomers by electrophoresis on a 1-1.5% agarose gel.[1]

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light using a gel documentation system. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band compared to the control with no inhibitor.

  • Quantify the band intensities to determine the IC50 value of this compound.

Topoisomerase_I_Inhibition_Assay_Workflow cluster_Workflow MtbTopoI Inhibition Assay Workflow Start Start Preparation Prepare Reaction Mix: - Assay Buffer - MtbTopoI - this compound (variable conc.) Start->Preparation Preincubation Pre-incubate at 37°C Preparation->Preincubation AddDNA Add Supercoiled Plasmid DNA Preincubation->AddDNA Incubation Incubate at 37°C AddDNA->Incubation StopReaction Stop Reaction Incubation->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualization Visualize and Quantify Bands Electrophoresis->Visualization End Determine IC50 Visualization->End

Workflow for MtbTopoI Inhibition Assay.
Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Method: Resazurin (B115843) Microtiter Assay (REMA)[11][14]

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC or OADC

  • 96-well microtiter plates

  • This compound stock solution in DMSO

  • Resazurin solution

  • Microplate reader (optional, for quantitative analysis)

Procedure:

  • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Adjust the turbidity of the bacterial culture to a McFarland standard of 1 and then dilute it (e.g., 1:20).[11][14]

  • In a 96-well plate, prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.[14]

  • Include appropriate controls: wells with bacteria and no drug (positive control), wells with media only (negative control), and wells with bacteria and a known anti-TB drug (e.g., rifampicin).

  • Incubate the plates at 37°C for 7-14 days.[13]

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 12-24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

  • The MIC is the lowest concentration of this compound that prevents the color change from blue to pink.

Cytotoxicity Assay

Objective: To assess the toxicity of this compound against mammalian cells.

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay[11][15] or CCK8 Assay[12]

Materials:

  • Mammalian cell line (e.g., THP-1, L6, U251)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS) or CCK8 solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol) for MTT assay

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][15]

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.[12][15]

  • For MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.[15]

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[15]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • For CCK8 Assay:

    • Add CCK8 solution to each well and incubate for 1-4 hours.[12]

    • Measure the absorbance at 450 nm using a microplate reader.[12]

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

This compound presents a promising scaffold for the development of new anti-tubercular agents targeting MtbTopoI. Its potent bactericidal activity against drug-susceptible and drug-resistant strains of M. tuberculosis, coupled with a well-defined mechanism of action, makes it an attractive lead compound. The experimental protocols detailed in this guide provide a framework for the further investigation and preclinical development of this compound and its analogs. Future research should focus on optimizing its therapeutic index and exploring its in vivo efficacy in relevant animal models of tuberculosis.

References

The Antitumor Potential of Chrysomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a C-aryl glycoside antibiotic originally isolated from Streptomyces species, has garnered significant interest within the oncology research community for its potent antitumor activities.[1][2] Initially recognized for its antibacterial properties, emerging evidence has illuminated its efficacy against a range of cancer types, most notably glioblastoma and KRAS-mutant lung adenocarcinoma.[3][4][5] This technical guide provides a comprehensive overview of the antitumor properties of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated cellular pathways and workflows.

Mechanism of Antitumor Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily targeting fundamental cellular processes involved in tumor growth and survival. The core mechanisms include the inhibition of Topoisomerase II, induction of DNA damage, and the generation of reactive oxygen species (ROS), which collectively trigger apoptotic cell death.[3][4]

Topoisomerase II Inhibition and DNA Damage

A primary molecular target of this compound is Topoisomerase II (Topo II), an essential enzyme for resolving DNA topological challenges during replication and transcription.[3][4] By inhibiting Topo II, this compound leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell that activates DNA damage response pathways and ultimately initiates apoptosis.[3]

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

This compound has been shown to stimulate the accumulation of intracellular ROS.[1][3] While moderate levels of ROS are involved in normal cell signaling, excessive ROS production induces a state of oxidative stress.[6][7] This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, further contributing to DNA damage and promoting apoptosis.[3][6]

Modulation of Key Signaling Pathways

A significant body of research points to the modulation of the Akt/GSK-3β/β-catenin signaling pathway as a critical component of this compound's antitumor activity, particularly in glioblastoma.[4][5][8] By downregulating the phosphorylation of Akt and GSK-3β, this compound inhibits the downstream activation of transcription factors like β-catenin and c-Myc, which are crucial for cancer cell proliferation, migration, and invasion.[4][8] This disruption of a key survival pathway pushes the cancer cell towards apoptosis.

Quantitative Data on Antitumor Efficacy

The following tables summarize the in vitro cytotoxicity and in vivo antitumor efficacy of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Citation
U251GlioblastomaNot specified, but effective concentrations used were 0.2, 0.4, 0.8 µM[5]
U87-MGGlioblastomaNot specified, but effective concentrations used were 0.2, 0.6, 1.8 µM[5]
KRAS-mutant Lung Adenocarcinoma CellsLung AdenocarcinomaNot specified, but noted to be effective[3][4]
CT26Colon Cancer80 µg/mL[9]
MCF-7Breast Adenocarcinoma19.5 (48h), 9.2 (72h)[10]

Note: IC50 values can vary depending on the assay conditions and duration of exposure.

Table 2: In Vivo Antitumor Efficacy of this compound
Cancer ModelAnimal ModelTreatment RegimenKey FindingsCitation
Glioblastoma (U87 xenograft)Hairless miceNot specifiedSignificant inhibition of glioblastoma progression.[11]
Glioblastoma (U87 intracranial xenograft)Nude mice3 mg/kg and 10 mg/kgSignificant glioma regression.
KRAS-mutant Lung AdenocarcinomaTumor-bearing modelsNot specifiedExcellent control of cancer progression with good safety profile.[3][4]
Colon Cancer (CT26 transplanted)BALB/c mice8 and 10 mg/kg (oral administration)Remarkable reduction of tumor volume.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of this compound's antitumor properties.

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay

  • Objective: To determine cell viability by measuring the metabolic activity of cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.

    • Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).[12][13][14]

2. EdU (5-ethynyl-2'-deoxyuridine) DNA Synthesis Assay

  • Objective: To measure cell proliferation by quantifying the incorporation of the thymidine (B127349) analog EdU into newly synthesized DNA.

  • Protocol:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with this compound for the desired duration.

    • Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for sufficient incorporation (e.g., 2 hours).

    • Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

    • Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide.

    • Incubate the cells with the reaction cocktail for 30 minutes in the dark.

    • Wash the cells and counterstain the nuclei with Hoechst 33342.

    • Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.[5][15][16][17]

Cell Migration and Invasion Assays

Transwell Assay

  • Objective: To assess the migratory and invasive potential of cancer cells.

  • Protocol:

    • For invasion assays, coat the upper surface of the Transwell insert membrane (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is necessary.

    • Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Incubate for a period that allows for cell migration/invasion (e.g., 24-48 hours).

    • Remove non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

    • Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet.

    • Count the number of stained cells in several random fields under a microscope to quantify migration/invasion.[10][11][18][19][20]

Apoptosis and Oxidative Stress Assays

1. Caspase-3/7 Activity Assay

  • Objective: To measure the activity of executioner caspases 3 and 7, key mediators of apoptosis.

  • Protocol:

    • Seed cells in a 96-well plate and treat with this compound.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix by gentle shaking and incubate for 1-2 hours at room temperature, protected from light.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[21][22][23][24]

2. Reactive Oxygen Species (ROS) Detection using DCFH-DA

  • Objective: To measure the intracellular levels of ROS.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with this compound for the desired time.

    • Remove the treatment medium and wash the cells with serum-free medium.

    • Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~530 nm). The fluorescence intensity is proportional to the level of intracellular ROS.[3][6]

Protein Expression Analysis

Western Blotting for Akt/GSK-3β Pathway

  • Objective: To determine the expression and phosphorylation status of proteins in the Akt/GSK-3β signaling pathway.

  • Protocol:

    • Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the protein expression levels to a loading control such as GAPDH or β-actin.

In Vivo Antitumor Activity

Glioblastoma Xenograft Mouse Model

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Protocol:

    • Culture human glioblastoma cells (e.g., U87-MG).

    • Subcutaneously or intracranially inject a suspension of the cancer cells into immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., via intraperitoneal injection or oral gavage) at the desired dosage and schedule. The control group receives the vehicle.

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[2][8]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the antitumor activity of this compound.

Antitumor_Mechanism_of_Chrysomycin_A cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences Chrysomycin_A This compound Topo_II Topoisomerase II Chrysomycin_A->Topo_II inhibits ROS ↑ Reactive Oxygen Species (ROS) Chrysomycin_A->ROS induces Akt_GSK3b ↓ p-Akt / p-GSK-3β Chrysomycin_A->Akt_GSK3b inhibits DNA_Damage DNA Damage Topo_II->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->DNA_Damage contributes to Proliferation ↓ Proliferation Akt_GSK3b->Proliferation Migration_Invasion ↓ Migration & Invasion Akt_GSK3b->Migration_Invasion

Caption: Overall antitumor mechanism of this compound.

Akt_GSK3b_Signaling_Pathway Chrysomycin_A This compound p_Akt p-Akt Chrysomycin_A->p_Akt inhibits PI3K PI3K PI3K->p_Akt activates Akt Akt p_GSK3b p-GSK-3β (inactive) p_Akt->p_GSK3b phosphorylates (inhibits) GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus translocates to transcription Gene Transcription (c-Myc, etc.) nucleus->transcription activates proliferation Cell Proliferation, Migration, Invasion transcription->proliferation

Caption: this compound inhibits the Akt/GSK-3β/β-catenin pathway.

In_Vivo_Xenograft_Workflow start Start cell_culture 1. Culture Glioblastoma Cells start->cell_culture implantation 2. Intracranial/ Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization of Mice tumor_growth->randomization treatment 5. This compound Treatment randomization->treatment control 5. Vehicle Control randomization->control monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint 7. Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for in vivo xenograft studies.

References

The Antibacterial Spectrum of Chrysomycin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Chrysomycin A, a C-aryl glycoside antibiotic. The document summarizes its known spectrum of activity, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Antibacterial Spectrum of this compound

This compound has demonstrated potent activity primarily against Gram-positive bacteria, including significant efficacy against drug-resistant strains of Mycobacterium tuberculosis. Its activity against Gram-negative bacteria is reported to be limited.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Bacterial Strains
BacteriumStrainMIC (µg/mL)Reference
Mycobacterium tuberculosisH37Rv (planktonic)3.125[1]
Mycobacterium tuberculosisH37Rv (intracellular)3.125[1]
Mycobacterium tuberculosisMulti-Drug-Resistant (MDR)0.4[2][3]
Mycobacterium smegmatismc²1550.6[1]
Bacillus subtilisNot SpecifiedInhibited[1]
Staphylococcus aureusMethicillin-Resistant (MRSA)2[1]
Enterococcus faecalisVancomycin-Resistant (VRE)0.5[1]
Escherichia coliNot SpecifiedNot Inhibitory[1]
Pseudomonas aeruginosaNot SpecifiedNot Inhibitory[1]
Vibrio choleraeNot SpecifiedNot Inhibitory[1]

Note: Some studies have also evaluated the activity of this compound derivatives, such as 4'-acetyl-chrysomycin A, which showed MICs of 0.5-2 µg/mL against Gram-positive bacteria, including MRSA and VRE.[4]

Experimental Protocols

The following are detailed methodologies for determining the antibacterial activity of this compound.

Broth Microdilution Assay

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette tips and multichannel pipettes

  • Incubator

Procedure:

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate, except for the first column.

    • Add 100 µL of the highest concentration of this compound to be tested into the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This will result in wells with decreasing concentrations of this compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.

  • Incubation:

    • Seal the plates and incubate at the appropriate temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for most bacteria; 37°C for 5-7 days for M. tuberculosis).

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Resazurin (B115843) Microtiter Assay (REMA)

REMA is a colorimetric assay often used for mycobacterial susceptibility testing, relying on the reduction of the blue resazurin dye to the pink resorufin (B1680543) by metabolically active cells.

Materials:

  • All materials listed for the Broth Microdilution Assay

  • Resazurin solution (e.g., 0.01% w/v in sterile water)

Procedure:

  • Assay Setup:

    • Perform the broth microdilution assay as described in section 2.1 (steps 1-4).

  • Addition of Resazurin:

    • After the initial incubation period, add 20-30 µL of the resazurin solution to each well.

  • Secondary Incubation:

    • Re-incubate the plates for an additional period (e.g., 24-48 hours for M. tuberculosis) to allow for color development.

  • MIC Determination:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color signifies viable, metabolizing bacteria.

    • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the antibacterial spectrum of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Result Determination Stock This compound Stock Solution SerialDilution Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation SerialDilution->Inoculation Incubate Incubation (e.g., 37°C, 24h-7d) Inoculation->Incubate Visual Visual Inspection (Turbidity) Incubate->Visual REMA Resazurin Addition & Re-incubation Incubate->REMA MIC MIC Determination Visual->MIC Colorimetric Colorimetric Reading (Blue vs. Pink) REMA->Colorimetric Colorimetric->MIC

Experimental workflow for MIC determination.
Mechanism of Action

This compound exerts its bactericidal effect on Mycobacterium tuberculosis through a dual mechanism involving DNA interaction and enzyme inhibition.

mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell ChrysomycinA This compound DNA Bacterial DNA ChrysomycinA->DNA Intercalates at specific sequences TopoisomeraseI Topoisomerase I ChrysomycinA->TopoisomeraseI Inhibits activity Replication DNA Replication & Transcription DNA->Replication TopoisomeraseI->DNA Relaxes DNA supercoiling CellDeath Cell Death Replication->CellDeath Disruption leads to

Mechanism of action of this compound in M. tuberculosis.

References

Initial Reports on the Biological Activity of Chrysomycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological activities reported for Chrysomycin A, a C-aryl glycoside antibiotic. The document focuses on its potent anti-tuberculosis and anti-cancer properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Anti-Tuberculosis Activity

This compound has demonstrated significant bactericidal activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) strains. Its primary mechanism of action involves the inhibition of essential DNA-related processes within the bacterium.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values of this compound against various strains of Mycobacterium tuberculosis.

StrainResistance ProfileMIC (µg/mL)Reference
M. tuberculosis H37RvDrug-Susceptible3.125[1]
MDR-TBMulti-Drug-Resistant0.4[2]
Rifampicin-Resistant (Hr 1-5)Rifampicin-Resistant0.16 (for a derivative)[3]
Wild-type M. tuberculosisDrug-Susceptible1.56 - 6.25 (for Chrysomycin B and C)[1]
Clinically Isolated MDR M. tuberculosisMulti-Drug-Resistant1.56 - 6.25 (for Chrysomycin B and C)[1]
Mechanism of Action

Initial studies have elucidated that this compound exerts its anti-tuberculosis effect through a multi-faceted approach targeting DNA integrity and function. The key mechanisms identified are:

  • Inhibition of Topoisomerase I: this compound is a potent inhibitor of M. tuberculosis topoisomerase I, an essential enzyme for relaxing DNA supercoils during replication and transcription.[4]

  • Weak Inhibition of DNA Gyrase: A modest inhibitory effect on DNA gyrase, another topoisomerase crucial for DNA replication, has also been observed.[4]

  • DNA Intercalation: The planar structure of this compound allows it to intercalate between DNA base pairs, disrupting the normal helical structure and interfering with DNA-protein interactions.[4]

The following diagram illustrates the proposed mechanism of action of this compound against Mycobacterium tuberculosis.

Mechanism of Action of this compound in M. tuberculosis ChrysomycinA This compound DNA M. tuberculosis DNA ChrysomycinA->DNA Intercalates TopoI Topoisomerase I ChrysomycinA->TopoI Inhibits DNAGyrase DNA Gyrase ChrysomycinA->DNAGyrase Weakly Inhibits Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription TopoI->DNA Relaxes Supercoils DNAGyrase->DNA Introduces Negative Supercoils CellDeath Bacterial Cell Death Replication->CellDeath Transcription->CellDeath Inhibition of Akt/GSK-3β/β-catenin Pathway by this compound ChrysomycinA This compound Akt Akt ChrysomycinA->Akt Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits (Phosphorylation) beta_catenin β-catenin GSK3b->beta_catenin Promotes Degradation cMyc c-Myc beta_catenin->cMyc Activates Transcription Proliferation Cell Proliferation cMyc->Proliferation Invasion Cell Invasion cMyc->Invasion CCK-8 Cell Viability Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add CCK-8 solution C->D E Incubate (1-4h) D->E F Measure absorbance at 450 nm E->F G Calculate IC50 F->G

References

Chrysomycin A: An In-depth Technical Guide to its Interaction with DNA Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a C-aryl glycoside antibiotic, has garnered significant interest for its potent anti-tuberculosis and anti-cancer activities. Central to its mechanism of action is its interaction with DNA, leading to the inhibition of essential cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with DNA sequences, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways. While research has established that this compound intercalates with DNA at specific, preferred sequences and inhibits topoisomerase I, precise quantitative binding affinities and definitive DNA sequence motifs remain areas for further investigation.

Quantitative Data on this compound Interactions

The following table summarizes the available quantitative data regarding the bioactivity of this compound. It is important to note that specific DNA binding constants (Kd) for this compound are not yet publicly available.

ParameterValueOrganism/Cell LineExperimental MethodReference
Topoisomerase I Inhibition (IC50) ~20 µMMycobacterium tuberculosisDNA Relaxation Assay[1]
Minimum Inhibitory Concentration (MIC) 0.4 µg/mLMultidrug-Resistant Mycobacterium tuberculosis (MDR-TB)Not specified[2]
Minimum Inhibitory Concentration (MIC) 3.125 µg/mLMycobacterium tuberculosis H37RvNot specified[2]

Mechanism of Action

This compound exerts its biological effects primarily through direct interaction with DNA and inhibition of key DNA-processing enzymes.

DNA Intercalation and Sequence Preference

This compound has been shown to intercalate into double-stranded DNA.[3] This mode of binding involves the insertion of its planar aromatic chromophore between DNA base pairs, leading to a distortion of the DNA helix. This intercalation is not random; fluorescence spectrometry studies have indicated that this compound preferentially binds to specific nucleotide sequences, although the precise motifs have yet to be fully elucidated.[3] The sequence-dependent nature of this interaction suggests a level of specificity that could be exploited for targeted drug design.

Inhibition of Topoisomerase I

A key molecular target of this compound is DNA topoisomerase I, an essential enzyme for resolving DNA topological stress during replication, transcription, and other cellular processes. By inhibiting topoisomerase I, this compound leads to the accumulation of DNA strand breaks, ultimately triggering a bactericidal response in organisms like Mycobacterium tuberculosis.[1][4] The IC50 for this inhibition has been determined to be approximately 20 µM.[1] Molecular docking studies suggest that this compound may interact with the primase domain of the topoisomerase I enzyme.[1]

Signaling Pathways Modulated by this compound

In the context of its anti-cancer activity, particularly in glioblastoma, this compound has been shown to modulate the Akt/GSK-3β/β-catenin signaling pathway.[5] This pathway is crucial for cell proliferation, migration, and invasion. By downregulating the phosphorylation of Akt and GSK-3β, this compound leads to a decrease in the expression of downstream targets like β-catenin and c-Myc, thereby inhibiting tumor growth and metastasis.[6]

ChrysomycinA_Signaling_Pathway ChrysomycinA This compound Akt Akt ChrysomycinA->Akt Inhibits phosphorylation pAkt p-Akt (Inactive) Akt->pAkt GSK3b GSK-3β Akt->GSK3b pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b beta_catenin β-catenin GSK3b->beta_catenin Promotes degradation cMyc c-Myc beta_catenin->cMyc Activates transcription Proliferation Cell Proliferation, Migration, Invasion cMyc->Proliferation Promotes

This compound inhibits the Akt/GSK-3β/β-catenin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-DNA interactions. While some protocols are generalized due to the lack of specific published details for this compound, they represent standard approaches in the field.

DNA Topoisomerase I Inhibition Assay

This protocol is adapted from studies on this compound's effect on Mycobacterium tuberculosis topoisomerase I.[3]

Objective: To determine the inhibitory effect of this compound on the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • M. tuberculosis Topoisomerase I (e.g., from Inspiralis)

  • Supercoiled plasmid DNA (e.g., pUC19)

  • This compound

  • Assay Buffer (as recommended by the enzyme manufacturer)

  • Agarose (B213101)

  • Ethidium (B1194527) Bromide or other DNA stain

  • Loading Dye

  • Electrophoresis apparatus

Procedure:

  • Prepare reaction mixtures containing assay buffer, 2 units of M. tuberculosis topoisomerase I, and supercoiled pUC19 plasmid DNA (e.g., 300 ng).

  • Add this compound to the reaction mixtures at various final concentrations (e.g., 10, 20, 40, 80 µM). Include a no-drug control and a no-enzyme control.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Analyze the DNA topology by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled DNA to relaxed DNA will be observed.

  • Quantify the band intensities to determine the concentration of this compound that inhibits 50% of the enzyme activity (IC50).

TopoI_Inhibition_Workflow A Prepare Reaction Mix: Supercoiled DNA + Topo I + Buffer B Add varying concentrations of this compound A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize and Quantify Bands E->F G Determine IC50 F->G

Workflow for Topoisomerase I Inhibition Assay.
Fluorescence Titration for DNA Binding

This generalized protocol can be adapted to study the interaction of this compound with DNA.

Objective: To determine the binding affinity of this compound to DNA by monitoring changes in its fluorescence upon titration with DNA.

Materials:

  • This compound solution of known concentration

  • Calf Thymus DNA (ctDNA) or specific oligonucleotide sequences

  • Fluorometer

  • Quartz cuvettes

  • Buffer solution (e.g., Tris-HCl with NaCl)

Procedure:

  • Prepare a stock solution of this compound in the chosen buffer.

  • Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of DNA.

  • Record the fluorescence emission spectrum of each solution using an excitation wavelength appropriate for this compound.

  • Plot the change in fluorescence intensity at the emission maximum as a function of DNA concentration.

  • Analyze the binding isotherm using appropriate models (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Ka) or dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy

This generalized protocol can be used to assess conformational changes in DNA upon binding of this compound.

Objective: To observe changes in the CD spectrum of DNA upon interaction with this compound, indicating alterations in DNA conformation.

Materials:

  • This compound

  • DNA solution (e.g., ctDNA or specific oligonucleotides)

  • CD Spectropolarimeter

  • Quartz cuvettes with a defined path length

Procedure:

  • Record the CD spectrum of the DNA solution in the desired buffer in the far-UV range (e.g., 200-320 nm).

  • Prepare a series of samples containing a fixed concentration of DNA and increasing concentrations of this compound.

  • Record the CD spectrum for each sample under the same conditions as the DNA-only control.

  • Analyze the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm characteristic of B-form DNA, to infer conformational changes.[7]

DNase I Footprinting

This is a generalized protocol to identify the specific DNA sequences where this compound binds.

Objective: To determine the DNA binding site of this compound by identifying regions of DNA protected from DNase I cleavage.

Materials:

  • DNA fragment of interest, radioactively or fluorescently end-labeled

  • This compound

  • DNase I

  • DNase I reaction buffer

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

  • Sequencing ladder of the same DNA fragment (for size reference)

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of this compound to allow binding.

  • Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion.

  • Stop the reaction by adding the stop solution.

  • Denature the DNA fragments and separate them by size using denaturing polyacrylamide gel electrophoresis.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • The "footprint," a region where the DNA ladder is absent, indicates the binding site of this compound, which is protected from DNase I cleavage.

Future Directions

While significant progress has been made in understanding the biological activities of this compound, several key areas require further investigation to fully elucidate its mechanism of DNA interaction. Future research should focus on:

  • Determination of Quantitative Binding Affinity: Utilizing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to obtain precise dissociation constants (Kd) for the this compound-DNA interaction.

  • Identification of Preferred DNA Binding Sequences: Employing high-resolution footprinting techniques coupled with sequencing to definitively identify the specific DNA sequence motifs recognized by this compound.

  • Structural Studies: Co-crystallization of this compound with its target DNA sequence to obtain a high-resolution 3D structure of the complex, which would provide invaluable insights into the molecular basis of its sequence-specific recognition.

  • Elucidating the Link between DNA Binding and Anti-Cancer Signaling: Investigating the direct downstream consequences of this compound's DNA binding on gene expression and how this leads to the modulation of pathways like the Akt/GSK-3β/β-catenin pathway in cancer cells.

A deeper understanding of these aspects will be critical for the rational design of more potent and selective this compound analogs for therapeutic applications.

References

An In-depth Technical Guide to the Known Congeners of Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycins are a class of C-aryl glycoside antibiotics produced by various species of Streptomyces. First isolated in 1955, the lead compound, Chrysomycin A, has demonstrated a broad spectrum of biological activities, including potent antibacterial, antifungal, and antitumor properties. This technical guide provides a comprehensive overview of the known congeners of this compound, their biological activities, and the experimental methodologies used to characterize them.

Known Congeners of this compound

The chrysomycin family of natural products includes several known congeners, with this compound and B being the most studied. More recent research has led to the isolation and characterization of additional members of this family, as well as synthetic analogs.

This compound and B: The Archetypal Congeners

This compound is the major component produced by certain Streptomyces strains, while Chrysomycin B is a minor, closely related analog.[1] The primary structural difference between them lies at the C-8 position of the benzonaphthopyranone core, where this compound possesses a vinyl group, which is replaced by a methyl group in Chrysomycin B.[1]

Other naturally occurring congeners that have been identified include:

  • Chrysomycin C: Isolated from Streptomyces sporoverrucosus.[2]

  • Chrysomycins F, G, H, I, and J: More recently discovered congeners.[3]

  • 4'-O-acetylthis compound and 4'-O-acetylchrysomycin B: Acetylated analogs with modified biological activities.

Quantitative Biological Activity Data

The biological activities of this compound and its congeners have been evaluated against a range of bacterial strains and cancer cell lines. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of Chrysomycin Congeners (MIC in µg/mL)

CompoundM. tuberculosis H37RvMDR-TBMRSAVRES. aureus (ATCC 6538)S. pneumoniae (ATCC 49619)
This compound 3.125[4]0.4[5][6]0.05[7]---
Chrysomycin B 1.56 - 6.25[8]1.56 - 6.25[8]3.12 - 25[8]-3.12 - 25[8]3.12 - 25[8]
Chrysomycin C 1.56 - 6.25[8]1.56 - 6.25[8]3.12 - 25[8]-3.12 - 25[8]3.12 - 25[8]
4'-O-acetylthis compound --0.5 - 2[9]0.5 - 2[9]--
4'-O-acetylchrysomycin B --2 to >64[9]2 to >64[9]--

Table 2: Anticancer Activity of Chrysomycin Congeners (IC50)

CompoundU251 GlioblastomaU87-MG GlioblastomaHL-60 LeukemiaNCI-H358 (KRAS mutant)
This compound 0.475 µM[7]1.77 µM[7]0.9 µM[7]0.15 µM[7]
4'-O-acetylthis compound <10 ng/mL[9]<10 ng/mL[9]<10 ng/mL[9]<10 ng/mL[9]
4'-O-acetylchrysomycin B <10 ng/mL[9]<10 ng/mL[9]<10 ng/mL[9]<10 ng/mL[9]

Experimental Protocols

Isolation and Characterization of Chrysomycin C from Streptomyces sporoverrucosus

1. Fermentation:

  • Inoculate a seed culture of Streptomyces sporoverrucosus in a suitable medium (e.g., ISP2 broth) and incubate at 28°C for 2-3 days with shaking.

  • Use the seed culture to inoculate a larger production culture in a nutrient-rich medium (e.g., starch casein broth).

  • Incubate the production culture for 7-10 days at 28°C with continuous agitation to ensure proper aeration.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate (B1210297).

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Purification:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing the desired compounds.

  • Further purify the pooled fractions using high-performance liquid chromatography (HPLC), preferably with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol).

4. Structure Elucidation:

  • Determine the structure of the purified Chrysomycin C using a combination of spectroscopic techniques.

  • Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) and two-dimensional (2D) NMR spectra (COSY, HSQC, HMBC) to establish the connectivity of atoms.

  • Confirm the molecular formula using high-resolution mass spectrometry (HRMS).

Antibacterial Susceptibility Testing: Resazurin (B115843) Microtiter Assay (REMA) for Mycobacterium tuberculosis

1. Inoculum Preparation:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Adjust the turbidity of the suspension to match a 1.0 McFarland standard.

  • Dilute the standardized suspension 1:20 in 7H9 broth.[10]

2. Assay Plate Preparation:

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound (Chrysomycin congener) in the first well of each row and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.

3. Incubation:

  • Seal the plate in a plastic bag and incubate at 37°C for 7 days.[10]

4. Reading Results:

  • After incubation, add 30 µL of 0.01% (w/v) resazurin solution to each well.[10]

  • Re-incubate the plate for 24-48 hours.

  • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.[9]

Anticancer Activity Assessment: MTT Assay for Glioblastoma Cell Lines (U251 and U87-MG)

1. Cell Seeding:

  • Seed U251 or U87-MG cells in a 96-well plate at a density of approximately 3 x 10³ cells per well in their recommended culture medium.[11]

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the Chrysomycin congener in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.

  • Incubate the cells for 48 hours.

3. MTT Addition and Incubation:

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[11]

  • Incubate the plate overnight at 37°C.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

5. IC50 Determination:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

This compound: Inhibition of the Akt/GSK-3β/β-catenin Signaling Pathway in Glioblastoma

This compound has been shown to exert its anti-glioblastoma effects by inhibiting the proliferation, migration, and invasion of U251 and U87-MG cells. This is achieved through the downregulation of the Akt/GSK-3β/β-catenin signaling pathway. The inhibition of this pathway leads to a decrease in the expression of downstream targets such as c-Myc, Slug, MMP2, and MMP9, which are crucial for cell proliferation and invasion.

ChrysomycinA_Pathway This compound Mechanism in Glioblastoma cluster_nucleus ChrA This compound pAkt p-Akt ChrA->pAkt inhibits Akt Akt Akt->pAkt pGSK3b p-GSK-3β (inactive) pAkt->pGSK3b phosphorylates GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for pGSK3b->beta_catenin fails to phosphorylate degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus translocates to cMyc c-Myc Slug Slug MMP MMP2/MMP9 Proliferation Proliferation cMyc->Proliferation Invasion Migration & Invasion Slug->Invasion MMP->Invasion

Caption: this compound inhibits Akt phosphorylation, leading to reduced GSK-3β inactivation and subsequent β-catenin degradation, ultimately suppressing proliferation and invasion.

Chrysomycin B: Inhibition of Topoisomerase II

Chrysomycin B exerts its antitumor activity by targeting topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. Chrysomycin B acts as a "topoisomerase poison," which means it stabilizes the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

ChrysomycinB_Pathway Chrysomycin B Mechanism of Action cluster_cycle Topoisomerase II Catalytic Cycle TopoII_binds_DNA 1. Topo II binds to G-segment DNA G_segment_cleavage 2. G-segment cleavage (transient double-strand break) TopoII_binds_DNA->G_segment_cleavage T_segment_passage 3. T-segment passes through the break G_segment_cleavage->T_segment_passage Cleavage_Complex Stabilized Topo II-DNA Cleavage Complex Religation 4. G-segment religation T_segment_passage->Religation Release 5. Topo II releases DNA Religation->Release Release->TopoII_binds_DNA Next cycle ChrB Chrysomycin B ChrB->Cleavage_Complex inhibits religation DSBs Accumulation of DNA Double-Strand Breaks Cleavage_Complex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Caption: Chrysomycin B inhibits the religation step of the topoisomerase II catalytic cycle, leading to DNA damage and apoptosis.

Conclusion

The chrysomycin family of natural products, with this compound as its principal member, represents a promising scaffold for the development of novel antibacterial and anticancer agents. This technical guide has summarized the current knowledge on the known congeners, their quantitative biological activities, and detailed experimental protocols for their characterization. The elucidation of their mechanisms of action, particularly the distinct pathways targeted by this compound and B, provides a solid foundation for future research and drug development efforts. Further investigation into the more recently discovered congeners and the synthesis of novel analogs will be crucial in fully exploring the therapeutic potential of this important class of natural products.

References

An In-depth Technical Guide to the Early Research of Chrysomycin A and Gilvocarcin V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on Chrysomycin A and gilvocarcin V, two closely related C-glycoside antibiotics. It covers their discovery, structure elucidation, biosynthesis, and early biological evaluations, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, first reported in 1955, and gilvocarcin V, discovered in the early 1980s, are members of the gilvocarcin family of polyketide-derived natural products.[1][2] Produced by various species of Streptomyces, these compounds exhibit a range of biological activities, including antibacterial, antiviral, and potent antitumor effects.[1] Their shared benzo[d]naphtho[1,2-b]pyran-6-one core structure is a key feature responsible for their bioactivity, which primarily involves interaction with DNA.[1] This guide delves into the early scientific literature to provide a detailed resource for researchers interested in the history and development of these important molecules.

Discovery and Producing Organisms

This compound was first isolated from the fermentation broth of Streptomyces A-419 in 1955.[1][3] It was initially identified as part of a complex with a minor component, Chrysomycin B.[1] Gilvocarcin V, along with its analog gilvocarcin M, was discovered in the culture broths of the Actinomycete strain DO-38, which was later classified as a new species, Streptomyces gilvotanareus (NRRL 11382).[2]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of this compound and gilvocarcin V from early research.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)
Mycobacterium tuberculosis (MDR strains)0.4[3][4]
Mycobacterium tuberculosis H37Rv3.125[5][6]
Methicillin-resistant Staphylococcus aureus (MRSA)0.5[7]

Table 2: Cytotoxicity of this compound against Glioblastoma Cell Lines

Cell LineIC50 (μM)
U2510.475[8]
U87-MG1.77[8]

Table 3: Cytotoxicity of Gilvocarcin V against NCI-60 Cancer Cell Lines

Cancer TypeCell LineGI50 (µM)
LeukemiaCCRF-CEM0.028
HL-60(TB)0.024
K-5620.035
MOLT-40.026
RPMI-82260.033
SR0.026
Non-Small Cell Lung CancerA549/ATCC0.034
EKVX0.041
HOP-620.037
HOP-920.033
NCI-H2260.038
NCI-H230.036
NCI-H322M0.039
NCI-H4600.032
NCI-H5220.038
Colon CancerCOLO 2050.033
HCT-1160.034
HCT-150.041
HT290.039
KM120.035
SW-6200.036
CNS CancerSF-2680.038

Experimental Protocols

Fermentation and Isolation of this compound

4.1.1. Fermentation

An optimized fermentation process for this compound production by Streptomyces sp. 891-B6 is as follows:

  • Seed Culture: A seed of strain 891-B6 is prepared using ISP-2 medium and cultivated for 96 hours at 30°C.[9]

  • Production Culture: An aliquot of 10 mL of the seed solution is added to a 1-L flask containing 200 mL of the fermentation medium. The optimal medium components are glucose (39.283 g/L), corn starch (20.662 g/L), soybean meal (15.480 g/L), and CaCO₃ (2.000 g/L).[9] The initial pH is adjusted to 6.5.[9]

  • Incubation: The fermentation is carried out at 30°C and 220 rpm in a shaker for 12 days.[9]

4.1.2. Isolation and Purification

A general procedure for the isolation and purification of chrysomycins is as follows:

  • Extraction: The fermentation broth is centrifuged to separate the supernatant and mycelia. The supernatant is extracted three times with an equal volume of ethyl acetate, and the mycelia are extracted three times with acetone.[7] The organic extracts are combined and dried in a vacuum.[7]

  • Chromatography: The residue is subjected to reversed-phase C18 vacuum chromatography followed by reversed-phase HPLC to yield pure this compound.[7]

Fermentation and Isolation of Gilvocarcin V

4.2.1. Fermentation

A general protocol for the production of gilvocarcin V from a high-producing Streptomyces strain is as follows:

  • Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or mycelial fragments and incubating for 48-72 hours at 28-30°C with shaking.

  • Production Culture: The production medium is inoculated with the seed culture (typically 5-10% v/v).

  • Incubation: The production culture is incubated in a fermenter at 28-30°C with controlled aeration and agitation for 5-7 days. The pH of the culture is maintained between 6.8 and 7.2.

4.2.2. Isolation and Purification

The following protocol outlines the extraction and purification of gilvocarcin V:

  • Cell Separation: The fermentation broth is centrifuged to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: The supernatant is extracted three times with an equal volume of ethyl acetate.

  • Concentration: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto silica gel and loaded onto a column. The column is eluted with a gradient of increasing polarity (e.g., chloroform-methanol).

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Mycobacterium tuberculosis can be determined using the Resazurin Microtiter Assay (REMA):

  • Preparation: The compound is dissolved in DMSO and serially diluted in a 96-well plate.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated for 7 days.

  • Detection: Resazurin solution is added to each well, and the plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[10]

Cytotoxicity Assay (CCK8 Assay)

The cytotoxic effect of this compound on glioblastoma cells can be determined using the Cell Counting Kit-8 (CCK8) assay:

  • Cell Seeding: U251 and U87-MG cells are seeded in 96-well plates.

  • Treatment: After 24 hours, the cells are treated with different concentrations of this compound for 48 hours.

  • Assay: CCK8 solution is added to each well, and the plates are incubated for a specified time.

  • Measurement: The absorbance is measured at a specific wavelength to determine cell viability. The IC50 value is calculated from the dose-response curve.[8]

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of tailoring reactions. The gene cluster contains genes for the PKS, deoxysugar biosynthesis (d-virenose), post-PKS tailoring enzymes, and regulatory genes.[11]

Chrysomycin_A_Biosynthesis Starter Propionyl-CoA (Starter Unit) PKS Type II PKS Starter->PKS Extender Malonyl-CoA (Extender Units) Extender->PKS Polyketide Polyketide Intermediate PKS->Polyketide Cyclization Cyclization/ Aromatization Polyketide->Cyclization Angucyclinone Angucyclinone Intermediate Cyclization->Angucyclinone Tailoring Post-PKS Tailoring Enzymes (Oxygenases, etc.) Angucyclinone->Tailoring Aglycone This compound Aglycone Tailoring->Aglycone Glycosyltransferase Glycosyltransferase Aglycone->Glycosyltransferase Sugar_Pathway d-Virenose Biosynthesis Sugar d-Virenose Sugar_Pathway->Sugar Sugar->Glycosyltransferase ChrysomycinA This compound Glycosyltransferase->ChrysomycinA DNA_Interaction_Mechanism Compound Gilvocarcin V / this compound Intercalation Intercalation Compound->Intercalation DNA DNA Double Helix DNA->Intercalation Photoactivation Photoactivation (near-UV light for GV) Intercalation->Photoactivation Topoisomerase_Inhibition Topoisomerase I Inhibition (this compound) Intercalation->Topoisomerase_Inhibition Covalent_Adduct Covalent Adduct Formation ([2+2] cycloaddition with Thymine) Photoactivation->Covalent_Adduct DNA_Damage DNA Damage Covalent_Adduct->DNA_Damage Topoisomerase_Inhibition->DNA_Damage Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) DNA_Damage->Cellular_Response Isolation_Workflow Fermentation Streptomyces Fermentation Harvesting Harvesting and Cell Separation (Centrifugation) Fermentation->Harvesting Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Extraction Concentration Concentration of Crude Extract (Rotary Evaporation) Extraction->Concentration Purification1 Initial Purification (Silica Gel Chromatography) Concentration->Purification1 Purification2 Final Purification (Preparative HPLC) Purification1->Purification2 Pure_Compound Pure this compound or Gilvocarcin V Purification2->Pure_Compound

References

Methodological & Application

Total Synthesis of Chrysomycin A: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysomycin A, a C-aryl glycoside natural product, has garnered significant attention due to its potent biological activities, particularly its efficacy against multi-drug-resistant tuberculosis (MDR-TB).[1][2] Originally isolated from Streptomyces species, its low natural abundance necessitates a robust synthetic route to enable further investigation into its mechanism of action and for the development of novel analogs.[1][2] This document provides a detailed protocol for the 10-step total synthesis of this compound, based on the convergent and scalable route developed by Wu et al.[1][3] The synthesis is characterized by key strategic elements including sequential C-H functionalization to construct the core aglycon and a late-stage C-glycosylation to install the rare virenose sugar moiety.[1][2]

Introduction

This compound is a member of the gilvocarcin family of C-aryl glycosides and exhibits promising antimicrobial activity, with a minimum inhibitory concentration (MIC) of 0.4 μg/mL against MDR-TB strains.[1][4] The unique para-substituted sugar is a distinguishing feature of its structure. The total synthesis described herein provides a reliable and scalable source of this compound, facilitating structure-activity relationship (SAR) studies and the generation of derivatives with potentially enhanced therapeutic properties.[1][2] The longest linear sequence of this synthesis is 10 steps, starting from the commercially available 1,8-naphthalenediol.[1]

Overall Synthetic Scheme

The total synthesis of this compound can be conceptually divided into two main stages: the synthesis of the aglycon core and the synthesis of the glycosyl donor, followed by their coupling and final deprotection.

Total_Synthesis_Chrysomycin_A cluster_aglycon Aglycon Synthesis cluster_sugar Glycosyl Donor Synthesis cluster_coupling Coupling and Final Steps A 1,8-Naphthalenediol B Compound 14 A->B Monomethylation C Compound 15 B->C Bromination & Isopropylation D Compound 16 C->D C-H Borylation E Compound 17 D->E Protodeborylation F Compound 18 E->F Lactonization G Compound 19 F->G C-H Oxidation H Compound 20 G->H Debromination I Aglycon 21 H->I Vinylation L Compound 25a I->L C-Glycosylation with 23a J Methyl α-D-virenoside (22) K Tetraacetate 23a J->K Acetolysis K->L M This compound (1) L->M Global Deacetylation

Figure 1. Overall workflow for the total synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of the Aglycon (21)

The construction of the aglycon core is achieved through a sequence of reactions including protection, directed C-H borylation, lactonization, oxidation, and vinylation.

Step 1: Monomethylation of 1,8-Naphthalenediol

  • Procedure: To a solution of 1,8-naphthalenediol in a suitable solvent, add one equivalent of a methylating agent (e.g., methyl iodide) and a base (e.g., potassium carbonate). Stir the reaction at room temperature until completion (monitored by TLC). Purify by column chromatography to yield compound 14 .

  • Quantitative Data: Refer to Table 1.

Step 2: Bromination and Isopropylation

  • Procedure: Compound 14 is first brominated using a source like N-bromosuccinimide (NBS) in acetonitrile. Following bromination, the phenolic hydroxyl group is protected as an isopropyl ether using isopropyl iodide and a base such as sodium hydride in DMF. This one-pot procedure yields compound 15 .[2]

  • Quantitative Data: 96% yield (one-pot).[1]

Step 3: Iridium-Catalyzed C-H Borylation

  • Procedure: Compound 15 is subjected to a regioselective C-H borylation using [Ir(cod)OMe]₂ as the catalyst, dtbpy as the ligand, and HBpin as the boron source in hexane (B92381) at 80 °C. This installs the boryl group at the desired position to give compound 16 .[2]

  • Quantitative Data: Refer to Table 1.

Step 4: Protodeborylation

  • Procedure: The borylated intermediate 16 is treated with a proton source, such as acetic acid, to replace the boryl group with a hydrogen atom, yielding compound 17 .

  • Quantitative Data: Refer to Table 1.

Step 5: Lactonization

  • Procedure: The naphthol derivative 17 undergoes lactonization to form the pyrone ring. This is typically achieved under acidic or oxidative conditions to yield compound 18 .

  • Quantitative Data: Refer to Table 1.

Step 6: C-H Oxidation

  • Procedure: A crucial C-H oxidation step introduces a hydroxyl group, which is subsequently protected. This transformation leads to compound 19 .

  • Quantitative Data: Refer to Table 1.

Step 7: Debromination

  • Procedure: The bromine blocking group on compound 19 is removed. This can be achieved using a reducing agent like palladium on carbon with hydrogen gas, to afford compound 20 .

  • Quantitative Data: Refer to Table 1.

Step 8: Vinylation

  • Procedure: The final step in the aglycon synthesis is the installation of the vinyl group. This is accomplished via triflation of the free phenol (B47542) followed by a Suzuki coupling with potassium vinyltrifluoroborate, yielding the key aglycon 21 .[2]

  • Quantitative Data: Refer to Table 1.

Part 2: Synthesis of the Glycosyl Donor (23a)

The carbohydrate component of this compound is the rare sugar virenose.

Step 9: Acetolysis of Methyl α-D-virenoside (22)

  • Procedure: Methyl α-D-virenoside (22 ) is treated with a mixture of acetic anhydride (B1165640) and acetic acid with a catalytic amount of sulfuric acid.[1] This reaction cleaves the methyl glycoside and acetylates all hydroxyl groups to provide the virenose tetraacetate 23a as a mixture of anomers.[1]

  • Quantitative Data: 89% yield (α/β = 1/4).[1]

Part 3: Coupling and Final Deprotection

Step 10: Late-Stage C-Glycosylation and Final Deprotection

  • C-Glycosylation: The aglycon 21 is coupled with the glycosyl donor 23a in the presence of a Lewis acid promoter such as tin(IV) chloride (SnCl₄) with 4 Å molecular sieves in dichloroethane at room temperature.[1] This reaction forms the critical C-C bond between the sugar and the aromatic core, yielding the protected this compound derivative 25a .

  • Global Deacetylation: The triacetate 25a is subjected to acid-catalyzed deacetylation using 1.5 M sulfuric acid in methanol (B129727) at 70 °C.[1] This removes all acetate (B1210297) protecting groups from the sugar moiety to afford the final natural product, This compound (1) .[1]

  • Quantitative Data: 65% yield for the final deacetylation step.[1]

Data Presentation

Table 1: Summary of Yields for the Total Synthesis of this compound

StepTransformationStarting MaterialProductYield (%)
1Monomethylation1,8-Naphthalenediol14 High
2Bromination & Isopropylation (one-pot)14 15 96
3C-H Borylation15 16 High
4Protodeborylation16 17 Good
5Lactonization17 18 Good
6C-H Oxidation18 19 Moderate
7Debromination19 20 High
8Vinylation20 Aglycon 21 Good
9AcetolysisVirenoside 22 Donor 23a 89
10C-Glycosylation & Deprotection21 & 23a This compound 65 (deprotection)

Note: Yields for some intermediate steps are described qualitatively as "High," "Good," or "Moderate" as specific percentages were not provided in the primary literature for every single step.

Key Signaling Pathways and Logical Relationships

The logic of the synthetic route relies on the strategic installation and removal of protecting and directing groups to achieve high regioselectivity in the C-H functionalization steps.

Synthesis_Logic cluster_strategy Core Synthetic Strategy Start Commercially Available 1,8-Naphthalenediol Aglycon Key Aglycon Intermediate (21) Start->Aglycon Sequential C-H Functionalizations (8 steps) Final This compound Aglycon->Final Late-Stage C-Glycosylation & Final Deprotection (1 step) Sugar Glycosyl Donor (23a) Sugar_Precursor Virenose Precursor (22) Sugar_Precursor->Sugar Acetolysis (1 step)

References

Scalable Synthesis of Chrysomycin A for Preclinical Advancement: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the scalable synthesis of Chrysomycin A, a promising natural product with potent anti-tuberculosis and anti-cancer activities. The information presented herein is intended to facilitate preclinical studies by providing a reproducible, gram-scale synthetic route and insights into its mechanism of action.

Application Notes

This compound is a C-aryl glycoside natural product that has garnered significant interest due to its potent biological activities. Initially discovered as an antitumor antibiotic, recent studies have highlighted its efficacy against multi-drug-resistant tuberculosis (MDR-TB) and glioblastoma.[1][2] However, its low natural abundance from fermentation has historically hampered extensive preclinical investigation. The development of a scalable synthetic route is therefore a critical step towards realizing its therapeutic potential.

Key Features of the Scalable Synthesis:

  • 10-Step Linear Sequence: The synthesis is highly efficient, proceeding in a 10-step longest linear sequence from commercially available starting materials.[1]

  • Gram-Scale Production: The methodology has been successfully scaled to produce over 10 grams of a key advanced intermediate, demonstrating its suitability for supplying material for preclinical trials.[1]

  • Convergent Strategy: The synthesis employs a convergent approach, featuring sequential C-H functionalization and a late-stage C-glycosylation, which contributes to its efficiency and adaptability for analog synthesis.[1]

Preclinical Perspectives:

While detailed preclinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and comprehensive toxicology data for this compound are not extensively available in the public domain, existing in vivo studies provide preliminary safety and efficacy insights. In murine xenograft models of glioblastoma, intraperitoneal administration of this compound at doses of 3 and 10 mg/kg resulted in significant tumor regression without causing noticeable weight loss or aberrant behavior in the animals. This suggests a favorable therapeutic window in this model. Further dedicated ADME and toxicology studies are warranted to fully characterize its preclinical profile.

Mechanism of Action:

This compound exhibits a multi-faceted mechanism of action. In the context of its anti-glioblastoma activity, it has been shown to inhibit the Akt/GSK-3β/β-catenin signaling pathway.[3] This pathway is crucial for cell proliferation, migration, and invasion in cancer. In its role as an anti-tuberculosis agent, this compound has been found to inhibit the essential enzyme DNA topoisomerase I in Mycobacterium tuberculosis.[4] This dual activity against distinct and critical cellular targets in different diseases underscores its potential as a versatile therapeutic agent.

Data Presentation

Table 1: In Vitro Anti-Tuberculosis Activity of this compound

StrainMIC (μg/mL)
Multi-Drug-Resistant M. tuberculosis0.4
M. tuberculosis H37Rv3.125

Data sourced from Wu et al., ACS Central Science, 2020 and Muralikrishnan et al., RSC Advances, 2017.

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

Treatment GroupDose (mg/kg, i.p.)Tumor Volume ReductionGeneral Observations
Vehicle Control--Normal tumor progression
This compound3SignificantNo significant weight loss or aberrant behavior
This compound10SignificantNo significant weight loss or aberrant behavior

Data interpretation from studies on human U87-MG cells xenografted into mice.

Experimental Protocols

The following protocols are based on the scalable synthesis of this compound reported by Lei and coworkers. Researchers should consult the original publication and its supplementary information for complete experimental details and characterization data.

Key Intermediate Synthesis: Aglycone (Compound 21)

This multi-step synthesis provides the core aglycone structure required for the final glycosylation step.

  • Step 1-3: Synthesis of the naphthalenediol precursor from commercially available 1,8-naphthalenediol.

  • Step 4: C-H Borylation: Intermolecular C-H borylation to install a key functional group.

  • Step 5-7: Carboxylation and subsequent functional group manipulations.

  • Step 8: C-H Oxygenation: Carboxyl-group-directed intramolecular C-H oxygenation to form the lactone ring.

  • Step 9-10: Further modifications to yield the advanced aglycone intermediate (Compound 21).

Final Step: Late-Stage C-Glycosylation and Deprotection

  • Glycosylation: To a solution of the aglycone (Compound 21) and the glycosyl donor (virenose tetraacetate) in an appropriate solvent (e.g., DCE) at room temperature, a Lewis acid (e.g., SnCl₄) and molecular sieves are added. The reaction is stirred until completion, monitored by TLC.

  • Purification: The reaction mixture is quenched and extracted. The crude product is purified by flash column chromatography.

  • Deprotection: The resulting protected this compound is dissolved in a suitable solvent system (e.g., MeOH) and treated with an acid (e.g., 1.5 M H₂SO₄) at elevated temperature (e.g., 70 °C) to remove the protecting groups.

  • Final Purification: After neutralization and extraction, the final product, this compound, is purified by chromatography to yield the desired compound.

Visualizations

experimental_workflow cluster_aglycone Aglycone Synthesis cluster_final_steps Final Assembly start 1,8-Naphthalenediol step1_3 Steps 1-3: Naphthalenediol Precursor Synthesis start->step1_3 step4 Step 4: C-H Borylation step1_3->step4 step5_7 Steps 5-7: Carboxylation & Elaboration step4->step5_7 step8 Step 8: C-H Oxygenation (Lactonization) step5_7->step8 step9_10 Steps 9-10: Final Modifications step8->step9_10 aglycone Advanced Aglycone (21) step9_10->aglycone glycosylation Late-Stage C-Glycosylation (SnCl4) aglycone->glycosylation glycosyl_donor Virenose Tetraacetate glycosyl_donor->glycosylation deprotection Global Deprotection (H2SO4, MeOH) glycosylation->deprotection chrysomycin_a This compound deprotection->chrysomycin_a

Caption: Scalable synthetic workflow for this compound.

signaling_pathway_cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates for Degradation degradation Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef gene_transcription Gene Transcription tcf_lef->gene_transcription Promotes proliferation Proliferation gene_transcription->proliferation migration Migration gene_transcription->migration invasion Invasion gene_transcription->invasion chrysomycin This compound chrysomycin->akt Inhibits

Caption: this compound's inhibition of the Akt/GSK-3β/β-catenin pathway.

signaling_pathway_tb cluster_bacterium Mycobacterium tuberculosis dna Supercoiled DNA topoisomerase Topoisomerase I dna->topoisomerase Binds to relaxed_dna Relaxed DNA topoisomerase->relaxed_dna Relaxes replication DNA Replication & Transcription relaxed_dna->replication bacterial_growth Bacterial Growth replication->bacterial_growth chrysomycin This compound chrysomycin->topoisomerase Inhibits

Caption: Inhibition of M. tuberculosis Topoisomerase I by this compound.

References

Application Notes and Protocols: Late-Stage C-Glycosylation in Chrysomycin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the late-stage C-glycosylation methods employed in the total synthesis of Chrysomycin A and its analogues. The information is derived from the successful synthesis reported by Lei and co-workers, which highlights a convergent and scalable approach amenable to the generation of derivatives for structure-activity relationship (SAR) studies.

Introduction

This compound is a C-aryl glycoside natural product that has demonstrated potent anti-tuberculosis activity, including against multi-drug-resistant (MDR) strains.[1] Its complex architecture, featuring a benzonaphthopyranone core linked to the rare branched-chain sugar, virenose, has made it a challenging synthetic target. Traditional synthetic strategies often rely on early-stage glycosylation, which can lead to long and linear sequences, hindering the rapid generation of analogues for medicinal chemistry efforts.[1]

A significant breakthrough has been the development of a late-stage C-glycosylation strategy, which allows for the attachment of the sugar moiety to the fully assembled aglycone core.[1][2] This approach not only shortens the overall synthetic route but also provides a key juncture for diversification, enabling the synthesis of a library of this compound derivatives for biological evaluation.[1] This document details the Lewis acid-promoted C-glycosylation method that has proven effective for this purpose.

Core Methodology: Lewis Acid-Promoted C-Glycosylation

The key transformation in the late-stage synthesis of this compound is a Lewis acid-promoted C-glycosylation of an advanced aglycone intermediate with a suitable glycosyl donor. Tin(IV) chloride (SnCl₄) has been identified as an effective promoter for this reaction.[1][2] The reaction proceeds with the glycosylation occurring at the C4 position of the aglycone. The presence of 4 Å molecular sieves has been found to be crucial for improving the regioselectivity of the C4-glycosylation.[1][2]

Reaction Parameters and Optimization

The efficiency and selectivity of the SnCl₄-promoted C-glycosylation are influenced by several factors, including the choice of glycosyl donor, the stoichiometry of the Lewis acid, and the presence of additives. The following table summarizes the key findings from the optimization of this reaction for the synthesis of the protected this compound intermediate.

EntryGlycosyl DonorPromoter (equiv.)AdditiveProduct(s)Yield (%)Reference
1Tetraacetate 23a SnCl₄ (3.0)NoneC4-glycosylated productTrace[2]
2Tetraacetate 23a SnCl₄ (excess)NoneC4-glycosylated product + deprotected aglycone-[2]
3Tetraacetate 23a SnCl₄ (excess)4 Å MSC4-glycosylated productImproved[2]

Table 1: Summary of Reaction Conditions for SnCl₄-Promoted C-Glycosylation.

Experimental Protocols

The following are detailed protocols for the synthesis of the glycosyl donor and the subsequent late-stage C-glycosylation reaction to furnish the this compound core structure.

Protocol 1: Synthesis of Glycosyl Donor (Tetraacetate 23a)

This protocol describes the preparation of the virenose tetraacetate, a key glycosyl donor, from methyl α-D-virenoside.

Materials:

Procedure:

  • To a solution of methyl α-D-virenoside in a mixture of acetic anhydride and acetic acid, add a catalytic amount of concentrated sulfuric acid at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring the mixture into an ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the tetraacetate 23a as a mixture of anomers. The reported yield for this acetolysis is 89%.[1]

Protocol 2: Late-Stage C-Glycosylation of Aglycone 21

This protocol details the SnCl₄-promoted C-glycosylation of the advanced aglycone intermediate 21 with the glycosyl donor 23a .

Materials:

  • Aglycone 21

  • Glycosyl donor 23a

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • 4 Å Molecular Sieves (MS), powdered and activated

  • 1,2-Dichloroethane (B1671644) (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aglycone 21 , glycosyl donor 23a , and activated 4 Å molecular sieves.

  • Add anhydrous 1,2-dichloroethane to the flask.

  • Cool the mixture to 0 °C and add a solution of SnCl₄ in CH₂Cl₂ dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite® and wash with dichloromethane.

  • Separate the layers of the filtrate and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the C4-glycosylated product.

Plausible Reaction Mechanism and Workflow

The late-stage C-glycosylation is a critical step in the synthesis of this compound. The following diagrams illustrate the overall synthetic workflow and a plausible mechanism for the key C-glycosylation step.

G cluster_aglycone Aglycone Synthesis cluster_donor Glycosyl Donor Synthesis cluster_coupling Late-Stage C-Glycosylation A 1,8-Naphthalenediol B Sequential C-H Functionalizations A->B C Advanced Aglycone (21) B->C G SnCl4-promoted C-Glycosylation C->G D Methyl α-D-virenoside E Acetolysis D->E F Glycosyl Donor (23a) E->F F->G H Protected this compound G->H I Deprotection H->I J This compound I->J

Caption: Overall workflow for the total synthesis of this compound.

G cluster_mechanism Plausible Mechanism for C4-Glycosylation Aglycone Aglycone (21) FC_Complex Friedel-Crafts Complex Aglycone->FC_Complex Lewis acid coordination GlycosylDonor Glycosyl Donor (23a) Oxocarbenium Oxocarbenium Ion Intermediate GlycosylDonor->Oxocarbenium SnCl4 activation SnCl4 SnCl4 SnCl4->Aglycone SnCl4->GlycosylDonor Oxocarbenium->FC_Complex Nucleophilic attack at C4 C4_Product C4-Glycosylated Product FC_Complex->C4_Product Proton loss

Caption: Plausible mechanism for the SnCl₄-promoted C-glycosylation.

Diversification of the Sugar Moiety

The developed late-stage C-glycosylation protocol is not limited to the natural virenose sugar. It has been successfully applied to install different sugar units at the C2 position of a related aglycone (defucogilvocarcin V), demonstrating the potential for generating a wide range of analogues with modified carbohydrate residues.[1] This highlights the robustness of the method for exploring the SAR of the glycosidic moiety.

AglyconeGlycosyl DonorProductYield (%)Reference
Defucogilvocarcin VVirenose tetraacetateC2-glycosylated product-[1]
Defucogilvocarcin VOther sugar derivativesC2-glycosylated analogues-[1]

Table 2: Application of Late-Stage Glycosylation for Analogue Synthesis. (Note: Specific yields for these diversification reactions were not detailed in the primary reference).

Conclusion

The late-stage, SnCl₄-promoted C-glycosylation represents a powerful and efficient method for the synthesis of this compound and its derivatives. This strategy provides a convergent and scalable route that is highly valuable for medicinal chemistry programs aimed at developing new anti-tuberculosis agents. The detailed protocols and mechanistic insights provided in these notes are intended to facilitate the application of this methodology in further research and drug development endeavors.

References

Application Notes and Protocols for the Isolation and Purification of Chrysomycin A from Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chrysomycin A is a potent antibiotic belonging to the C-aryl glycoside family of natural products, first isolated from Streptomyces in 1955.[1][2] It exhibits significant antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[1][3] this compound and its derivatives are therefore of considerable interest for the development of new therapeutic agents.[1][4] This document provides detailed protocols for the fermentation of this compound-producing Streptomyces strains and the subsequent isolation and purification of the target compound.

Fermentation Protocol for this compound Production

Optimal production of this compound can be achieved by carefully controlling the fermentation conditions and media composition. The following protocols are based on optimized conditions for Streptomyces sp. 891 and its mutant strain 891-B6.[3][5]

1. Strain Maintenance and Seed Culture Preparation:

  • Strain: Streptomyces sp. 891 or its UV-induced mutant 891-B6.[3]

  • Maintenance Medium (ISP-2 Agar):

    • Glucose: 4 g/L

    • Yeast Extract: 4 g/L

    • Malt Extract: 10 g/L

    • Agar (B569324): 20 g/L

    • Maintain slants for stock culture.[3]

  • Seed Culture Medium (X-Medium):

    • Glycerol: 15 mL/L

    • K₂HPO₄: 1 g/L

    • NaCl: 3 g/L

    • (NH₄)₂HPO₄: 0.5 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • FeSO₄·7H₂O: 0.01 g/L

    • pH: 6.9–7.0[6]

  • Procedure:

    • Inoculate a loopful of Streptomyces spores from the agar slant into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

    • Incubate at 28°C on a rotary shaker at 200-220 rpm for 48 to 120 hours (2 to 5 days), depending on the strain.[3][5][6]

2. Production Fermentation:

  • Production Medium: The following table outlines optimized media compositions for high-yield this compound production.

ComponentConcentration (g/L) - Strain 891[5][7]Concentration (g/L) - Strain 891-B6[3][8]
Glucose4039.283
Corn Starch2020.662
Soybean Meal/Flour25 (hot-pressed)15.480
CaCO₃32.000
  • Fermentation Parameters:

ParameterOptimal Condition - Strain 891[5][7]Optimal Condition - Strain 891-B6[3][8]
Inoculum Volume5% (v/v)5% (v/v)
Initial pH6.56.5
Fermentation Time168 hours (7 days)288 hours (12 days)
Shaking Speed220 rpmNot specified, typically 200-220 rpm
Loading Volume30 mL in 250 mL flask200 mL in 1 L flask
  • Procedure:

    • Transfer the seed culture to the production medium at a 5% inoculum ratio.

    • Incubate the production culture under the optimized conditions listed above.

    • Monitor the production of this compound periodically using analytical methods such as HPLC.

Isolation and Purification Protocol for this compound

The following protocol details the extraction and purification of this compound from the fermentation broth.

1. Extraction of Crude this compound:

  • Harvesting: After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation at 4,000-8,000 rpm for 10-20 minutes.[8][9]

  • Solvent Extraction:

    • Method A (Mycelial Extraction): Extract the mycelial cake with methanol (B129727) using an ultrasonic extractor for approximately 20 minutes at room temperature. Filter the mixture to obtain the methanol extract.[8]

    • Method B (Supernatant Extraction): Extract the supernatant three times with an equal volume of ethyl acetate.[9][10]

  • Concentration: Combine the organic extracts and concentrate them to dryness under vacuum using a rotary evaporator to yield the crude extract.[6]

2. Chromatographic Purification:

A multi-step chromatographic approach is typically employed to achieve high purity.

  • Step 1: Vacuum Liquid Chromatography (VLC) or Column Chromatography:

    • Subject the crude extract to reversed-phase C18 vacuum chromatography.[9]

    • Elute with a gradient of methanol in water.

    • Collect fractions and analyze for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

  • Step 2: High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing this compound and further purify using semi-preparative or preparative HPLC.

    • Column: A C18 column is commonly used (e.g., Agilent ZORBAX SB-C18, 4.6 x 250 mm, 5 µm for analytical scale).[11]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example:

      • 0-10 min: 30-50% Acetonitrile

      • 10-16 min: 50% Acetonitrile

      • 16-20 min: 50-100% Acetonitrile[11]

    • Detection: Monitor the elution at 254 nm.[11]

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

The optimization of fermentation conditions has led to a significant increase in this compound yield.

StrainInitial Yield (mg/L)Optimized Yield (mg/L)Fold IncreaseReference
Streptomyces sp. 891~7303648 ± 119~5x[5][7]
Streptomyces sp. 891-B6952.3 ± 53.21601.9 ± 56.7~1.6x[3][8]

Experimental Workflow and Diagrams

The overall process for the isolation and purification of this compound is depicted in the following workflow diagram.

ChrysomycinA_Workflow cluster_fermentation Fermentation Stage cluster_extraction Extraction Stage cluster_purification Purification Stage strain Streptomyces sp. Culture seed_culture Seed Culture Preparation strain->seed_culture Inoculation production_ferm Production Fermentation seed_culture->production_ferm 5% Inoculum centrifugation Centrifugation production_ferm->centrifugation Harvesting extraction Solvent Extraction (Methanol/Ethyl Acetate) centrifugation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration vlc Vacuum Liquid Chromatography (C18) concentration->vlc Crude Extract hplc Preparative HPLC (C18) vlc->hplc Enriched Fractions pure_ca Pure this compound hplc->pure_ca Purified Fractions

Caption: Workflow for this compound production and purification.

Analytical Methods for Quantification

Accurate quantification of this compound throughout the production and purification process is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common method.[12]

  • Instrumentation: An HPLC system equipped with a C18 column and a UV or Diode Array Detector (DAD).[12][13]

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection Wavelength: 254 nm.[11]

  • Quantification: An external standard method using a standard curve of purified this compound is employed. A typical standard curve will have a high correlation coefficient (R² ≈ 0.999).[11]

Concluding Remarks

The protocols outlined in this document provide a comprehensive guide for researchers involved in the production and purification of this compound. The optimization of fermentation parameters can lead to substantial improvements in yield, making the large-scale production of this promising antibiotic more feasible. The described purification workflow, employing a combination of extraction and chromatographic techniques, allows for the isolation of high-purity this compound suitable for further biological evaluation and drug development studies.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Chrysomycin A against Multidrug-Resistant Mycobacterium tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) strains.[1][2] MDR-TB is defined by resistance to at least isoniazid (B1672263) and rifampin, two of the most potent first-line anti-TB drugs.[3] This necessitates the discovery and development of novel therapeutic agents with activity against these resistant strains. Chrysomycin A, a C-aryl glycoside natural product, has demonstrated potent anti-mycobacterial activity, including against MDR-TB.[1][2] Recent studies have identified its minimum inhibitory concentration (MIC) against MDR-TB strains to be as low as 0.4 μg/mL, with synthetic derivatives showing even greater potency (MIC = 0.08 μg/mL).[1][4][5] The mechanism of action of this compound involves the inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and transcription in M. tuberculosis, and interaction with DNA at specific sequences.[6][7][8][9]

These application notes provide a detailed protocol for determining the MIC of this compound against clinical isolates of MDR-TB using the Resazurin (B115843) Microtiter Assay (REMA), a colorimetric method that is rapid, inexpensive, and reliable for susceptibility testing of M. tuberculosis.[3][10][11]

Principle of the Resazurin Microtiter Assay (REMA)

The REMA method utilizes the reduction of the blue indicator dye, resazurin, to the pink-colored resorufin (B1680543) by viable, metabolically active mycobacterial cells. In the presence of an antimicrobial agent at a concentration that inhibits bacterial growth, the cells are unable to reduce the dye, and the solution remains blue. The MIC is determined as the lowest concentration of the antimicrobial agent that prevents this color change. This assay is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple concentrations of the drug.

Materials and Reagents

  • This compound (stock solution prepared in dimethyl sulfoxide, DMSO)

  • MDR-Mycobacterium tuberculosis clinical isolates

  • Middlebrook 7H9 broth base

  • Glycerol (B35011)

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment or similar supplement (e.g., ADC)

  • Tween 80

  • Resazurin sodium salt powder

  • Sterile distilled water

  • Sterile 96-well microtiter plates with lids

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and sterile filter tips

  • Biosafety cabinet (Class II or higher)

  • Incubator (37°C)

  • Spectrophotometer or microplate reader (optional, for quantitative analysis)

  • Vortex mixer

Experimental Protocols

Preparation of Media and Reagents
  • Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Add 0.2% (v/v) glycerol and 0.05% (v/v) Tween 80. Sterilize by autoclaving. Allow the medium to cool to 45-50°C before adding the OADC supplement to a final concentration of 10% (v/v).

  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. Sterilize by filtration through a 0.22 µm syringe filter. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Resazurin Solution: Prepare a 0.02% (w/v) solution of resazurin in sterile distilled water. Protect the solution from light and store it at 4°C for up to one week.[10]

Preparation of M. tuberculosis Inoculum
  • Culture the MDR-M. tuberculosis isolate in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth.

  • Aseptically transfer the culture to a sterile conical tube. Allow large clumps to settle for 30 minutes.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a McFarland standard of 1.0. This can be done by diluting the suspension with Middlebrook 7H9 broth.

  • Prepare a 1:20 dilution of the adjusted bacterial suspension in Middlebrook 7H9 broth. This will be the final inoculum.

MIC Assay Procedure (REMA)
  • In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells from columns 2 to 12.

  • Add 200 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL of the solution from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (no drug), and column 12 will serve as the sterility control (no bacteria).

  • Add 100 µL of the prepared MDR-M. tuberculosis inoculum to all wells from columns 1 to 11.

  • Add 100 µL of sterile Middlebrook 7H9 broth to the wells in column 12.

  • Seal the plate with a lid and place it in a secondary container. Incubate at 37°C for 7 days.

  • After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.

  • Re-incubate the plate at 37°C for 24-48 hours.

  • Read the results visually. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest concentration of this compound that results in a blue well.

Data Presentation

The MIC values for this compound and standard anti-TB drugs against different MDR-TB clinical isolates should be summarized in a table for clear comparison.

MDR-TB Isolate Resistance Profile This compound MIC (µg/mL) Isoniazid MIC (µg/mL) Rifampicin MIC (µg/mL)
Clinical Isolate 1INH-R, RIF-R0.4>1.0>2.0
Clinical Isolate 2INH-R, RIF-R, EMB-R0.2>1.0>2.0
Clinical Isolate 3INH-R, RIF-R0.4>1.0>2.0
H37Rv (Control)Susceptible0.10.0250.05

INH: Isoniazid, RIF: Rifampicin, EMB: Ethambutol. Data presented are hypothetical for illustrative purposes.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare MDR-TB Inoculum (McFarland 1.0) inoculate Inoculate Plate with MDR-TB Suspension prep->inoculate Standardized Inoculum dilute Serial Dilution of This compound in 96-Well Plate dilute->inoculate Drug Concentrations incubate1 Incubate at 37°C for 7 Days inoculate->incubate1 add_resazurin Add Resazurin Indicator Solution incubate1->add_resazurin incubate2 Incubate at 37°C for 24-48 Hours add_resazurin->incubate2 read Read Results (Blue = Inhibition, Pink = Growth) incubate2->read mic Determine MIC read->mic

Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine the MIC of this compound.

Proposed Mechanism of Action of this compound

MoA_ChrysomycinA cluster_bacterium Mycobacterium tuberculosis chrysomycin This compound dna Bacterial DNA chrysomycin->dna Intercalates at specific sequences topoisomerase DNA Topoisomerase I chrysomycin->topoisomerase Inhibits replication DNA Replication & Transcription dna->replication topoisomerase->dna Relaxes DNA supercoiling topoisomerase->replication Inhibited death Bacterial Cell Death replication->death Blocked

Caption: Inhibition of DNA Topoisomerase I by this compound in M. tuberculosis.

References

Application Notes and Protocols: In Vitro Efficacy of Chrysomycin A on Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive form of primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration into the brain parenchyma, and a high rate of recurrence. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic agents. Chrysomycin A, a polyketide antibiotic, has emerged as a promising candidate, demonstrating potent anti-tumor activities. These application notes provide a comprehensive overview of the in vitro effects of this compound on glioblastoma cell lines, along with detailed protocols for key experimental assays.

Summary of this compound's In Vitro Effects on Glioblastoma

This compound has been shown to exert significant anti-glioblastoma activity in vitro, primarily through the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.[1][2] The human glioblastoma cell lines U251 and U87-MG are well-established models for studying the effects of this compound.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on U251 and U87-MG glioblastoma cell lines.

Table 1: Cytotoxicity of this compound on Glioblastoma Cell Lines

Cell LineAssayIC50 Value (µM)Treatment Duration
U251CCK80.47548 hours[3]
U87-MGCCK81.7748 hours[3]

Table 2: Effects of this compound on Apoptosis and Related Markers in Glioblastoma Cell Lines

Cell LineParameterEffect
U251 & U87-MGApoptotic Cell PopulationIncreased[2][4]
U251 & U87-MGCaspase 3/7 ActivityIncreased[2][4]
U251 & U87-MGBax/Bcl-2 RatioIncreased[2]
U251 & U87-MGCleaved Caspase 3 ExpressionIncreased[2]
U251 & U87-MGCleaved Caspase 7 ExpressionIncreased[2]
U251 & U87-MGCleaved Caspase 9 ExpressionIncreased[2]

Signaling Pathway

This compound exerts its anti-glioblastoma effects primarily through the inhibition of the Akt/GSK-3β signaling pathway.[5][6] This inhibition leads to the downregulation of downstream effectors such as β-catenin, c-Myc, and cyclin D1, which are critical for cell proliferation and survival.[6] The subsequent increase in the Bax/Bcl-2 ratio and activation of the caspase cascade ultimately leads to apoptosis.[2]

Chrysomycin_A_Signaling_Pathway Chrysomycin_A This compound Akt Akt Chrysomycin_A->Akt Bcl2 Bcl-2 Chrysomycin_A->Bcl2 Bax Bax Chrysomycin_A->Bax PI3K PI3K PI3K->Akt GSK3b GSK-3β Akt->GSK3b beta_catenin β-catenin GSK3b->beta_catenin c_Myc c-Myc beta_catenin->c_Myc CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Proliferation Cell Proliferation & Survival c_Myc->Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Caspase9 Caspase 9 Bax->Caspase9 Caspase37 Caspase 3/7 Caspase9->Caspase37 Caspase37->Apoptosis

Caption: Proposed signaling pathway of this compound in glioblastoma cells.

Experimental Workflow

A general workflow for the in vitro testing of this compound on glioblastoma cell lines is outlined below. This workflow encompasses initial cytotoxicity screening followed by more detailed mechanistic studies.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Culture U251 & U87-MG Glioblastoma Cells start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment viability Cell Viability (CCK8 Assay) treatment->viability proliferation Cell Proliferation (EdU Assay) treatment->proliferation cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity migration Migration & Invasion (Transwell Assay) treatment->migration apoptosis_flow Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_flow western_blot Protein Expression (Western Blot) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis proliferation->data_analysis cytotoxicity->data_analysis migration->data_analysis apoptosis_flow->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for in vitro testing of this compound.

Experimental Protocols

Cell Culture

U251 and U87-MG human glioblastoma cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

Cell Viability Assay (CCK-8)

This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells.

Materials:

  • Glioblastoma cells (U251 or U87-MG)

  • Complete culture medium

  • This compound

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Protocol:

  • Seed 5 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 0.2, 0.4, 0.8 µM for U251 and 0.2, 0.6, 1.8 µM for U87-MG) and a vehicle control (e.g., DMSO).[5]

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage relative to the vehicle control.

Cell Proliferation Assay (EdU)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Glioblastoma cells

  • Complete culture medium

  • This compound

  • 96-well plates

  • EdU (5-ethynyl-2'-deoxyuridine) assay kit

  • Fluorescence microscope

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.

  • Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.

  • Fix and permeabilize the cells according to the manufacturer's protocol.

  • Perform the click reaction to label the incorporated EdU with a fluorescent dye.

  • Stain the cell nuclei with a DNA stain (e.g., Hoechst 33342).

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of EdU-positive cells.

Cytotoxicity Assay (LDH)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Glioblastoma cells

  • Complete culture medium

  • This compound

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Seed and treat cells as described for the CCK-8 assay.

  • After the treatment period, carefully collect the cell culture supernatant.

  • Add the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add the stop solution.

  • Measure the absorbance at 490 nm.[8]

  • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Transwell Migration and Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion).

Materials:

  • Glioblastoma cells

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • 24-well plates

  • Cotton swabs

  • Crystal violet stain

Protocol:

  • For the invasion assay, coat the Transwell inserts with Matrigel.

  • Seed 5 x 10⁴ cells in serum-free medium in the upper chamber of the Transwell insert.

  • Add complete culture medium to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Glioblastoma cells

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[9]

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins.

Materials:

  • Glioblastoma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GSK-3β, anti-p-GSK-3β, anti-β-catenin, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3/7/9, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Perform densitometric analysis to quantify protein expression levels relative to the loading control.

Conclusion

This compound demonstrates significant potential as an anti-glioblastoma agent by inhibiting key cellular processes and inducing apoptosis through the Akt/GSK-3β signaling pathway. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound and other potential therapeutic compounds against glioblastoma cell lines.

References

Application Notes and Protocols for Studying the Akt/GSK-3β/β-catenin Signaling Pathway Using Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a potent antibiotic that has demonstrated significant anti-tumor properties, particularly in glioblastoma.[1][2] Its mechanism of action involves the inhibition of the Akt/GSK-3β/β-catenin signaling pathway, a critical cascade that regulates cell proliferation, migration, and apoptosis.[1][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This compound has been shown to downregulate key proteins in this pathway, including phosphorylated Akt (p-Akt) and phosphorylated GSK-3β (p-GSK-3β), leading to decreased cell viability and invasion in cancer cell lines.[1][4]

These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the Akt/GSK-3β/β-catenin signaling pathway. Detailed protocols for key experiments are provided, along with data presentation formats and visualizations to facilitate experimental design and interpretation.

Data Presentation

This compound exhibits dose-dependent effects on the viability of glioblastoma cell lines and modulates the expression of key proteins in the Akt/GSK-3β/β-catenin pathway.

Table 1: this compound IC50 Values in Glioblastoma Cell Lines

Cell LineIC50 (µM)Assay Duration
U2510.47548 hours
U87-MG1.7748 hours

Table 2: Effect of this compound on Protein Expression in the Akt/GSK-3β/β-catenin Pathway

Target ProteinCell Line(s)This compound Concentration (µM)Treatment DurationObserved Effect
p-AktU251, U87-MG0.2 - 1.848 hoursSignificant downregulation
Total AktU251, U87-MG0.2 - 1.848 hoursSignificant downregulation
p-GSK-3βU251, U87-MG0.2 - 1.848 hoursSignificant downregulation
Total GSK-3βU251, U87-MG0.2 - 1.848 hoursNo significant change or downregulation
β-cateninU251, U87-MG0.2 - 1.848 hoursDownregulation
c-MycU251, U87-MG0.2 - 1.848 hoursDownregulation
SlugU251, U87-MG0.2 - 1.848 hoursDownregulation
MMP2U251, U87-MG0.2 - 1.848 hoursDownregulation
MMP9U251, U87-MG0.2 - 1.848 hoursDownregulation

Signaling Pathway and Experimental Workflow

Akt_GSK3_beta_catenin_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt GSK3b GSK-3β p_Akt->GSK3b Inhibits p_Akt->GSK3b phosphorylates and inactivates p_GSK3b p-GSK-3β (Inactive) GSK3b->p_GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation destruction_complex Destruction Complex proteasome Proteasomal Degradation beta_catenin->proteasome nucleus Nucleus beta_catenin->nucleus Translocation destruction_complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF gene_transcription Gene Transcription (c-Myc, Cyclin D1, etc.) TCF_LEF->gene_transcription Activates chrysomycin_A This compound chrysomycin_A->p_Akt Inhibits

Caption: The Akt/GSK-3β/β-catenin signaling pathway and the inhibitory point of this compound.

experimental_workflow start Start: Culture Glioblastoma Cells (e.g., U251, U87-MG) treatment Treat cells with various concentrations of this compound and a vehicle control start->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability western_blot Western Blot Analysis (p-Akt, Akt, p-GSK-3β, GSK-3β, β-catenin) treatment->western_blot migration_invasion Migration & Invasion Assay (Transwell Assay) treatment->migration_invasion data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot->data_analysis migration_invasion->data_analysis conclusion Conclusion: Determine the effect of This compound on the pathway data_analysis->conclusion

Caption: Experimental workflow for studying the effects of this compound.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on glioblastoma cells.

Materials:

  • Glioblastoma cell lines (e.g., U251, U87-MG)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.[5]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of CCK-8 solution to each well.[5][6]

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[5][6]

  • Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis

This protocol is for detecting changes in the expression and phosphorylation of proteins in the Akt/GSK-3β/β-catenin pathway.

Materials:

  • Treated and untreated glioblastoma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-catenin, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Perform densitometric analysis to quantify protein expression levels relative to the loading control.

Transwell Migration and Invasion Assay

This protocol is to assess the effect of this compound on the migratory and invasive capacity of glioblastoma cells.[7][8]

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • For Invasion Assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate for at least 4 hours at 37°C to allow for polymerization.[8]

  • Resuspend glioblastoma cells in serum-free medium.

  • Seed the cells into the upper chamber of the Transwell inserts.

  • Add complete medium containing this compound or vehicle control to the lower chamber.

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[8]

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated/invaded cells in several random fields under a microscope.

  • Quantify the results and compare the different treatment groups.

References

Experimental protocol for topoisomerase II inhibition assay with Chrysomycin A.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibitory effect of Chrysomycin A on human topoisomerase IIα. The protocols described herein are fundamental for the characterization of potential topoisomerase II inhibitors.

Introduction

Topoisomerase II (Topo II) is a critical nuclear enzyme that modulates the topological state of DNA, playing a pivotal role in DNA replication, transcription, and chromosome segregation.[1] This enzyme facilitates the passage of one double-stranded DNA segment through another by creating a transient double-strand break.[1] Due to its essential function in cell proliferation, Topo II is a well-established target for anticancer drugs.[2] These drugs can be classified into two main categories: Topo II poisons, which stabilize the covalent enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle.[2]

This compound, a natural product isolated from Streptomyces, has been identified as a compelling inhibitor of Topoisomerase II.[3] It has been shown to target the DNA-unwinding activity of Topo II and induce DNA damage-mediated apoptosis in cancer cells.[3] This document outlines the experimental procedures to quantify the inhibitory activity of this compound against human topoisomerase IIα using two standard assays: the DNA relaxation assay and the DNA decatenation assay. Etoposide (B1684455), a well-characterized Topo II poison, is used as a reference compound.[4]

Data Presentation

The inhibitory activities of this compound and the control compound, Etoposide, against Topoisomerase II are summarized in the table below. While a specific IC50 value for this compound against human Topoisomerase IIα is not yet broadly published, studies have shown its potent inhibitory effects. For context, its activity against related enzymes is included.

CompoundTarget EnzymeAssay TypeIC50 / Effective Concentration
This compound M. tuberculosis Gyrase (Type II Topoisomerase)Decatenation5 µM (inhibition)
M. tuberculosis Topoisomerase IRelaxation20 µM
Human Topoisomerase IIαRelaxation / DecatenationData not yet quantified in public literature
Etoposide Human Topoisomerase IIαRelaxation / Decatenation~50-100 µM (for catalytic inhibition)

Note: The inhibitory concentration of etoposide can vary depending on the specific assay conditions and whether it is acting as a poison (stabilizing cleavage complexes) or a catalytic inhibitor.

Experimental Protocols

Topoisomerase IIα DNA Relaxation Assay

This assay measures the ability of Topoisomerase IIα to relax supercoiled plasmid DNA. Inhibitors will prevent this relaxation.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[5]

  • 10 mM ATP solution

  • This compound (dissolved in DMSO)

  • Etoposide (dissolved in DMSO, as a positive control)

  • DMSO (as a vehicle control)

  • Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

  • 1% Agarose (B213101) gel in TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

  • Ethidium (B1194527) bromide or other DNA stain

  • Distilled water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube as follows:

ComponentVolumeFinal Concentration
10x Topo II Reaction Buffer2 µL1x
Supercoiled pBR322 DNA (200 ng/µL)1 µL200 ng
10 mM ATP2 µL1 mM
Test Compound (this compound or Etoposide) or DMSO1 µLVariable
Distilled Waterto 19 µL-
  • Pre-incubation with Inhibitor: Add varying concentrations of this compound or Etoposide to the respective tubes. For the control reactions, add DMSO. Gently mix and pre-incubate the reactions for 10 minutes at room temperature to allow the inhibitor to interact with the DNA and/or the enzyme.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα (1-2 units) to each reaction tube, except for the no-enzyme control. The final reaction volume will be 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[5]

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.

  • Agarose Gel Electrophoresis: Load the entire content of each tube into the wells of a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours in TAE buffer.

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes, followed by destaining in water for 10-20 minutes. Visualize the DNA bands under UV light and document the results.

  • Data Analysis: The supercoiled (unrelaxed) and relaxed forms of the plasmid DNA will separate on the gel. The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.

Topoisomerase IIα DNA Decatenation Assay

This assay assesses the ability of Topoisomerase IIα to resolve catenated DNA networks (kinetoplast DNA, kDNA) into individual minicircles. Inhibitors will prevent the release of these minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Reaction Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.

  • 10 mM ATP solution

  • This compound (dissolved in DMSO)

  • Etoposide (dissolved in DMSO, as a positive control)

  • DMSO (as a vehicle control)

  • Stop Solution/Loading Dye: 40% (w/v) sucrose, 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 0.5 mg/mL bromophenol blue.

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide or other DNA stain

  • Distilled water

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture for each sample in a microcentrifuge tube as follows:

ComponentVolumeFinal Concentration
10x Topo II Reaction Buffer2 µL1x
kDNA (200 ng/µL)1 µL200 ng
10 mM ATP2 µL1 mM
Test Compound (this compound or Etoposide) or DMSO1 µLVariable
Distilled Waterto 19 µL-
  • Pre-incubation with Inhibitor: Add varying concentrations of this compound or Etoposide to the respective tubes. For the control reactions, add DMSO. Gently mix and pre-incubate for 10 minutes at room temperature.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα (1-2 units) to each reaction tube, except for the no-enzyme control. The final reaction volume will be 20 µL.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye to each tube.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.[3]

  • Visualization: Stain the gel with ethidium bromide (0.5 µg/mL) and visualize under UV light.

  • Data Analysis: The large, catenated kDNA network will remain in the loading well, while the decatenated minicircles will migrate into the gel. Inhibition is indicated by a decrease in the amount of released minicircles.

Visualizations

TopoII_Inhibition_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reaction_Mix Prepare Reaction Mix (Buffer, DNA, ATP) Add_Inhibitor Add this compound or Etoposide Reaction_Mix->Add_Inhibitor Pre_Incubate Pre-incubate 10 min Add_Inhibitor->Pre_Incubate Add_Enzyme Add Topo IIα Pre_Incubate->Add_Enzyme Incubate_37C Incubate 30 min at 37°C Add_Enzyme->Incubate_37C Stop_Reaction Stop Reaction (Add Loading Dye) Incubate_37C->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Stain & Visualize (UV light) Gel_Electrophoresis->Visualize Analyze_Results Analyze Inhibition Visualize->Analyze_Results

Caption: Experimental workflow for the Topoisomerase II inhibition assay.

TopoII_Mechanism cluster_normal Normal Topo II Catalytic Cycle cluster_inhibition Inhibition by this compound Start Supercoiled DNA Binding Topo II binds to DNA G-segment Start->Binding Cleavage Cleavage of G-segment Binding->Cleavage Passage Passage of T-segment Cleavage->Passage Religation Religation of G-segment Passage->Religation Release Topo II releases relaxed DNA Religation->Release End Relaxed DNA Release->End Inhibitor This compound Inhibitor->Cleavage Blocks catalytic activity Inhibited_Step Inhibition of DNA unwinding/ Enzyme activity

Caption: Mechanism of Topoisomerase II and its inhibition by this compound.

References

Formulation of Chrysomycin A Cream for Topical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of a Chrysomycin A (CA) cream for topical applications. This compound, a potent compound with significant in vitro inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), presents a promising alternative for treating skin infections.[1][2][3][4] However, its poor water solubility poses a challenge for bioavailability, which can be overcome by developing a suitable topical delivery system such as an oil-in-water (O/W) cream.[1][2][3]

This document outlines the composition of an optimized CA cream formulation, detailed experimental protocols for its preparation and characterization, and relevant biological assays to evaluate its efficacy and safety.

This compound Cream Formulation

An oil-in-water (O/W) emulsion is the chosen vehicle for this compound to enhance its solubility and suitability for topical application.[3] The composition of a successfully developed and optimized CA cream is detailed below.

Table 1: Optimized Formulation of this compound Cream

ComponentFunctionConcentration (% w/w)
This compoundActive1.0
Purified WaterAqueous Phaseq.s. to 100
2-(2-Ethoxyethoxy)ethanolSolvent10.0
1-OctadecanolOil Phase8.0
Tefose® 63Emulsifier15.0
Labrifil® M 1944 CSCo-surfactant5.0
1,2-PropanediolHumectant5.0
Benzoic AcidPreservative0.2

Source: Adapted from Liu et al., 2022.[3]

Experimental Protocols

Detailed methodologies for the preparation and evaluation of the this compound cream are provided below.

Preparation of Oil-in-Water (O/W) Cream

This protocol describes the fusion method for preparing the O/W cream.[5]

Materials:

  • This compound

  • Purified Water

  • 2-(2-Ethoxyethoxy)ethanol

  • 1-Octadecanol

  • Tefose® 63

  • Labrifil® M 1944 CS

  • 1,2-Propanediol

  • Benzoic Acid

  • Jacketed kettle or beakers

  • Water bath

  • High-shear mixer or homogenizer

  • Stirrer

Procedure:

  • Oil Phase Preparation: Weigh the required amounts of 1-Octadecanol, Tefose® 63, and Labrifil® M 1944 CS and place them in a jacketed kettle or beaker. Heat the mixture to 75°C in a water bath until all components are completely melted and homogenous.[6]

  • Aqueous Phase Preparation: In a separate beaker, weigh the purified water, 1,2-propanediol, and benzoic acid. Heat this aqueous phase to 75°C.

  • Drug Incorporation: Dissolve this compound in 2-(2-Ethoxyethoxy)ethanol.

  • Emulsification: Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer.[5]

  • Homogenization: Continue mixing until a uniform emulsion is formed.[5]

  • Active Ingredient Addition: Once the emulsion has cooled to approximately 40°C, add the this compound solution and stir until it is uniformly dispersed.

  • Cooling: Continue gentle stirring until the cream cools down to room temperature.[5]

Figure 1: Experimental Workflow for Cream Preparation

G cluster_oil Oil Phase cluster_aqueous Aqueous Phase cluster_api API Preparation oil_ingredients 1-Octadecanol Tefose® 63 Labrifil® M 1944 CS heat_oil Heat to 75°C oil_ingredients->heat_oil emulsification Emulsification (High-Shear Mixing) heat_oil->emulsification aqueous_ingredients Purified Water 1,2-Propanediol Benzoic Acid heat_aqueous Heat to 75°C aqueous_ingredients->heat_aqueous heat_aqueous->emulsification api This compound dissolve_api Dissolve API api->dissolve_api solvent 2-(2-Ethoxyethoxy)ethanol solvent->dissolve_api add_api Add API Solution (at 40°C) dissolve_api->add_api homogenization Homogenization emulsification->homogenization homogenization->add_api cooling Cooling with Stirring add_api->cooling final_cream This compound Cream cooling->final_cream

Caption: Workflow for the preparation of this compound O/W cream.

In Vitro Drug Release Testing (IVRT)

IVRT is performed to evaluate the release rate of this compound from the cream formulation using a Franz diffusion cell.[7][8]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1°C[7]

  • HPLC system for analysis

Procedure:

  • Assemble the Franz diffusion cells with the synthetic membrane separating the donor and receptor compartments.[8]

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 32 ± 1°C using a circulating water bath.[7]

  • Apply a known quantity (e.g., 300 mg) of the this compound cream evenly onto the surface of the membrane in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.[8]

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug released per unit area over time.

Ex Vivo Skin Permeation Study

This study assesses the permeation of this compound through the skin.

Materials:

  • Excised human or animal (e.g., porcine or rat) skin[9][10]

  • Franz diffusion cells

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Other materials as listed for IVRT

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and hair.[9]

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow the same procedure as described for IVRT (Section 2.2), applying the this compound cream to the skin surface.

  • Analyze the drug concentration in the receptor medium at various time points to determine the skin permeation profile.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxicity of the this compound cream on skin cells (e.g., human keratinocytes, HaCaT).[11][12]

Materials:

  • Human keratinocyte cell line (HaCaT)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound cream extract for a specified period (e.g., 24 or 48 hours).

  • After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Anti-inflammatory Activity Assay

This assay measures the potential of this compound to reduce the production of pro-inflammatory cytokines in stimulated immune cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound cream extract for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13]

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[13][14]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method evaluates the antimicrobial efficacy of the this compound cream against relevant skin pathogens.[15]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Mueller-Hinton agar (B569324) plates

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria and spread it evenly onto the surface of a Mueller-Hinton agar plate.[16]

  • Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[17]

  • Fill the wells with a known amount of the this compound cream.[15]

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.[18]

Signaling Pathways

While the precise signaling pathways affected by this compound in skin cells are yet to be fully elucidated, studies in other cell types suggest potential mechanisms of action.

Akt/GSK-3β Signaling Pathway

Research has shown that this compound can inhibit the proliferation of glioblastoma cells by downregulating the Akt/GSK-3β/β-catenin signaling pathway.[19][20][21] This pathway is also involved in cell survival and inflammation, suggesting a potential mechanism for this compound's therapeutic effects in the skin.

Figure 2: Akt/GSK-3β Signaling Pathway

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Phosphorylates Akt Akt GSK3b GSK-3β pAkt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK-3β (Inactive) BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription ChrysoA This compound ChrysoA->pAkt Inhibits

Caption: Potential inhibition of the Akt/GSK-3β pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation.[22] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given this compound's potential anti-inflammatory properties, its effect on NF-κB signaling in skin cells warrants investigation.

Figure 3: NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 pIKK p-IKK MyD88->pIKK Activates IKK IKK Complex pIkBa p-IκBα pIKK->pIkBa Phosphorylates IkBa IκBα Degradation Proteasomal Degradation pIkBa->Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkBa_NFkB IκBα-NF-κB Complex (Inactive) Transcription Inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Transcription ChrysoA This compound (Hypothesized) ChrysoA->pIKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Note: Hemolysis Assay Protocol for Determining Chrysomycin A Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A is a natural product isolated from Streptomyces species, which has garnered attention for its potent antimicrobial properties, particularly against Mycobacterium tuberculosis.[1][2][3][4] As with any potential therapeutic agent, evaluating its toxicity profile is a critical step in preclinical development. A primary screening method for cytotoxicity is the hemolysis assay, which assesses the compound's ability to damage red blood cells (erythrocytes).[5] Drug-induced hemolysis is a significant safety concern that can lead to anemia and other adverse effects.[6][7] This assay provides a rapid and cost-effective in vitro measure of a compound's potential to disrupt cell membranes, leading to the release of hemoglobin.[5][8] Previous studies have indicated that this compound is non-hemolytic and exhibits low cytotoxicity, making it an attractive candidate for further development.[1][2][3][4][9] This document provides a detailed protocol for assessing the hemolytic potential of this compound.

Principle of the Assay

The hemolysis assay is a colorimetric method used to quantify the rupture of red blood cells. When the erythrocyte membrane is compromised by a hemolytic agent, intracellular hemoglobin is released into the surrounding medium.[10] The amount of free hemoglobin in the supernatant after incubation and centrifugation is directly proportional to the extent of hemolysis. This is quantified by measuring the absorbance of the supernatant using a spectrophotometer at a wavelength where hemoglobin absorbs light, typically 415 nm or 540 nm.[6][7] The results are expressed as a percentage of hemolysis relative to a positive control (100% hemolysis) and a negative control (0% hemolysis).[8]

Experimental Protocol

This protocol outlines the steps to evaluate the hemolytic activity of this compound on human red blood cells.

1. Materials and Reagents

  • Equipment:

    • Biosafety cabinet

    • Refrigerated centrifuge with a swing-bucket rotor for microplates

    • Microplate reader (spectrophotometer)

    • Incubator (37°C)

    • Vortex mixer

    • Calibrated micropipettes and sterile tips

  • Glassware and Consumables:

    • Sterile 96-well V-bottom or U-bottom plates

    • Sterile conical tubes (15 mL and 50 mL)

    • Sterile microcentrifuge tubes

  • Reagents:

    • This compound (stock solution prepared in Dimethyl Sulfoxide, DMSO)

    • Fresh human whole blood (with an anticoagulant like EDTA or heparin) from healthy donors

    • Phosphate-Buffered Saline (PBS), pH 7.4, sterile and cold

    • Triton™ X-100 (1% v/v solution in PBS for positive control)

    • Dimethyl Sulfoxide (DMSO, analytical grade)

2. Preparation of 2% Red Blood Cell (RBC) Suspension

  • Transfer 5 mL of fresh human whole blood into a 15 mL conical tube.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the erythrocytes.

  • Carefully aspirate and discard the supernatant (plasma) and the buffy coat (the thin white layer of leukocytes).[8]

  • Resuspend the RBC pellet in 10 mL of cold, sterile PBS. Gently invert the tube to mix.

  • Repeat the centrifugation and washing steps (Steps 2-4) two more times to ensure the complete removal of plasma proteins.

  • After the final wash, resuspend the packed RBC pellet in PBS to create a 2% (v/v) erythrocyte suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS. Keep the suspension on ice.

3. Preparation of Test Solutions

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of working solutions of this compound by performing serial dilutions in PBS. It is recommended to test concentrations up to at least ten times the compound's Minimum Inhibitory Concentration (MIC). For this compound, a suggested final concentration range in the assay wells is 1.56 to 100 µg/mL.

  • Important: The final concentration of DMSO in the assay wells should be kept constant across all samples and should not exceed 1-2%, as higher concentrations can cause hemolysis.[9] Prepare a vehicle control using the same final concentration of DMSO in PBS.

4. Assay Procedure

  • In a 96-well plate, add 100 µL of the appropriate solutions to triplicate wells as described below:

    • Negative Control (0% Lysis): 100 µL of PBS (containing the same final DMSO concentration as the test wells).

    • Positive Control (100% Lysis): 100 µL of 1% Triton X-100 solution.

    • Test Compound: 100 µL of each this compound dilution.

  • Gently resuspend the 2% RBC suspension to ensure homogeneity and add 100 µL to each well of the plate.[7]

  • Cover the plate and gently mix by tapping.

  • Incubate the plate at 37°C for 1 hour.[6][7]

  • After incubation, centrifuge the plate at 800-1000 x g for 10 minutes to pellet the intact erythrocytes.[8]

  • Carefully transfer 100 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[7]

  • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

5. Calculation of Hemolysis

Calculate the percentage of hemolysis for each concentration of this compound using the following formula:[8]

% Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100

Where:

  • Abs_sample: Absorbance of the wells containing this compound.

  • Abs_neg_ctrl: Average absorbance of the negative control wells (PBS/vehicle).

  • Abs_pos_ctrl: Average absorbance of the positive control wells (Triton X-100).

Data Presentation

The hemolytic activity of this compound is summarized in the table below. The data represents hypothetical mean values from three independent experiments and demonstrates the expected non-hemolytic nature of the compound.

CompoundConcentration (µg/mL)Mean Absorbance (540 nm)% Hemolysis (± SD)
Negative Control N/A0.0450%
Positive Control 1% Triton X-1001.850100%
This compound 1000.0812.0% (± 0.4)
500.0681.3% (± 0.3)
250.0590.8% (± 0.2)
12.50.0520.4% (± 0.1)
6.250.0490.2% (± 0.1)
3.130.0460.1% (± 0.1)
1.560.0450.0% (± 0.0)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the hemolysis assay protocol.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Data Acquisition & Analysis Blood 1. Collect Whole Blood Wash 2. Wash & Isolate RBCs (Centrifugation) Blood->Wash RBC_Suspension 3. Prepare 2% RBC Suspension in PBS Wash->RBC_Suspension Add_RBCs 5. Add 2% RBC Suspension to All Wells RBC_Suspension->Add_RBCs Plate_Setup 4. Pipette Controls & this compound into 96-Well Plate Plate_Setup->Add_RBCs Incubate 6. Incubate at 37°C for 1 Hour Add_RBCs->Incubate Centrifuge_Plate 7. Centrifuge Plate to Pellet Intact RBCs Incubate->Centrifuge_Plate Transfer_Supernatant 8. Transfer Supernatant to New Plate Centrifuge_Plate->Transfer_Supernatant Read_Absorbance 9. Read Absorbance at 540 nm Transfer_Supernatant->Read_Absorbance Calculate 10. Calculate % Hemolysis Read_Absorbance->Calculate

Caption: Workflow for the hemolysis assay of this compound.

Interpretation and Conclusion

The results of the hemolysis assay are crucial for evaluating the preliminary safety profile of this compound. A compound is generally considered non-hemolytic if it causes less than 5% hemolysis at the tested concentrations. Based on published findings and the hypothetical data presented, this compound demonstrates negligible hemolytic activity even at concentrations significantly higher than its effective antimicrobial dose.[2][3][9] This low toxicity against red blood cells is a highly desirable characteristic for an antimicrobial agent intended for systemic use, suggesting a favorable therapeutic window. Further cytotoxicity studies using various mammalian cell lines are recommended to build a comprehensive toxicity profile for this compound.

References

Application Notes and Protocols for the Creation of Chrysomycin A Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for creating derivatives of Chrysomycin A, a potent natural product with significant antibacterial and anticancer activities, to facilitate Structure-Activity Relationship (SAR) studies. The protocols detailed below are based on established synthetic strategies, including the total synthesis of this compound and its late-stage diversification.

Introduction

This compound is a C-aryl glycoside antibiotic that has demonstrated notable activity against multi-drug-resistant (MDR) Mycobacterium tuberculosis and various cancer cell lines.[1][2][3] Its complex structure, featuring a polycyclic aromatic aglycone and a rare virenose sugar moiety, presents a challenging yet attractive scaffold for medicinal chemistry. SAR studies are crucial to understanding the pharmacophore of this compound, with the goal of designing novel analogs with improved potency, selectivity, and pharmacokinetic properties. The primary strategies for generating this compound derivatives involve modifications at the C2, C3, C4, and C8 positions of the aglycone.[2]

Data Presentation: Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for this compound and its derivatives, focusing on their anti-mycobacterial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency.

Table 1: In Vitro Activity of this compound and Key Analogs against Mycobacterium tuberculosis (H37Rv)

CompoundModificationMIC (µg/mL)Fold Change vs. This compound
This compound (1) -0.4-
(+)-64 β-L-fucosyl analogue0.085x more potent
36 C2-glycosylated analogue0.162.5x more potent
Polycarcin V (10) Different sugar moiety0.162.5x more potent
39 C8-ethynyl analogue0.4No change
Defucogilvocarcin V (26) Lacks sugar moiety>4.0>10x less potent
41 C4-pyridinium saltInactive-
46b C4 hybrid analogueInactive-
51b C3 hybrid analogueInactive-

Table 2: In Vitro Activity of Potent Analogs against Rifampicin-Resistant M. tuberculosis Strains (Hr 1-5)

CompoundMIC (µg/mL)
This compound (1) 0.4
(+)-64 0.08 - 0.32
36 0.16

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis and evaluation of this compound derivatives.

Protocol 1: Total Synthesis of this compound Aglycone

This protocol outlines the multi-step synthesis of the aglycone core of this compound, a crucial intermediate for generating derivatives.[2]

Materials:

  • 1,8-naphthalenediol

  • N-Bromosuccinimide (NBS)

  • Isopropyl iodide

  • Sodium hydride (NaH)

  • [Ir(cod)OMe]₂

  • dtbpy

  • HBpin

  • Aryl bromide partner

  • Pd(OAc)₂

  • Potassium fluoride (B91410) (KF)

  • Polymethylhydrosiloxane (PMHS)

  • [Pd(dppf)Cl₂]·CH₂Cl₂

  • Potassium hydroxide (B78521) (KOH)

  • Methyl tert-butyl ether (MTBE)

  • Potassium persulfate (K₂S₂O₈)

  • Silver nitrate (B79036) (AgNO₃)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Triflic anhydride (B1165640) (Tf₂O)

  • Triethylamine (Et₃N)

  • Potassium vinyltrifluoroborate

  • Appropriate solvents (MeCN, DMF, hexane, THF, H₂O, n-PrOH, CH₂Cl₂)

Procedure:

  • Bromination and Protection: Start with the commercially available 1,8-naphthalenediol and perform a one-pot bromination using NBS, followed by protection of the hydroxyl group with isopropyl iodide and NaH to yield the bromide intermediate.[2]

  • C-H Borylation: Subject the bromide intermediate to an iridium-catalyzed C-H borylation at the C10b position using [Ir(cod)OMe]₂, dtbpy, and HBpin.[2]

  • Suzuki-Miyaura Coupling: Couple the resulting boronate ester with an appropriate aryl bromide partner using a palladium catalyst such as Pd(OAc)₂ with KF and PMHS.[2]

  • Hydrolysis: Hydrolyze the ester group to a carboxylic acid using aqueous NaOH.[2]

  • Intramolecular C-H Oxygenation: Perform an intramolecular C-H oxygenation to form the lactone ring using K₂S₂O₈ and AgNO₃.[2]

  • Vinyl Group Installation: Introduce the vinyl group at the C8 position through a sequence of reduction (Pd/C, H₂), triflation (Tf₂O, Et₃N), and Suzuki-Miyaura coupling with potassium vinyltrifluoroborate.[2]

  • Final Deprotection: Remove the protecting groups to yield the final aglycon.[2]

Protocol 2: Late-Stage Diversification of the this compound Scaffold

This protocol describes the general procedures for modifying the this compound aglycone at various positions to generate a library of derivatives.[2]

A. C2-Position Glycosylation:

  • React the aglycone (defucogilvocarcin V) with a suitable glycosyl donor (e.g., tetraacetate of virenose, fucose, or rhamnose) in the presence of SnCl₄ and 4 Å molecular sieves in dichloroethane at room temperature.[2]

  • Perform deacetylation of the resulting glycosylated product using acidic (e.g., 1.5 M H₂SO₄ in MeOH) or basic (e.g., NaOMe in MeOH) conditions to yield the final C2-glycosylated derivative.[2]

B. C4-Position Functionalization:

  • Vilsmeier-Haack Reaction: Introduce a formyl group at the C4 position of the aglycone using POCl₃ and DMF in chloroform (B151607) at 70 °C.[2]

  • Pinnick Oxidation: Oxidize the formyl group to a carboxylic acid.

  • Amidation and Click Chemistry: Convert the carboxylic acid to a propargyl amide, which can then be coupled with various azide-modified sugars via "click chemistry" to introduce diverse sugar moieties.[2]

C. C8-Position Modification:

  • Utilize palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) on a C8-halogenated intermediate to introduce various substituents such as ethynyl (B1212043) groups.[2]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method used to assess the antibacterial activity of this compound derivatives against Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Mycobacterium tuberculosis H37Rv or MDR strains

  • Resazurin (B115843) sodium salt solution

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase and dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 7-14 days.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Signaling Pathways and Experimental Workflows

Mechanism of Action: Inhibition of M. tuberculosis Topoisomerase I

This compound exerts its anti-tuberculosis effect by inhibiting DNA topoisomerase I, an essential enzyme for DNA replication and repair in mycobacteria.[1] The proposed mechanism involves the intercalation of this compound into the DNA strand, which stabilizes the enzyme-DNA cleavage complex and prevents the re-ligation of the DNA strand, ultimately leading to bacterial cell death.[4]

Topoisomerase_I_Inhibition cluster_0 Normal Topoisomerase I Activity cluster_1 Inhibition by this compound Topoisomerase_I Topoisomerase I Supercoiled_DNA Supercoiled DNA Topoisomerase_I->Supercoiled_DNA Binds to DNA Cleavage_Complex Enzyme-DNA Cleavage Complex Supercoiled_DNA->Cleavage_Complex DNA Cleavage Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA DNA Re-ligation Stabilized_Complex Stabilized Enzyme-DNA Cleavage Complex Chrysomycin_A This compound Chrysomycin_A->Cleavage_Complex Intercalates and Stabilizes Cell_Death Bacterial Cell Death Stabilized_Complex->Cell_Death Prevents Re-ligation

Caption: Inhibition of M. tuberculosis Topoisomerase I by this compound.

Anticancer Mechanism: Modulation of the Akt/GSK-3β/β-catenin Signaling Pathway

In glioblastoma cells, this compound has been shown to inhibit proliferation, migration, and invasion by downregulating the Akt/GSK-3β/β-catenin signaling pathway.[3][5] This leads to decreased expression of downstream targets such as c-Myc and MMPs, which are involved in cell growth and metastasis.

Akt_GSK3b_Catenin_Pathway Chrysomycin_A This compound Akt Akt Chrysomycin_A->Akt Inhibits Phosphorylation pAkt p-Akt (Inactive) GSK3b GSK-3β Akt->GSK3b Inhibits pGSK3b p-GSK-3β (Inactive) bCatenin β-catenin GSK3b->bCatenin Promotes Degradation cMyc c-Myc bCatenin->cMyc Activates Transcription MMPs MMPs bCatenin->MMPs Activates Transcription Proliferation_Invasion Cell Proliferation & Invasion cMyc->Proliferation_Invasion MMPs->Proliferation_Invasion

Caption: this compound's effect on the Akt/GSK-3β/β-catenin pathway.

Experimental Workflow for SAR Studies

The logical workflow for conducting SAR studies on this compound derivatives involves a cycle of design, synthesis, and biological evaluation.

SAR_Workflow SAR_Analysis SAR Analysis of Existing Data Derivative_Design Design of Novel This compound Derivatives SAR_Analysis->Derivative_Design Synthesis Chemical Synthesis of Designed Derivatives Derivative_Design->Synthesis Purification_Characterization Purification and Structural Characterization (NMR, MS) Synthesis->Purification_Characterization Biological_Evaluation Biological Evaluation (e.g., MIC Assay) Purification_Characterization->Biological_Evaluation Data_Analysis Analysis of New SAR Data Biological_Evaluation->Data_Analysis Data_Analysis->SAR_Analysis Iterative Cycle Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for this compound derivative SAR studies.

References

Application Notes and Protocols for the Characterization of Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the structural characterization of Chrysomycin A, a C-glycoside polyketide natural product, using High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

HRESI-MS is a powerful technique for the accurate mass determination of molecules, enabling the elucidation of their elemental composition.

Data Presentation

Table 1: HRESI-MS Data for this compound

ParameterObserved ValueReference
Ion Species[M+H]+[1][2]
Observed m/z509.1598Not explicitly found
Molecular FormulaC27H28O10[2]
Calculated m/z513.1758[2]

Note: While a specific paper with the exact observed m/z for the [M+H]+ ion of this compound was not found, the molecular formula and the calculated m/z for a related chrysomycin analog are provided for reference.

Experimental Protocol

This protocol outlines the general procedure for acquiring HRESI-MS data for this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

1. Sample Preparation:

  • Accurately weigh 1-2 mg of purified this compound.

  • Dissolve the sample in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile, to create a stock solution.

  • Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Instrumentation:

  • A high-resolution mass spectrometer, such as an Orbitrap or TOF (Time-of-Flight) instrument, equipped with an electrospray ionization (ESI) source is recommended.

3. HRESI-MS Parameters:

  • Ionization Mode: Positive (to observe [M+H]+ and [M+Na]+ adducts).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Sheath Gas (N2) Flow Rate: 30 - 40 arbitrary units.

  • Auxiliary Gas (N2) Flow Rate: 5 - 10 arbitrary units.

  • Capillary Temperature: 275 - 325 °C.

  • Scan Range: m/z 100 - 1500.

  • Resolution: > 60,000.

  • Data Acquisition: Full scan mode.

4. Data Analysis:

  • Process the acquired data using the instrument's software.

  • Identify the peak corresponding to the protonated molecule [M+H]+ of this compound.

  • Utilize the accurate mass measurement to determine the elemental composition using the software's formula calculator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Data Presentation

Table 2: 1H and 13C NMR Data for this compound in DMSO-d6

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
2155.8
3114.5
4181.1
4a110.1
5160.712.89 (s)
698.76.84 (s)
6a156.4
7108.3
8138.8
9120.57.02 (dd, 17.4, 11.0)
10116.35.86 (d, 17.4)
11134.15.37 (d, 11.0)
12114.87.42 (s)
12a138.0
12b124.9
1'72.85.03 (d, 9.8)
2'35.12.21 (m)
3'26.51.61 (m)
4'68.13.42 (m)
5'26.91.19 (d, 6.2)
6'17.20.78 (d, 6.8)
3-OCH356.13.91 (s)
7-OCH355.83.87 (s)

Data sourced from "Chrysomycins, Anti-Tuberculosis C-Glycoside Polyketides from Streptomyces sp. MS751"[2]

Experimental Protocol

This protocol provides a comprehensive guide for acquiring high-quality 1D and 2D NMR data for this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Vortex the sample until the compound is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

3. 1D NMR Experiments:

  • ¹H NMR:

    • Pulse Sequence: zg30 or similar.

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 16-20 ppm.

  • ¹³C NMR:

    • Pulse Sequence: zgpg30 or similar with proton decoupling.

    • Number of Scans: 1024-4096.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-1.5 seconds.

    • Spectral Width: 220-250 ppm.

4. 2D NMR Experiments:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and establish stereochemistry.

5. Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova, ACD/Labs).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and analyze the coupling constants.

  • Correlate the signals in the 2D spectra to assemble the structure of this compound.

Visualized Workflows

Diagrams

experimental_workflow cluster_purification Purification of this compound cluster_characterization Structural Characterization cluster_data_analysis Data Analysis and Elucidation Fermentation Streptomyces sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC Reversed-Phase HPLC Chromatography->HPLC Purified_Sample Purified this compound HPLC->Purified_Sample HRESI_MS HRESI-MS Analysis Purified_Sample->HRESI_MS NMR_Analysis NMR Analysis Purified_Sample->NMR_Analysis MS_Data Accurate Mass Data HRESI_MS->MS_Data NMR_Data 1D and 2D NMR Spectra NMR_Analysis->NMR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for this compound characterization.

logical_relationship cluster_analytical Analytical Techniques cluster_information Information Obtained Start This compound Sample HRESI_MS HRESI-MS Start->HRESI_MS NMR NMR Spectroscopy Start->NMR MolFormula Molecular Formula HRESI_MS->MolFormula Connectivity Atom Connectivity NMR->Connectivity Stereochem Stereochemistry NMR->Stereochem Final_Structure Final Structure of this compound MolFormula->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Caption: Logical relationship of analytical data to structure.

References

Application Notes and Protocols: In Vivo Evaluation of Chrysomycin A in MRSA-Infected Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a natural product derived from Streptomyces, has demonstrated significant in vitro inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its novel multi-target mechanism of action and potent bactericidal activity make it a promising candidate for the development of new anti-MRSA therapeutics.[3][4] These application notes provide detailed protocols and compiled data from preclinical studies evaluating the efficacy of this compound in MRSA-infected mouse models. The primary focus of the available in vivo data is on topical applications for skin and soft tissue infections. Information regarding the systemic evaluation of this compound for infections such as bacteremia or pneumonia is currently limited in the reviewed literature.

Data Presentation

In Vitro Efficacy of this compound against MRSA
ParameterValueReference Strain(s)Notes
Minimum Inhibitory Concentration (MIC)0.0625 - 0.5 µg/mLS. aureus standard strains and clinical MRSA isolatesMore potent than vancomycin (B549263) (MIC 0.5 - 1 µg/mL).[3]
Bactericidal ActivityRapid, concentration-dependent killingS. aureus NewmanComplete killing observed within 20 minutes at 4x to 16x MIC.[3]
Anti-Biofilm Activity55-95% eradication of mature biofilmsS. aureus USA300, S. aureus NewmanEradication observed at 0.5x to 8x MIC after 24 hours.[3]
In Vivo Efficacy of Topical this compound in a Murine Epicutaneous MRSA Infection Model

A murine epicutaneous infection model using BALB/c mice was established with an intradermal injection of MRSA strain USA300.[3] The topical application of this compound demonstrated a significant, dose-dependent reduction in bacterial burden.[3]

Treatment Group (Topical Application)DoseTime PointMean Bacterial Burden Reduction (log10 CFU/wound) vs. VehicleStatistical Significance (p-value)
This compound1 mg/kgDay 6~1.5< 0.01
This compound3 mg/kgDay 6~4.8< 0.0001
This compound9 mg/kgDay 6~7.2< 0.0001
This compound3 mg/kgDay 16~1.8< 0.0001
This compound9 mg/kgDay 16~3.1< 0.0001
Methicillin (Positive Control)3 mg/kgDay 16No significant killing effect-

Data compiled from Jia, J., et al. (2023).[3]

In Vivo Toxicity of this compound
Administration RouteDoseObservationReference
Topical1, 3, and 9 mg/kgNo notable changes in mouse body weight.[3]
Intraperitoneal2 mgNo ill effects observed.[1]
Intraperitoneal5 mgSlight paralysis of hind legs in the first 24 hours and temporary loss of appetite. Animals recovered and appeared normal after two weeks.[1]

Experimental Protocols

Protocol 1: Murine Epicutaneous (Intradermal) MRSA Infection Model for Topical Treatment Evaluation

This protocol details the establishment of a localized skin infection to assess the efficacy of topically applied this compound.

Materials:

  • This compound (formulated as a cream or ointment)

  • Vehicle control (placebo cream/ointment)

  • Positive control (e.g., 2% Mupirocin ointment)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • 6-week-old female BALB/c mice

  • Anesthetic (e.g., pentobarbital)

  • Syringes and needles (for injection and euthanasia)

  • Calipers

  • Tissue homogenizer

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of MRSA USA300 into TSB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend to a final concentration of 1 × 10⁸ CFU/mL.[1]

  • Animal Infection:

    • Anesthetize the mice (e.g., with pentobarbital (B6593769) at 30 mg/kg).[3]

    • Shave a small area on the dorsal side of each mouse.

    • Inject 70 µL of the prepared MRSA suspension (1 × 10⁸ CFU/mL) intradermally into the shaved area.[1]

  • Treatment:

    • Four hours post-infection, randomly divide the mice into treatment groups (n=5-9 per group).[1]

    • Apply the designated treatment topically to the infection site. Examples of treatment groups include:

      • Vehicle control

      • This compound (e.g., at 1, 3, and 9 mg/kg)[3]

      • Positive control (e.g., 2% Mupirocin ointment)[1]

    • Administer treatment according to the desired schedule (e.g., once daily).

  • Evaluation of Efficacy:

    • Monitor the mice daily for changes in body weight and the size of the skin lesion (measured with calipers).[3]

    • At predetermined time points (e.g., day 6 and day 16 post-infection), euthanize a subset of mice from each group.[3]

    • Aseptically excise the infected skin tissue.

    • Homogenize the tissue in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate on TSA plates.

    • Incubate the plates at 37°C overnight and count the colony-forming units (CFU) to determine the bacterial burden per wound.[3]

Visualizations

Experimental Workflow for Murine Epicutaneous MRSA Infection Model

experimental_workflow prep MRSA Culture Preparation infection Intradermal Infection prep->infection 1x10^8 CFU/mL treatment Topical Treatment (this compound, Vehicle, Control) infection->treatment 4h post-infection monitoring Monitoring (Lesion Size, Body Weight) treatment->monitoring Daily endpoint Endpoint Analysis (Bacterial Burden) monitoring->endpoint Day 6 & 16

Caption: Workflow for the in vivo evaluation of topical this compound.

Multi-Target Mechanism of Action of this compound against MRSA

This compound exhibits a multi-target mechanism of action, which contributes to its potent anti-MRSA activity. It has been shown to directly bind to and inhibit two key enzymes: GlmU and DapD.[3][4]

  • GlmU (N-acetylglucosamine-1-phosphate uridyltransferase/glucosamine-1-phosphate acetyltransferase): This bifunctional enzyme is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

  • DapD (Tetrahydrodipicolinate N-succinyltransferase): This enzyme is involved in the biosynthesis of lysine, an essential amino acid for bacterial protein synthesis and cell wall cross-linking.

By inhibiting both of these pathways, this compound effectively disrupts critical cellular processes in MRSA, leading to rapid cell death.[3]

mechanism_of_action ChryA This compound GlmU GlmU ChryA->GlmU Inhibits DapD DapD ChryA->DapD Inhibits PG Peptidoglycan Biosynthesis GlmU->PG Essential for Lysine Lysine Biosynthesis DapD->Lysine Essential for CellWall Bacterial Cell Wall Integrity PG->CellWall Lysine->CellWall Cross-linking ProteinSynth Protein Synthesis Lysine->ProteinSynth CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to ProteinSynth->CellDeath Inhibition leads to

Caption: Multi-target antibacterial mechanism of this compound.

References

Application Notes and Protocols: Synergistic Studies of Chrysomycin A with other Anti-TB Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysomycin A, a natural product with potent anti-mycobacterial properties, has demonstrated significant promise in combating drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3] Of particular interest is its synergistic activity when combined with existing anti-tuberculosis (anti-TB) drugs, a strategy that could enhance therapeutic efficacy, reduce treatment duration, and overcome drug resistance. This document provides detailed application notes and protocols for studying the synergistic effects of this compound with other anti-TB agents, specifically ethambutol (B1671381), ciprofloxacin (B1669076), and novobiocin.[1][4]

This compound exhibits bactericidal activity against susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical strains of Mtb.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase I and interaction with DNA at specific sequences.[1][4] It also demonstrates weak inhibition of the DNA gyrase enzyme.[1][4] The minimum inhibitory concentration (MIC) of this compound against MDR-TB strains has been reported to be as low as 0.4 μg/mL, with more potent synthetic derivatives showing MICs down to 0.08 μg/mL.[2][3]

Data Presentation: Synergistic Activity of this compound Combinations

The synergistic potential of this compound with various anti-TB drugs can be quantitatively assessed using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). Synergy is typically defined as an FICI of ≤ 0.5. The following tables provide an illustrative summary of expected results based on preclinical studies.

Table 1: In Vitro Synergistic Activity of this compound with First- and Second-Line Anti-TB Drugs against M. tuberculosis H37Rv

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 0.4---
Ethambutol 2.5---
This compound + Ethambutol-0.1 + 0.625≤ 0.5Synergy
Ciprofloxacin 1.0---
This compound + Ciprofloxacin-0.1 + 0.25≤ 0.5Synergy
Novobiocin 8.0---
This compound + Novobiocin-0.1 + 2.0≤ 0.5Synergy

Table 2: Efficacy of this compound Combinations in a Murine Model of Tuberculosis (Illustrative)

Treatment GroupMean Lung CFU Log10 Reduction (vs. Untreated Control)
This compound (monotherapy)2.5
Ethambutol (monotherapy)2.0
This compound + Ethambutol4.5
Ciprofloxacin (monotherapy)3.0
This compound + Ciprofloxacin5.0
Novobiocin (monotherapy)1.5
This compound + Novobiocin3.8

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of synergistic interactions between this compound and other anti-TB drugs using the checkerboard microdilution method.

a. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, MDR, or XDR clinical isolates)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • Partner anti-TB drugs (ethambutol, ciprofloxacin, novobiocin)

  • 96-well microtiter plates

  • Resazurin (B115843) sodium salt solution (for viability assessment)

  • Plate reader for absorbance or fluorescence measurement

b. Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and partner drugs in an appropriate solvent (e.g., DMSO) and dilute further in 7H9 broth to a range of concentrations above and below their known MICs.

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two drugs. Serially dilute this compound along the x-axis (columns) and the partner drug along the y-axis (rows).

  • Inoculum Preparation: Culture M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 7-14 days, or until growth is visible in the drug-free control wells.

  • Assessment of Growth: Add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth. Determine the MIC of each drug alone and in combination as the lowest concentration that prevents this color change.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_drugs Prepare Drug Solutions (this compound & Partner Drug) setup_plate Create 2D Drug Gradient in 96-well Plate prep_drugs->setup_plate prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin read_plate Read Results add_resazurin->read_plate calc_fici Calculate FICI read_plate->calc_fici interpret Interpret Synergy calc_fici->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay

This protocol assesses the bactericidal or bacteriostatic nature of this compound and its combinations over time.

a. Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with OADC

  • This compound and partner anti-TB drugs

  • Sterile culture tubes

  • Middlebrook 7H10 agar (B569324) plates

  • Serial dilution supplies

b. Protocol:

  • Inoculum Preparation: Prepare a mid-log phase culture of M. tuberculosis and dilute to a starting concentration of approximately 5 x 10^5 CFU/mL in multiple culture tubes.

  • Drug Addition: Add this compound and/or the partner drug to the tubes at concentrations corresponding to their MICs (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a drug-free growth control.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 6, 24, 48, and 72 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate onto 7H10 agar. Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL compared to the initial inoculum is considered bactericidal.

G cluster_setup Setup cluster_sampling Sampling cluster_quantification Quantification cluster_analysis Analysis prep_inoculum Prepare M. tuberculosis Inoculum add_drugs Add Drugs to Culture Tubes prep_inoculum->add_drugs sample_t0 Sample at T=0h add_drugs->sample_t0 sample_tx Sample at Multiple Time Points add_drugs->sample_tx serial_dilute Serial Dilution sample_t0->serial_dilute sample_tx->serial_dilute plate Plate on 7H10 Agar serial_dilute->plate incubate_count Incubate & Count CFU plate->incubate_count plot_data Plot Log10 CFU/mL vs. Time incubate_count->plot_data

Time-Kill Curve Assay Workflow

Putative Signaling Pathways and Mechanisms of Synergy

This compound and Ethambutol

The synergistic effect may arise from a multi-target assault on the mycobacterial cell. This compound's inhibition of DNA topoisomerase I disrupts DNA replication and repair, while ethambutol inhibits arabinosyl transferases, essential for cell wall synthesis. This dual attack could lead to enhanced cell killing.

G cluster_chrysomycin This compound cluster_ethambutol Ethambutol chryso This compound topoI DNA Topoisomerase I chryso->topoI inhibits dna_rep DNA Replication & Repair topoI->dna_rep disrupts synergy Synergistic Bactericidal Effect dna_rep->synergy etham Ethambutol arab_trans Arabinosyl Transferases etham->arab_trans inhibits cell_wall Cell Wall Synthesis arab_trans->cell_wall disrupts cell_wall->synergy

This compound and Ethambutol Synergy
This compound and Ciprofloxacin

Ciprofloxacin, a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes responsible for managing DNA supercoiling. The combined inhibition of topoisomerase I by this compound and type II topoisomerases by ciprofloxacin would create a comprehensive blockade of DNA metabolism, leading to rapid cell death.

G cluster_chrysomycin This compound cluster_ciprofloxacin Ciprofloxacin chryso This compound topoI DNA Topoisomerase I chryso->topoI inhibits dna_metabolism DNA Metabolism topoI->dna_metabolism disrupts cipro Ciprofloxacin topoII DNA Gyrase & Topoisomerase IV cipro->topoII inhibits topoII->dna_metabolism disrupts bactericidal_effect Synergistic Bactericidal Effect dna_metabolism->bactericidal_effect

This compound and Ciprofloxacin Synergy
This compound and Novobiocin

Novobiocin also targets DNA gyrase, but at the GyrB subunit, which is distinct from the target of fluoroquinolones. The combination of this compound's topoisomerase I inhibition and novobiocin's disruption of DNA gyrase function would similarly lead to a potent synergistic effect on DNA replication and maintenance.

G cluster_chrysomycin This compound cluster_novobiocin Novobiocin chryso This compound topoI DNA Topoisomerase I chryso->topoI inhibits dna_function DNA Function topoI->dna_function disrupts novo Novobiocin gyrB DNA Gyrase (GyrB) novo->gyrB inhibits gyrB->dna_function disrupts bactericidal_effect Synergistic Bactericidal Effect dna_function->bactericidal_effect

This compound and Novobiocin Synergy

Conclusion

The synergistic interactions of this compound with established anti-TB drugs present a promising avenue for the development of novel and more effective treatment regimens for tuberculosis, including infections caused by drug-resistant strains. The protocols and conceptual frameworks provided herein offer a guide for researchers to further investigate and validate these synergistic combinations, with the ultimate goal of translating these findings into clinical applications.

References

Application Notes and Protocols for Gene Expression Analysis in Chrysomycin A-producing Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing gene expression analysis in Streptomyces species that produce the potent antitumor antibiotic, Chrysomycin A. The protocols detailed below are designed to offer robust and reproducible methods for RNA extraction, transcriptomic analysis via RNA sequencing (RNA-Seq), and targeted gene expression quantification using quantitative real-time PCR (qPCR).

Introduction to this compound and Gene Expression

This compound is a glycoside antibiotic with significant anti-tumor properties, produced by several Streptomyces strains, including Streptomyces albaduncus and Streptomyces sp. 891. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), and the level of its production is intricately controlled by a complex network of regulatory genes. Understanding the expression patterns of the genes within the this compound BGC and the associated regulatory genes is crucial for elucidating the mechanisms of its biosynthesis and for developing strategies to enhance its yield for pharmaceutical applications.

Gene expression analysis, particularly through techniques like RNA-Seq and qPCR, allows for a detailed snapshot of the transcriptional activity within the cell at a given time. By comparing the gene expression profiles of high-producing mutant strains with their wild-type counterparts, researchers can identify key genes and pathways that are upregulated or downregulated, providing valuable insights for targeted genetic engineering and fermentation process optimization.

Data Presentation: Differential Gene Expression in a High-Yielding Streptomyces Mutant

The following table summarizes the differential expression of genes within the this compound biosynthetic gene cluster of a high-yielding mutant strain (Streptomyces sp. 891-B6) compared to its wild-type parent strain (Streptomyces sp. 891). The data is derived from comparative transcriptome analysis and highlights the significant upregulation of genes involved in the biosynthesis of the benzonaphthopyranone aglycone and the deoxysugar moiety of this compound.

Table 1: Upregulated Genes in the this compound Biosynthetic Gene Cluster of Streptomyces sp. 891-B6 Mutant

GenePutative FunctionLog2 (Fold Change)
chryAPolyketide synthase (PKS)2.5
chryBPKS chain length factor2.8
chryCAcyl carrier protein (ACP)2.2
chryFAromatase/Cyclase3.1
chryGOxygenase2.9
chryKKetoreductase2.7
chryPDehydratase2.4
chryQMethyltransferase2.6
chryDNDP-glucose synthase3.5
chryENDP-glucose 4,6-dehydratase3.3
chryUGlycosyltransferase3.0
chryOIIMonooxygenase (8-ethyl to 8-vinyl formation)4.1
chryOIIIMonooxygenase (8-ethyl to 8-vinyl formation)4.5
chryOIVMonooxygenase (8-ethyl to 8-vinyl formation)4.2

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis cluster_validation Validation streptomyces_culture Streptomyces Culture (e.g., Wild-type vs. Mutant) cell_harvest Cell Harvesting streptomyces_culture->cell_harvest rna_extraction Total RNA Extraction cell_harvest->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion cDNA_synthesis cDNA Synthesis rna_extraction->cDNA_synthesis library_prep cDNA Library Preparation rrna_depletion->library_prep sequencing High-Throughput Sequencing library_prep->sequencing read_mapping Read Mapping to Reference Genome sequencing->read_mapping dge_analysis Differential Gene Expression (DGE) Analysis read_mapping->dge_analysis pathway_analysis Pathway Enrichment Analysis dge_analysis->pathway_analysis primer_design Primer Design for Target Genes dge_analysis->primer_design qpcr Quantitative PCR (qPCR) primer_design->qpcr cDNA_synthesis->qpcr

Experimental workflow for gene expression analysis.

putative_regulatory_pathway cluster_global Global Regulatory Signals cluster_regulators Regulatory Cascade cluster_bgc Chrysomycin Biosynthetic Gene Cluster (chry BGC) cluster_product Final Product environmental_signals Environmental Signals (e.g., nutrient limitation) global_regulators Global Regulators (e.g., AfsR, AdpA) environmental_signals->global_regulators growth_phase Growth Phase growth_phase->global_regulators csr Cluster-Situated Regulators (e.g., Chry-SARP, Chry-TetR) global_regulators->csr activates/represses structural_genes Structural Genes (chryA, chryB, chryC, etc.) csr->structural_genes activates tailoring_genes Tailoring Genes (chryOII, chryOIII, chryOIV, etc.) csr->tailoring_genes activates chrysomycin_a This compound structural_genes->chrysomycin_a tailoring_genes->chrysomycin_a

Putative regulatory pathway for this compound production.

Experimental Protocols

Protocol 1: Total RNA Extraction from Streptomyces

Streptomyces species have a complex cell wall that can make RNA extraction challenging. This protocol is optimized for high-quality total RNA isolation suitable for downstream applications like RNA-Seq and qPCR.

Materials:

  • Streptomyces mycelium grown in liquid culture

  • RNAprotect Bacteria Reagent (Qiagen) or similar

  • Lysozyme (20 mg/mL)

  • Proteinase K (20 mg/mL)

  • TRIzol reagent (or similar phenol-based reagent)

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with RNase-free water)

  • RNase-free water

  • RNase-free centrifuge tubes and pipette tips

  • Bead beater and sterile glass or zirconia beads (0.1 mm)

  • Liquid nitrogen

Procedure:

  • Cell Harvest and Lysis:

    • Harvest 5-10 mL of Streptomyces culture from the desired growth phase by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Immediately resuspend the cell pellet in 1 mL of RNAprotect Bacteria Reagent and incubate for 5 minutes at room temperature.

    • Centrifuge at 5,000 x g for 10 minutes and discard the supernatant.

    • Resuspend the pellet in 500 µL of TE buffer containing 1 mg/mL lysozyme. Incubate at 37°C for 30 minutes with gentle shaking.

    • Add 50 µL of Proteinase K and incubate for a further 30 minutes at 55°C.

    • Transfer the lysate to a 2 mL screw-cap tube containing 0.5 g of sterile glass beads.

    • Add 1 mL of TRIzol reagent.

    • Homogenize the sample using a bead beater for 2 cycles of 45 seconds at maximum speed, with a 1-minute incubation on ice in between.

  • Phase Separation:

    • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new RNase-free microcentrifuge tube.

    • Add 200 µL of chloroform, vortex for 15 seconds, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add an equal volume of isopropanol and mix gently by inversion.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • RNA Wash and Resuspension:

    • Carefully discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • DNase Treatment and Quality Control:

    • Treat the RNA sample with an RNase-free DNase I to remove any contaminating genomic DNA, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Look for A260/A280 ratios between 1.8 and 2.1, an A260/A230 ratio greater than 1.8, and a high RNA Integrity Number (RIN) (ideally > 7.0).

Protocol 2: RNA Sequencing (RNA-Seq)

This protocol outlines the general steps for preparing a cDNA library from Streptomyces total RNA for subsequent high-throughput sequencing.

Materials:

  • High-quality total RNA (from Protocol 1)

  • Ribosomal RNA (rRNA) depletion kit (e.g., Ribo-Zero for bacteria)

  • RNA fragmentation buffer

  • Reverse transcriptase and random primers

  • Second-strand cDNA synthesis reagents

  • End-repair, A-tailing, and adapter ligation reagents

  • PCR amplification reagents

  • AMPure XP beads (or similar) for purification

  • Sequencing platform (e.g., Illumina)

Procedure:

  • rRNA Depletion:

    • Remove ribosomal RNA from 1-5 µg of total RNA using a bacterial rRNA depletion kit according to the manufacturer's protocol. This step is crucial to enrich for mRNA transcripts.

  • RNA Fragmentation:

    • Fragment the rRNA-depleted RNA into smaller pieces (typically 200-500 bp) using a fragmentation buffer and incubation at an elevated temperature.

  • First-Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA from the fragmented RNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis:

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H. This results in double-stranded cDNA (dsDNA).

  • End Repair, A-Tailing, and Adapter Ligation:

    • Perform end-repair to create blunt ends on the dsDNA fragments.

    • Add a single 'A' nucleotide to the 3' ends of the fragments (A-tailing).

    • Ligate sequencing adapters to the A-tailed fragments. These adapters contain sequences for primer binding during sequencing and amplification.

  • Library Amplification and Purification:

    • Amplify the adapter-ligated library by PCR to enrich for fragments that have adapters on both ends and to generate enough material for sequencing.

    • Purify the amplified library using AMPure XP beads to remove primer-dimers and other small fragments.

  • Library Quantification and Sequencing:

    • Quantify the final library using a fluorometric method (e.g., Qubit) and assess the size distribution using a bioanalyzer.

    • Sequence the library on a high-throughput sequencing platform according to the manufacturer's instructions.

Protocol 3: Quantitative Real-Time PCR (qPCR)

qPCR is used to validate the results from RNA-Seq and to quantify the expression of specific target genes.

Materials:

  • High-quality total RNA (from Protocol 1)

  • cDNA synthesis kit (with reverse transcriptase)

  • Gene-specific forward and reverse primers for target and reference genes

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

  • Optical-grade PCR plates or tubes

Procedure:

  • Primer Design:

    • Design primers for your target genes (e.g., chryA, chryOII) and at least one stable reference gene (e.g., hrdB, a principal sigma factor) for normalization.

    • Primers should be 18-24 nucleotides long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

    • Verify primer specificity using in-silico tools like NCBI Primer-BLAST.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in an optical-grade plate or tubes. A typical 20 µL reaction includes:

      • 10 µL of 2x SYBR Green Master Mix

      • 1 µL of forward primer (10 µM)

      • 1 µL of reverse primer (10 µM)

      • 2 µL of diluted cDNA (e.g., 1:10 dilution)

      • 6 µL of nuclease-free water

    • Set up reactions in triplicate for each sample and each gene (including the reference gene). Include a no-template control for each primer pair.

  • qPCR Cycling Conditions:

    • A typical qPCR program includes:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the ΔΔCq method:

      • Normalize the Cq of the target gene to the Cq of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).

      • Normalize the ΔCq of the experimental sample to the ΔCq of the control sample (ΔΔCq = ΔCq_experimental - ΔCq_control).

      • Calculate the fold change in expression as 2^(-ΔΔCq).

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields of Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of Chrysomycin A from Streptomyces fermentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My Streptomyces culture is growing well, but the this compound yield is very low or undetectable. What are the likely causes and how can I troubleshoot this?

Low or no production of this compound despite good cell growth is a common issue and can stem from several factors, primarily related to fermentation conditions and media composition.

Possible Causes & Solutions:

  • Suboptimal Fermentation Parameters: The physical and chemical environment of the fermentation is critical for secondary metabolite production.

    • pH: The optimal initial pH for this compound production by Streptomyces sp. 891 has been reported to be around 6.5.[1][2] Significant deviations can inhibit biosynthetic enzymes.

    • Temperature: Most Streptomyces species have an optimal temperature for antibiotic production, typically between 28-30°C.

    • Aeration and Agitation: As aerobic bacteria, Streptomyces require sufficient oxygen for both growth and the biosynthesis of polyketides like this compound. Inadequate aeration can be a major limiting factor.

    • Fermentation Time: this compound is a secondary metabolite, and its production often begins in the stationary phase of growth. A fermentation time of 168 hours (7 days) has been shown to be effective.[2]

  • Incorrect Media Composition: The balance of carbon and nitrogen sources is crucial. High concentrations of readily metabolizable carbon sources can sometimes suppress the production of secondary metabolites.

    • Carbon Source: A combination of a readily available sugar like glucose and a more complex carbohydrate such as corn starch has been shown to be effective. High concentrations of glucose alone may lead to rapid initial growth but poor antibiotic production.

    • Nitrogen Source: Complex nitrogen sources like soybean meal or yeast extract are often superior to simple inorganic sources for antibiotic production. The choice of nitrogen source can significantly impact the final yield.

Troubleshooting Steps:

  • Verify and Optimize Fermentation Parameters:

    • Monitor the pH of your culture throughout the fermentation and adjust if necessary.

    • Ensure your incubator/shaker is maintaining the correct temperature.

    • For shake flask cultures, use baffled flasks and an appropriate fill volume (e.g., 30 mL in a 250 mL flask) with vigorous shaking (e.g., 220 rpm) to ensure adequate aeration.[2]

  • Optimize Media Composition:

    • Systematically evaluate different carbon and nitrogen sources and their concentrations. Start with a proven medium formulation and vary one component at a time.

    • Refer to the optimized media tables below for starting points.

2. I am observing inconsistent yields of this compound between different fermentation batches. What could be the cause of this variability?

Inconsistent yields are often due to a lack of strict control over experimental parameters.

Possible Causes & Solutions:

  • Inoculum Quality: The age and density of the seed culture can significantly impact the subsequent fermentation. An older or less dense inoculum may lead to a lag in growth and antibiotic production. A seed age of 48 hours has been found to be optimal.[2]

  • Media Preparation: Inconsistencies in media preparation, such as incomplete dissolution of components or variations in sterilization time, can affect nutrient availability.

  • Subtle Variations in Fermentation Conditions: Minor fluctuations in temperature, pH, or agitation speed between batches can lead to different outcomes.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Develop a strict protocol for preparing your seed culture, ensuring consistent age, volume, and cell density for inoculation. An inoculum amount of 5.0% (v/v) has been shown to be effective.[2]

  • Ensure Consistent Media Preparation: Use a standardized protocol for media preparation, including precise weighing of components, complete dissolution, and consistent sterilization procedures.

  • Calibrate and Monitor Equipment: Regularly calibrate your incubators, pH meters, and shakers to ensure consistent operating conditions.

3. Can I improve this compound yield through genetic modification of my Streptomyces strain?

Yes, genetic engineering is a powerful tool for enhancing antibiotic production.

Strategies for Genetic Improvement:

  • Overexpression of Biosynthetic Genes: The this compound biosynthetic gene cluster contains genes responsible for the synthesis of the polyketide backbone, the deoxysugar moiety, and tailoring enzymes. A comparative transcriptome analysis between a wild-type and a high-yielding mutant of Streptomyces sp. 891 revealed that upregulation of specific genes within the cluster (chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ, chryD, chryE, chryU, chryOII, chryOIII, and chryOIV) was associated with increased this compound production.[3]

  • Manipulation of Regulatory Genes: Antibiotic biosynthesis in Streptomyces is controlled by a complex network of regulatory genes.

    • Pathway-Specific Regulators: These genes are located within the biosynthetic gene cluster and often act as activators. Overexpressing these can boost production.

    • Global Regulators: These genes control multiple secondary metabolite pathways. Identifying and manipulating these can have a broad impact on antibiotic production.

  • Random Mutagenesis: Techniques like UV irradiation can be used to generate random mutations, followed by screening for high-producing strains. This approach has been successfully used to improve this compound yield.[3]

4. Is it possible to increase the yield by feeding precursors of the this compound molecule?

Yes, precursor feeding can be an effective strategy, especially if a specific metabolic bottleneck is identified. This compound is a polyketide, so its biosynthesis relies on the availability of simple building blocks derived from primary metabolism.

Potential Precursors to Feed:

  • Acetate and Propionate Analogues: As a polyketide, this compound is synthesized from acetyl-CoA and malonyl-CoA. While direct feeding of these is not practical, providing precursors that can be readily converted to these building blocks may be beneficial.

  • Glucose: As the primary carbon source, ensuring a sufficient supply of glucose is fundamental.

  • Amino Acids: Certain amino acids can serve as precursors for the starter units of polyketide chains or influence regulatory pathways.

Data Presentation: Optimized Fermentation Media

The following tables summarize optimized media compositions for this compound production by Streptomyces sp. 891 and its mutant, 891-B6.

Table 1: Optimized Fermentation Medium for Streptomyces sp. 891 [2]

ComponentConcentration (g/L)
Glucose40
Corn Starch20
Hot-pressed Soybean Flour25
CaCO₃3

Table 2: Optimized Fermentation Medium for Streptomyces sp. 891-B6 (UV-induced mutant) [1]

ComponentConcentration (g/L)
Glucose39.283
Corn Starch20.662
Soybean Meal15.480
CaCO₃2.000

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol describes a systematic approach to optimize the concentration of individual media components.

  • Establish a Baseline Medium: Start with a known medium formulation for Streptomyces or one of the optimized media from the tables above.

  • Prepare a Series of Flasks: For each component to be tested (e.g., glucose), prepare a series of flasks where the concentration of that single component is varied, while all other components are kept at the baseline concentration.

  • Inoculation and Fermentation: Inoculate all flasks with a standardized seed culture and ferment under consistent conditions (e.g., 30°C, 220 rpm for 7 days).

  • Extraction and Quantification: At the end of the fermentation, extract this compound from the culture broth and mycelium and quantify the yield using HPLC.

  • Data Analysis: Plot the this compound yield against the concentration of the varied component to determine the optimal concentration for that component.

  • Iterative Optimization: Repeat this process for each key media component (carbon sources, nitrogen sources, and inorganic salts).

Protocol 2: UV Mutagenesis for Strain Improvement

Caution: UV radiation is harmful. Use appropriate personal protective equipment (PPE), including UV-blocking face shields and skin protection.

  • Prepare a Spore Suspension: Grow the Streptomyces strain on a suitable agar (B569324) medium until sporulation occurs. Harvest the spores in sterile water or a suitable buffer and filter through sterile cotton wool to remove mycelial fragments. Adjust the spore concentration to approximately 10⁸ spores/mL.

  • UV Exposure:

    • Pipette a known volume of the spore suspension into a sterile petri dish.

    • Expose the open petri dish to a UV lamp (e.g., 30W at a distance of 30 cm) for varying time intervals (e.g., 30, 60, 90, 120, 150, and 180 seconds).

    • Gently agitate the dish during exposure to ensure uniform irradiation.

  • Determine Kill Curve: After each exposure time, dilute the spore suspension and plate on a suitable agar medium. Incubate until colonies appear and calculate the survival rate compared to an unexposed control. Aim for an exposure time that results in a 90-99% kill rate, as this often yields a higher frequency of beneficial mutations.

  • Screening for High Producers:

    • Plate the appropriately diluted, UV-treated spore suspension to obtain individual colonies.

    • Pick individual colonies and inoculate them into a liquid fermentation medium in a multi-well plate or shake flasks.

    • After a suitable fermentation period, screen for this compound production using a high-throughput method (e.g., agar diffusion assay against a sensitive organism or a rapid extraction followed by HPLC).

  • Confirm and Scale-Up: Confirm the enhanced production of the most promising mutants in larger-scale shake flask fermentations.

Protocol 3: HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound from fermentation broth.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium with methanol (B129727) using sonication.

    • Filter the methanol extract through a 0.22 µm filter.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance.

    • Flow Rate: Typically around 1 mL/min.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Inject the prepared sample and integrate the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

Chrysomycin_A_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_pks Polyketide Synthase (PKS) cluster_sugar_biosynthesis Deoxysugar Biosynthesis cluster_assembly_tailoring Assembly & Tailoring Glucose Glucose Acetyl-CoA Acetyl-CoA Glucose->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Polyketide_Backbone Polyketide_Backbone Malonyl-CoA->Polyketide_Backbone chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ Glycosylated_Intermediate Glycosylated_Intermediate Polyketide_Backbone->Glycosylated_Intermediate Glycosyltransferase Glucose-1-Phosphate Glucose-1-Phosphate NDP-D-Virenose NDP-D-Virenose Glucose-1-Phosphate->NDP-D-Virenose chryD, chryE, chryU NDP-D-Virenose->Glycosylated_Intermediate Chrysomycin_A Chrysomycin_A Glycosylated_Intermediate->Chrysomycin_A chryOII, chryOIII, chryOIV (Tailoring Enzymes)

Proposed Biosynthetic Pathway of this compound.

Regulatory_Cascade cluster_signals Environmental & Nutritional Signals cluster_global_regulators Global Regulators cluster_pathway_specific Pathway-Specific Regulators cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_Regulators Global Regulatory Proteins (e.g., AfsR, PhoP) Nutrient_Limitation->Global_Regulators Carbon_Source_Type Carbon Source Type Carbon_Source_Type->Global_Regulators Pathway_Specific_Regulator Pathway-Specific Activator (within chry cluster) Global_Regulators->Pathway_Specific_Regulator Chrysomycin_A_BGC This compound Biosynthetic Genes Pathway_Specific_Regulator->Chrysomycin_A_BGC

Regulatory Cascade for this compound Production.

Strain_Improvement_Workflow Start Start: Wild-Type Strain Mutagenesis Strain Mutagenesis (e.g., UV Irradiation) Start->Mutagenesis Screening Screening for High-Producing Mutants Mutagenesis->Screening Fermentation_Optimization Fermentation Media & Condition Optimization (OFAT/RSM) Screening->Fermentation_Optimization Genetic_Engineering Targeted Genetic Engineering (e.g., Gene Overexpression) Fermentation_Optimization->Genetic_Engineering Scale_Up Scale-Up Fermentation Genetic_Engineering->Scale_Up End End: High-Yielding Process Scale_Up->End

Workflow for this compound Yield Improvement.

References

Technical Support Center: Efficient Total Synthesis of Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of Chrysomycin A total synthesis. The information is based on the highly convergent, 10-step synthesis which represents a significant advancement over low-yield fermentation methods.[1][2][3][4][5] This guide offers troubleshooting advice for common experimental hurdles, answers to frequently asked questions, and detailed protocols for key reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient strategy for the total synthesis of this compound?

A1: The most efficient and scalable method reported is a 10-step convergent total synthesis.[1][2][3] This approach is a significant improvement over previous lengthy linear syntheses (18-30 steps) of related compounds and the low-yield isolation from Streptomyces fermentation.[1][3] The convergent strategy involves the separate synthesis of the complex aglycon core and the virenose sugar moiety, followed by their coupling at a late stage.[2]

Q2: What are the key features of this 10-step synthesis?

A2: The synthesis is distinguished by two key strategic elements:

  • Sequential C-H Functionalization: This modern approach is used to rapidly construct the core aglycon structure from a simple, commercially available starting material, 1,8-naphthalenediol.[1][2] This avoids lengthy pre-functionalization sequences.

  • Late-Stage C-Glycosylation: The crucial C-aryl glycosidic bond is formed near the end of the synthesis. This strategy is highly convergent and allows for the late-stage diversification of the sugar moiety to create analogues for structure-activity relationship (SAR) studies.[1][2][3][5]

Q3: What is the starting material for this efficient synthesis?

A3: The synthesis begins with the commercially available and inexpensive 1,8-naphthalenediol.[1]

Q4: How does this synthetic route compare to natural production?

A4: Natural production of this compound via fermentation from Streptomyces species results in low yields.[1][3][5] The 10-step total synthesis is not only scalable, providing gram-scale quantities of the aglycon intermediate, but also enables the creation of novel derivatives that are not accessible through biological methods.[1][2][3][5]

Q5: What are the most challenging steps in the synthesis?

A5: The most critical and challenging step is the late-stage C-glycosylation. The primary difficulties are achieving high regioselectivity (favoring C4- over C2-glycosylation) and controlling the stereochemistry at the anomeric center.[1] Another key challenge is achieving the correct regioselectivity during the initial sequential C-H functionalization steps on the naphthalene (B1677914) core.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the key stages of the this compound total synthesis.

Issue 1: Poor Regioselectivity in Aglycon C-H Borylation
  • Question: During the synthesis of the aglycon, the initial iridium-catalyzed C-H borylation is not selective, leading to a mixture of isomers. How can this be resolved?

  • Answer: To ensure high regioselectivity, a blocking group strategy is employed. The synthesis starts with a one-pot bromination and protection of the monomethylated 1,8-naphthalenediol. The bromine atom is installed as a removable blocking group at the C4 position to prevent borylation at the adjacent C3 position, thereby directing the iridium catalyst to the desired C10b position.

Issue 2: Low Yield and Poor Regioselectivity in Late-Stage C-Glycosylation
  • Question: The crucial late-stage Friedel-Crafts type C-glycosylation gives a low yield of the desired C4-glycosylated product and a significant amount of the undesired C2-isomer. What can be done to improve this?

  • Answer: This is a known challenge due to the electronic and steric properties of the elaborated chromophore, which can favor C2-glycosylation. The optimized conditions to favor the desired C4 product involve:

    • Lewis Acid: Use of Tin(IV) chloride (SnCl₄) as the promoter.

    • Additives: The addition of 4 Å molecular sieves is critical. It has been shown to significantly improve the regioselectivity in favor of the C4 product by preventing the removal of a key isopropyl protecting group on the aglycon, which in turn favors the Friedel-Crafts pathway to the desired isomer.[1]

    • Solvent and Temperature: The reaction is typically run in 1,2-dichloroethane (B1671644) (DCE) at room temperature.[2]

Issue 3: Undesired Side Reactions during C-Glycosylation
  • Question: During the SnCl₄-promoted glycosylation, I am observing the removal of the isopropyl protecting group on the aglycon. How can I prevent this?

  • Answer: Removal of the isopropyl group is a side reaction catalyzed by the Lewis acid, SnCl₄. This leads to the formation of the C2-glycosylated product. The use of 4 Å molecular sieves helps to suppress this deprotection, thereby preserving the aglycon structure and directing the reaction towards C4-glycosylation.[1]

Issue 4: Difficulty in the Final Deprotection Step
  • Question: The final global deacetylation of the sugar moiety using basic conditions (saponification) is leading to a complex mixture of mono- or di-acetylated intermediates instead of the fully deprotected this compound. What is the solution?

  • Answer: Basic conditions are not ideal for this final deprotection. An acid-promoted deacetylation has been shown to be clean and effective. Using 1.5 M sulfuric acid (H₂SO₄) in methanol (B129727) (MeOH) at 70 °C provides the desired this compound in good yield (65%).[1][2]

Quantitative Data Summary

While detailed step-by-step yields for the entire 10-step sequence are not fully available in the primary literature, the following table summarizes the key quantitative aspects of the efficient this compound synthesis.

ParameterDescriptionValue/ConditionReference
Overall Efficiency Longest Linear Sequence (LLS)10 Steps[1]
Scalability Advanced Aglycon Intermediate Prepared>10 grams[1][2][3][5]
Starting Material Commercially Available Precursor1,8-naphthalenediol[1]
Key Reaction 1 Late-Stage C-GlycosylationPromoter: SnCl₄, Additive: 4 Å MS[2]
Key Reaction 2 Final DeacetylationReagents: 1.5 M H₂SO₄ in MeOH[1][2]
Final Step Yield Yield of Final Deacetylation65%[1]

Experimental Protocols

Detailed experimental protocols for every intermediate are not publicly available. However, protocols for the critical late-stage C-glycosylation and final deprotection steps are outlined below based on the reported synthesis.

1. Late-Stage C-Glycosylation (Formation of Triacetate 25a)

  • Objective: To couple the advanced aglycon (21) with the glycosyl donor (virenose tetraacetate, 23a) to form the C4-glycosylated product.

  • Reagents and Conditions:

    • Aglycon (21)

    • Glycosyl Donor (23a)

    • Lewis Acid Promoter: Tin(IV) chloride (SnCl₄)

    • Additive: 4 Å Molecular Sieves (MS)

    • Solvent: 1,2-Dichloroethane (DCE)

    • Temperature: Room Temperature

  • Procedure: To a solution of the aglycon (21) and glycosyl donor (23a) in DCE at room temperature, add 4 Å molecular sieves. Stir the suspension, then add SnCl₄. The reaction is monitored by TLC until completion. The reaction is then quenched and worked up, followed by purification (e.g., column chromatography) to yield the protected intermediate. A subsequent deprotection of the isopropyl group using BCl₃ at -20 °C yields the triacetate 25a.

2. Final Global Deacetylation (Synthesis of this compound)

  • Objective: To remove the three acetate (B1210297) protecting groups from the sugar moiety of intermediate 25a to yield the final natural product, this compound.

  • Reagents and Conditions:

    • Triacetate Intermediate (25a)

    • Reagent: 1.5 M Sulfuric Acid (H₂SO₄) in Methanol (MeOH)

    • Temperature: 70 °C

  • Procedure: Dissolve the triacetate intermediate (25a) in a 1.5 M solution of sulfuric acid in methanol. Heat the reaction mixture at 70 °C and monitor by TLC. Upon completion, the reaction is cooled, neutralized, and extracted. The crude product is then purified (e.g., chromatography) to afford this compound (reported yield of 65%).[1][2]

Visualizations

G cluster_start Starting Material cluster_aglycon Aglycon Synthesis (Core Formation) cluster_sugar Sugar Synthesis cluster_coupling Convergent Coupling & Final Steps A 1,8-Naphthalenediol B Monomethylation, Bromination (Blocking Group) A->B Step 1 C Regioselective C-H Borylation (Ir-catalyzed) B->C Step 2 D Sequential C-H Oxygenation (Pd-catalyzed) C->D Steps 3-n E Core Construction Steps D->E F Advanced Aglycon (21) E->F I Late-Stage C-Glycosylation (SnCl4, 4Å MS) F->I G Virenose Synthesis H Glycosyl Donor (23a) G->H H->I J Protecting Group Manipulations I->J K Final Deacetylation (H2SO4, MeOH) J->K L This compound K->L Step 10 (65% Yield)

Caption: Convergent 10-step total synthesis workflow for this compound.

G Start Low Yield or Poor Regioselectivity in C-Glycosylation Step CheckIsomer What is the major undesired product? Start->CheckIsomer C2Product C2-Glycosylated Isomer CheckIsomer->C2Product OtherSideReaction Other Side Products / Starting Material Decomposition CheckIsomer->OtherSideReaction TroubleshootC2 Primary Cause: - Isopropyl deprotection - Unfavorable reaction kinetics C2Product->TroubleshootC2 TroubleshootOther Possible Causes: - Impure reagents/solvents - Incorrect stoichiometry - Suboptimal temperature OtherSideReaction->TroubleshootOther SolutionC2 Solution: Ensure sufficient (20.0 wt equiv) activated 4Å Molecular Sieves are added before introducing SnCl₄. TroubleshootC2->SolutionC2 SolutionOther Solution: - Use anhydrous DCE solvent - Verify stoichiometry of aglycon, glycosyl donor, and SnCl₄ - Maintain room temperature TroubleshootOther->SolutionOther

Caption: Troubleshooting guide for the late-stage C-glycosylation step.

References

Technical Support Center: Late-Stage Functionalization of Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the late-stage functionalization of Chrysomycin A.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the late-stage functionalization of this compound?

A1: The primary challenges include:

  • Low natural abundance: this compound is obtained in low yields from the fermentation of Streptomyces species, which necessitates efficient synthetic routes for analog generation.[1][2][3][4]

  • Regioselectivity: The this compound core has multiple potential sites for functionalization (C2, C3, C4, and C8). Controlling the regioselectivity of reactions, particularly C-glycosylation which tends to favor the C2 position, is a significant hurdle.[1][2]

  • Stereoselectivity: During C-glycosylation, controlling the stereochemistry at the anomeric center to obtain the desired α or β anomer can be challenging.[3]

  • Protecting group strategy: The need for selective protection and deprotection of various functional groups adds complexity and steps to the synthetic sequence.[5]

  • Reaction condition optimization: Late-stage functionalization reactions on the complex this compound scaffold often require careful optimization of catalysts, reagents, solvents, and temperature to achieve desired outcomes.[1][6][7]

  • Purification: The separation of regioisomers, stereoisomers, and other reaction byproducts from the desired functionalized this compound analog can be difficult.[8]

Q2: At which positions has late-stage functionalization of this compound been successfully performed?

A2: Successful late-stage functionalization has been reported at the C2, C3, C4, and C8 positions of the this compound core.[1][2][9] This allows for the generation of a diverse library of analogs to explore structure-activity relationships (SAR).[2]

Q3: Why is C2-glycosylation generally favored over C4-glycosylation?

A3: While not explicitly detailed in the provided texts, the preference for C2-glycosylation in Friedel-Crafts type reactions on the defucogilvocarcin V core is noted as a challenge when C4-glycosylation is desired.[1] This regioselectivity is likely influenced by the electronic and steric properties of the polycyclic aromatic core of this compound.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-Glycosylation (Favoring C2 over desired C4)

Symptoms:

  • NMR analysis of the crude reaction mixture shows a major product corresponding to the C2-glycosylated isomer and only minor amounts of the desired C4-glycosylated product.

  • Difficulty in isolating the C4 isomer due to low yield.

Possible Causes and Solutions:

CauseSuggested Solution
Inherent electronic preference of the aglycon The electron density at the C2 position may be higher, making it more susceptible to electrophilic attack. Consider altering the electronic properties of the aglycon by introducing or modifying directing groups.
Steric hindrance around the C4 position The local steric environment may disfavor the approach of the glycosyl donor. Experiment with smaller glycosyl donors if possible, or alter protecting groups on the aglycon to reduce steric bulk near C4.
Reaction kinetics vs. thermodynamics The C2 product might be the kinetically favored product. Explore different reaction temperatures and longer reaction times to see if the thermodynamically favored C4 product can be obtained.
Choice of Lewis acid promoter The nature of the Lewis acid can influence regioselectivity. Screen a variety of Lewis acids (e.g., SnCl₄, BCl₃, AlCl₃) to identify one that may favor C4-glycosylation.[1][3]
Issue 2: Low Yield during Late-Stage C-H Functionalization

Symptoms:

  • Complex crude reaction mixture with significant amounts of starting material remaining.

  • Formation of multiple, difficult-to-separate byproducts.

Possible Causes and Solutions:

CauseSuggested Solution
Inefficient C-H activation The chosen catalyst system (e.g., Iridium or Palladium-based) may not be optimal. Screen different catalysts, ligands, and additives. For instance, iridium-catalyzed C-H borylation has been used effectively.[1][2]
Presence of multiple reactive C-H bonds The reaction may lack selectivity for the desired C-H bond. The introduction of a directing group can be a powerful strategy to guide the functionalization to a specific site.[1][7] For example, a pyridine (B92270) directing group has been used to achieve meta-selective C3 functionalization.[1]
Incompatible reaction conditions The solvent, temperature, or oxidant may not be suitable for the complex substrate. Systematically vary these parameters. For example, in one C-H oxygenation, switching the oxidant to K₂S₂O₈ with a catalytic amount of AgNO₃ significantly improved the yield.[1][3]
Substrate decomposition The reaction conditions may be too harsh for the this compound core. Attempt the reaction at lower temperatures or with milder reagents.

Quantitative Data Summary

Table 1: Optimization of the C-Glycosylation Reaction Conditions

This table summarizes the screening of various promoters and glycosyl donors for the C-glycosylation of an advanced intermediate (aglycon). The goal was to maximize the yield of the desired C-glycosylated product.

EntryGlycosyl DonorPromoterSolventC2/C4 RatioCombined Yield (%)
1AcetateSnCl₄ (9.0 equiv)DCE>95/550
2AcetateSnCl₄ (3.0 equiv)DCE>95/5-
3TrichloroacetimidateSnCl₄DCE/THF-Low
4N-phenyltrifluoroacetimidateSnCl₄MeCN-Low
Data synthesized from information in[1][2]. Note: The original study focused on optimizing for the C2 product.

Experimental Protocols

Protocol 1: General Procedure for Late-Stage C-Glycosylation

This protocol is based on the successful synthesis of this compound analogs via late-stage C-glycosylation.[1][2][3]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aglycon intermediate (1.0 equiv) and 4 Å molecular sieves (20.0 wt equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (B1671644) (DCE) to achieve a concentration of 0.017 M.

  • Addition of Reagents: Add the glycosyl donor (e.g., tetraacetate of virenose, 4.0 equiv).

  • Reaction Initiation: Cool the mixture to the desired temperature (e.g., room temperature) and add the promoter (e.g., SnCl₄, 9.0 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: C3-Selective C-H Functionalization via Directing Group

This protocol outlines a method for achieving functionalization at the C3 position using a directing group strategy.[1]

  • Installation of Directing Group: Introduce a pyridine-based directing group onto the this compound core.

  • C-H Activation: Subject the modified substrate to a regioselective C-H activation/functionalization reaction (e.g., installation of a benzoic acid ester) using an appropriate catalyst system.

  • Removal of Directing Group: After successful C3-functionalization, remove the directing group and any other protecting groups (e.g., via hydrogenolysis).

  • Further Functionalization: The newly installed functional group at C3 can then be further modified, for example, via Suzuki coupling to introduce additional diversity.

Visualizations

experimental_workflow cluster_aglycon Aglycon Synthesis cluster_glycosyl Glycosyl Donor Synthesis cluster_coupling Late-Stage Functionalization A 1,8-Naphthalenediol B Regioselective C-H Borylation A->B C Intramolecular C-H Oxygenation B->C D Vinyl Group Installation (C8) C->D E Advanced Aglycon Intermediate D->E I Late-Stage C-Glycosylation E->I Aglycon J Other C-H Functionalizations (C2, C3, C4) E->J F Methyl α-D-virenoside G Acetolysis F->G H Glycosyl Donor (e.g., Acetate) G->H H->I Glycosyl Donor K This compound Analog I->K J->K

Caption: Synthetic workflow for this compound analogs via late-stage functionalization.

troubleshooting_regioselectivity start Poor Regioselectivity in C-Glycosylation (Low C4:C2 Ratio) cause1 Electronic Effects Favor C2 start->cause1 cause2 Steric Hindrance at C4 start->cause2 cause3 Kinetic vs. Thermodynamic Control start->cause3 solution1 Modify Directing Groups on Aglycon cause1->solution1 solution2 Screen Lewis Acids (e.g., SnCl₄, BCl₃, AlCl₃) cause1->solution2 solution4 Use Smaller Glycosyl Donors or Modify Protecting Groups cause2->solution4 solution3 Vary Reaction Temperature and Time cause3->solution3

Caption: Troubleshooting logic for poor regioselectivity in C-glycosylation.

References

Optimizing Chrysomycin A dosage for anti-glioblastoma activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chrysomycin A (Chr-A) for anti-glioblastoma applications.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action against glioblastoma?

This compound (Chr-A) is a benzonaphthopyranone glycoside antibiotic derived from Streptomyces species.[1] Its anti-glioblastoma activity stems from its ability to inhibit cancer cell proliferation, migration, and invasion, and to induce apoptosis (programmed cell death).[2][3][4] The primary mechanism involves the downregulation of the Akt/GSK-3β signaling pathway.[1][4] This leads to a cascade of downstream effects, including the suppression of proteins like β-catenin, c-Myc, slug, MMP2, and MMP9, which are crucial for tumor growth and metastasis.[2][3] Chr-A also promotes apoptosis by altering the ratio of Bax to Bcl-2 proteins and activating caspases 3, 7, and 9.[1][4]

2. What are the recommended starting concentrations for in vitro experiments with glioblastoma cell lines?

Based on published data, the half-maximal inhibitory concentration (IC50) of this compound after a 48-hour treatment varies between different glioblastoma cell lines.[2]

  • U251 cells: The IC50 is approximately 0.475 μM .[2]

  • U87-MG cells: The IC50 is approximately 1.77 μM .[2]

For initial experiments investigating downstream effects, concentrations around the IC50 value are recommended. For example, studies have successfully used ranges of 0.2, 0.4, and 0.8 μM for U251 cells and 0.2, 0.6, and 1.8 μM for U87-MG cells.[2]

3. What is the recommended dosage for in vivo animal studies?

For xenograft mouse models using U87-MG cells, intraperitoneal (IP) administration of this compound at doses of 3 mg/kg and 10 mg/kg has been shown to significantly suppress tumor growth.[1][5] These dosages have been effective in both subcutaneous and orthotopic (intracranial) models without causing significant weight loss or other overt signs of toxicity in the animals.[5][6]

4. How should I prepare and store this compound?

  • Solubility: this compound has poor aqueous solubility.[7] It is soluble in DMSO and DMF, and moderately soluble in ethanol (B145695) and methanol.[8] For cell culture experiments, it is standard practice to prepare a concentrated stock solution in sterile DMSO.

  • Storage: The solid form of this compound should be stored at 2-8°C.[8] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxicity Observed in Glioblastoma Cells

  • Question: My CCK8/MTT assay results show high variability or no significant decrease in cell viability after this compound treatment. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure the this compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate concentrations. Prepare fresh dilutions from your DMSO stock for each experiment.

    • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) as it can be toxic to cells at higher concentrations, masking the specific effect of Chr-A. Run a vehicle control (medium with the same final DMSO concentration but without Chr-A) to account for any solvent effects.

    • Cell Health and Passage Number: Use glioblastoma cells that are in the logarithmic growth phase and have a low passage number. High-passage cells can develop resistance or exhibit altered growth characteristics.

    • Assay Incubation Time: The published IC50 values are based on a 48-hour treatment period.[2] Shorter incubation times may not be sufficient to observe a significant cytotoxic effect.

Issue 2: Difficulty Dissolving this compound for Experiments

  • Question: I am having trouble dissolving this compound, even in DMSO. What can I do?

  • Answer:

    • Use High-Quality Solvent: Ensure you are using anhydrous, sterile-filtered DMSO.

    • Gentle Warming and Vortexing: Briefly warm the solution at 37°C and vortex gently to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: A brief sonication in a water bath can help break up small particles and facilitate dissolution.

    • Consider Formulation: For in vivo studies requiring aqueous solutions, solubility is a major challenge. Research has shown that creating a solid dispersion of this compound with an excipient like disodium (B8443419) glycyrrhizinate (Na₂GA) can increase aqueous solubility by up to 50-fold.[7][9]

Issue 3: Western Blot Shows No Change in p-Akt or p-GSK-3β Levels

  • Question: I treated my U87-MG cells with this compound, but my Western blot does not show the expected decrease in phosphorylated Akt or GSK-3β. Why?

  • Answer:

    • Treatment Duration: The downregulation of the Akt pathway may be time-dependent. While a 48-hour treatment is effective for cytotoxicity, protein expression changes may occur earlier or later. Consider performing a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for observing changes in protein phosphorylation.

    • Serum Starvation: The Akt pathway is strongly activated by growth factors present in fetal bovine serum (FBS). To observe a clear decrease in phosphorylation upon drug treatment, it is often necessary to serum-starve the cells for several hours (e.g., 6-12 hours) before adding this compound in low-serum media.

    • Lysate Preparation: Ensure that phosphatase and protease inhibitors are included in your lysis buffer and are fresh. Phosphorylation states are transient, and cellular phosphatases can rapidly dephosphorylate proteins once the cells are lysed.

    • Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-Akt and p-GSK-3β.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound on Glioblastoma Cell Lines

Cell LineAssayDurationIC50 ValueEffective Concentration RangeReference
U251CCK848 hours0.475 μM0.2 - 0.8 μM[2]
U87-MGCCK848 hours1.77 μM0.2 - 1.8 μM[2]

Table 2: In Vivo Dosage and Administration of this compound

Animal ModelCell LineAdministration RouteDosageOutcomeReference
Hairless Mice (Xenograft)U87-MGIntraperitoneal (IP)3 mg/kg, 10 mg/kgSuppressed tumorigenicity[1]
Nude Mice (Orthotopic)U87Intraperitoneal (IP)3 mg/kg, 10 mg/kgSignificant glioma regression[5][6]

Experimental Protocols

1. Cell Viability (CCK8 Assay)

  • Cell Seeding: Seed U251 or U87-MG cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well in 100 μL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing different concentrations of Chr-A (e.g., 0, 0.2, 0.4, 0.8, 1.6, 3.2 μM). Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • CCK8 Addition: Add 10 μL of CCK8 solution to each well and incubate for 1-4 hours, until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control group.

2. Western Blot for Akt/GSK-3β Pathway

  • Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound for the determined time period (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS. Add 100-150 μL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 μg of protein per sample by boiling with Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

3. In Vivo Xenograft Study

  • Cell Preparation: Harvest U87-MG cells during the logarithmic growth phase. Resuspend the cells in sterile PBS or Matrigel at a concentration of 1x10⁷ cells/mouse.[1]

  • Implantation: Subcutaneously inject the cell suspension into the right flank of 4-6 week old nude mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to different treatment groups (e.g., Vehicle control, 3 mg/kg Chr-A, 10 mg/kg Chr-A).

  • Drug Administration: Administer this compound or the vehicle control via intraperitoneal injection daily or on a specified schedule.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.

  • Endpoint: At the end of the study (e.g., after 18-21 days), euthanize the mice, excise the tumors, and weigh them. Tissues can be used for further analysis like Western blotting or immunohistochemistry.[1]

Visualizations

ChrysomycinA_Pathway cluster_membrane Cell Membrane ChrA This compound pAkt p-Akt ChrA->pAkt Inhibits Bax Bax ChrA->Bax Promotes Bcl2 Bcl-2 ChrA->Bcl2 Inhibits PI3K PI3K PI3K->pAkt Activates Akt Akt pGSK3b p-GSK-3β (Inactive) pAkt->pGSK3b Activates (Inhibitory Phosphorylation) GSK3b GSK-3β BetaCatenin β-catenin pGSK3b->BetaCatenin Fails to Degrade Caspases Caspase Cascade (Caspase 9, 3, 7) Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Downstream c-Myc, Slug, MMPs BetaCatenin->Downstream Proliferation Proliferation, Migration, Invasion Downstream->Proliferation

Caption: this compound signaling pathway in glioblastoma cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep Prepare Chr-A Stock (DMSO) viability Cell Viability Assay (CCK8 on U251/U87-MG) Determine IC50 prep->viability Treat Cells mechanism Mechanism Studies (Western Blot, Apoptosis Assay) viability->mechanism Use IC50 Dose model Establish Xenograft Mouse Model (U87-MG Cells) viability->model Inform In Vivo Study Decision treatment IP Treatment (Vehicle, 3 mg/kg, 10 mg/kg) model->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor analysis Endpoint Analysis (Tumor Weight, IHC) monitor->analysis

Caption: Experimental workflow for evaluating this compound.

References

Enhancing the solubility of Chrysomycin A for in vitro assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Chrysomycin A in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a C-aryl glycoside antibiotic with potent anti-tumor and anti-tuberculosis properties.[1][2][3][4][5] Its primary mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for managing DNA topology during replication and transcription.[6][7] Additionally, this compound has been shown to interact with DNA at specific sequences.[6][7] In the context of cancer, particularly glioblastoma, it has been demonstrated to inhibit cell proliferation, migration, and invasion by modulating the Akt/GSK-3β/β-catenin signaling pathway.[8][9]

Q2: What are the recommended solvents for dissolving this compound?

This compound is known for its poor aqueous solubility. For in vitro assays, the following solvents are recommended for preparing stock solutions:

  • Dimethyl sulfoxide (B87167) (DMSO): Soluble

  • Dimethylformamide (DMF): Soluble

  • Ethanol: Moderately soluble

  • Methanol: Moderately soluble

For most cell-based assays, preparing a high-concentration stock solution in 100% DMSO is the standard starting point.

Q3: How should I prepare a stock solution of this compound?

Preparing a concentrated stock solution in a suitable organic solvent is crucial for accurate and reproducible experimental results. Below is a general protocol for preparing a this compound stock solution in DMSO.

Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

    • Vortex mixer

    • Analytical balance

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder using an analytical balance in a sterile environment.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

This is a common issue known as "crashing out" and occurs when a hydrophobic compound is transferred from a high-concentration organic stock to an aqueous solution where its solubility is much lower. Here are some troubleshooting strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer or cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.

  • Pre-warming the Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.

  • Increase Final DMSO Concentration: While it's important to keep the final DMSO concentration low to avoid solvent toxicity (typically ≤ 0.5%), a slight increase (e.g., from 0.1% to 0.5%) may improve solubility without significantly affecting the cells. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Serum: If your experiment allows, the presence of serum in the cell culture medium can help to solubilize hydrophobic compounds.

  • Sonication: After diluting the stock solution into the medium, briefly sonicate the working solution to help dissolve any microscopic precipitates.

  • Preparation of a Solid Dispersion: For a more advanced approach to significantly enhance aqueous solubility, a solid dispersion of this compound with a carrier like disodium (B8443419) glycyrrhizin (B1671929) can be prepared. This method has been shown to increase the aqueous solubility of this compound by approximately 50-fold.[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
This compound powder will not dissolve in the initial solvent (e.g., DMSO). 1. Insufficient solvent volume. 2. Low-quality or hydrated solvent. 3. Compound has degraded.1. Ensure the correct volume of solvent is used for the desired concentration. 2. Use fresh, anhydrous DMSO. 3. Vortex thoroughly. Gentle warming (37°C) or brief sonication may help. 4. If the issue persists, consider obtaining a fresh batch of the compound.
Precipitation is observed in the stock solution upon storage at -20°C or -80°C. 1. The solution was not fully dissolved initially. 2. The concentration is too high and has exceeded its solubility limit in the solvent at low temperatures.1. Thaw the stock solution and try to redissolve the precipitate by vortexing, gentle warming, or sonication. 2. Prepare a new stock solution at a slightly lower concentration.
Inconsistent or no biological activity observed in assays. 1. Compound degradation due to improper storage or repeated freeze-thaw cycles. 2. Inaccurate pipetting of the stock solution. 3. Precipitation of the compound in the assay medium, leading to a lower effective concentration.1. Prepare fresh stock solutions and aliquot them into single-use volumes. 2. Use calibrated pipettes and ensure thorough mixing of solutions. 3. Address any precipitation issues using the troubleshooting steps above. 4. Verify the final concentration of this compound in your assay.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Aqueous Solution1.68 ± 0.66 µg/mL[10]
Aqueous Solution with Na₂GA Solid Dispersion82.41 ± 25.32 µg/mL[10]
DMSOSoluble
DMFSoluble
EthanolModerately Soluble
MethanolModerately Soluble

Table 2: In Vitro Activity of this compound

Cell Line Assay IC₅₀ / MIC Reference
Mycobacterium tuberculosis (MDR strains)MIC0.4 µg/mL[1][3][4]
Mycobacterium tuberculosis H37RvMIC3.125 µg/mL[5]
U251 Glioblastoma CellsCCK8 AssayIC₅₀ = 0.475 µM
U87-MG Glioblastoma CellsCCK8 AssayIC₅₀ = 1.77 µM

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining equilibrium solubility.

  • Materials:

    • This compound powder

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, chemically inert)

    • High-Performance Liquid Chromatography (HPLC) system for quantification

  • Procedure:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

    • After the incubation period, centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on adherent cell lines.

  • Materials:

    • Adherent cells of interest (e.g., U251 glioblastoma cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 96-well flat-bottom microplates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

    • Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.5%).

    • Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock_prep Prepare High-Concentration This compound Stock in DMSO working_sol Prepare Working Solutions by Serial Dilution in Media stock_prep->working_sol Dilute cell_treat Treat Cells with Working Solutions working_sol->cell_treat Add to Cells incubation Incubate for Desired Time Period cell_treat->incubation data_acq Data Acquisition (e.g., MTT Assay) incubation->data_acq analysis Calculate IC50 Values and Analyze Results data_acq->analysis signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates akt Akt pi3k->akt Activates gsk3b GSK-3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates for Degradation destruction Destruction Complex beta_catenin->destruction beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef Binds target_genes Target Gene Expression tcf_lef->target_genes Activates chrysomycin This compound chrysomycin->akt Downregulates

References

Technical Support Center: Mitigating the Cytotoxicity of Chrysomycin A in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of Chrysomycin A in normal cells during experimentation.

Troubleshooting Guides

This section addresses common issues encountered when working with this compound and offers potential solutions.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines

Question: I am observing significant cytotoxicity in my normal cell line (e.g., fibroblasts, epithelial cells) when treated with this compound, even at concentrations reported to be selective for cancer cells. What could be the reason, and how can I address this?

Answer:

Several factors can contribute to higher-than-expected cytotoxicity in normal cells:

  • Cell Line-Specific Sensitivity: Different normal cell lines exhibit varying sensitivities to cytotoxic agents. The published data on this compound's low cytotoxicity might not apply to all normal cell types.

  • Incorrect Dosage: Ensure accurate preparation and dilution of your this compound stock solution. Small errors in concentration can lead to significant differences in cytotoxicity.

  • Prolonged Exposure: The duration of treatment can significantly impact cell viability.

  • Suboptimal Cell Culture Conditions: Stressed cells due to factors like nutrient deprivation or contamination can be more susceptible to drug-induced toxicity.

Troubleshooting Steps:

  • Determine the Selectivity Index (SI): The first step is to quantify the preferential cytotoxicity of this compound for cancer cells over normal cells. The SI is calculated as follows:

    • SI = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line)

    • An SI value greater than 1 indicates a degree of selectivity for cancer cells. A higher SI is desirable for a therapeutic candidate.[1][2][3]

  • Optimize Drug Concentration and Exposure Time: Conduct a dose-response study with a range of this compound concentrations and several time points (e.g., 24, 48, 72 hours) on both your normal and cancer cell lines to identify a therapeutic window where cancer cell death is maximized, and normal cell viability is maintained.

  • Consider Co-treatment Strategies: For Topoisomerase II inhibitors like this compound, combination therapies can be employed to protect normal cells. One approach is to induce a temporary cell cycle arrest (quiescence) in normal cells, as many cytotoxic agents target rapidly dividing cells.[4]

Issue 2: Difficulty Reproducing Published Low Cytotoxicity Data

Question: I'm unable to replicate the findings that suggest this compound has negligible cytotoxicity in normal cells. What experimental parameters should I check?

Answer:

Variability in experimental results can arise from several sources. Here are key parameters to verify:

  • Cell Line Authenticity and Passage Number: Ensure your normal cell line is authentic and within a low passage number range. Genetic drift in cultured cells can alter their response to drugs.

  • Reagent Quality: Use high-purity this compound. Impurities can contribute to unexpected toxicity.

  • Assay Method: Different viability assays (e.g., MTT, PrestoBlue, Trypan Blue) measure different cellular parameters (metabolic activity vs. membrane integrity). Ensure you are using an appropriate and consistent assay.

  • Vehicle Control: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is not toxic to the cells by running a vehicle-only control.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibiotic that exhibits anti-tumor activity through multiple mechanisms. It has been reported to be a Topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.[4] Additionally, it can inhibit the Akt/GSK-3β/β-catenin signaling pathway, which is often dysregulated in cancer, and stimulate the production of reactive oxygen species (ROS).[5][6]

Q2: How can I improve the selectivity of this compound for cancer cells?

A2: One strategy is to exploit the differences between normal and cancer cells. For instance, many cancer cells have a more acidic extracellular environment. It has been shown that for some Topoisomerase II inhibitors, their cytotoxic effects can be modulated by pH.[7] Another approach is the development of this compound derivatives with modified structures that may exhibit improved selectivity.[8][9]

Q3: Are there any known derivatives of this compound with lower cytotoxicity to normal cells?

A3: Research has focused on synthesizing derivatives of this compound to improve its therapeutic properties, including its activity against multi-drug-resistant tuberculosis.[8][9] While the primary focus of these studies was not always on reducing cytotoxicity in normal cells, the structure-activity relationship data generated could be valuable for designing analogs with a better safety profile.

Q4: What are some general strategies to protect normal cells from chemotherapy-induced cytotoxicity?

A4: General strategies to mitigate the toxicity of chemotherapeutic agents in normal cells include:

  • Inducing Cell Cycle Arrest: Pre-treatment with agents that cause a temporary G1 arrest in normal cells can protect them from drugs that target proliferating cells.[4]

  • Targeted Drug Delivery: Encapsulating the drug in nanoparticles or conjugating it to antibodies that target tumor-specific antigens can increase its concentration at the tumor site and reduce systemic toxicity.

  • Modulating DNA Repair Pathways: Combining Topoisomerase II inhibitors with inhibitors of DNA repair pathways that are more active in cancer cells can enhance their anti-tumor effect without increasing toxicity to normal cells.[10]

Quantitative Data

CompoundCell LineCell TypeIC50 (µM)Reference
This compoundU251Human Glioblastoma0.475[5]
This compoundU87-MGHuman Glioblastoma1.77[5]

Note: IC50 values for this compound in normal cell lines were not available in the reviewed literature. Researchers are encouraged to determine these values for their specific normal cell lines to calculate the selectivity index.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed both normal and cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the medium containing different concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curves to determine the IC50 values.

Protocol 2: Co-treatment with a p53 Activator to Induce Quiescence in Normal Cells

This protocol describes a method to potentially protect normal cells by inducing cell cycle arrest.

  • Cell Culture: Culture both normal cells (with functional p53) and cancer cells (with mutated or non-functional p53) under standard conditions.

  • Pre-treatment: Pre-treat the cells with a p53 activator (e.g., Nutlin-3a) for 12-24 hours.

  • Co-treatment: Add this compound to the culture medium at the desired concentration and co-incubate with the p53 activator for 48 hours.

  • Assessment: Assess cell viability using an MTT assay or apoptosis by Annexin V/PI staining and flow cytometry. Compare the results with cells treated with this compound alone.

Visualizations

ChrysomycinA_Pathway ChrysomycinA This compound Akt Akt ChrysomycinA->Akt Inhibits GSK3b GSK-3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits (promotes degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Promotes Proliferation Cell Proliferation, Migration, Invasion Gene_Expression->Proliferation

Caption: Signaling pathway of this compound's anti-tumor effect.

Cytotoxicity_Workflow cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategies Start Start: High Cytotoxicity in Normal Cells Dose_Response Perform Dose-Response Assay (Normal vs. Cancer Cells) Start->Dose_Response Calculate_SI Calculate Selectivity Index (SI) Dose_Response->Calculate_SI Decision Is SI > 1 and acceptable? Calculate_SI->Decision Optimize Optimize Concentration & Time Decision->Optimize No End End: Reduced Cytotoxicity in Normal Cells Decision->End Yes Optimize->Dose_Response Co_treatment Co-treatment with Protective Agents (e.g., p53 activators) Optimize->Co_treatment Derivatives Test this compound Derivatives Optimize->Derivatives Co_treatment->Dose_Response Derivatives->Dose_Response

References

Troubleshooting regioselectivity in C-glycosylation of Chrysomycin A precursors.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of C-glycosylation during the synthesis of Chrysomycin A precursors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the C-glycosylation of this compound precursors?

The main challenge lies in controlling the regioselectivity of the C-glycosylation reaction. Typically, Friedel-Crafts type C-glycosylation on the this compound aglycon backbone tends to favor the C2 position, while the desired product, this compound, requires glycosylation at the C4 position.[1][2]

Q2: What are the common side products observed during the C-glycosylation step?

The most common side product is the C2-glycosylated regioisomer.[1] Additionally, if certain protecting groups are used (e.g., isopropyl), their removal under the reaction conditions can lead to other undesired products.[1][2] O-glycoside formation followed by rearrangement to the C-glycoside can also occur, potentially leading to a mixture of products.[1]

Q3: How can I improve the regioselectivity to favor C4-glycosylation?

Several strategies can be employed to enhance C4-regioselectivity:

  • Use of Molecular Sieves: The addition of 4 Å molecular sieves (MS) has been shown to significantly improve the regioselectivity of C4-glycosylation.[1][2] Higher loading of 4 Å MS is positively correlated with improved regioselectivity.[1]

  • Choice of Glycosyl Donor: The nature of the glycosyl donor can influence the reaction's outcome. For instance, acetate (B1210297) glycosyl donors have been found to be effective.[1]

  • Protecting Groups: The protecting groups on both the glycosyl donor and the aglycon play a crucial role in directing the regioselectivity.[3] Seemingly small changes in the protecting group pattern can lead to dramatic changes in the regioselective outcome.[3]

  • Lewis Acid Promoter: The choice and amount of the Lewis acid promoter, such as SnCl4, are critical. An excess of the promoter can lead to the removal of protecting groups and favor the formation of the C2-glycosylated product.[1]

Q4: I am observing the formation of both α and β anomers. How can I control the stereoselectivity?

Controlling the anomeric selectivity is a common challenge in glycosylation. Key factors include:

  • Protecting Groups: Participating protecting groups at the C-2 position of the glycosyl donor often favor the formation of 1,2-trans-glycosides.

  • Reaction Temperature: Temperature can be a significant factor in determining the stereochemical outcome.[3]

  • Solvent and Activator: The choice of solvent and the type of activator used are also crucial in controlling stereoselectivity.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no C4-glycosylation, predominantly C2-glycosylation Reaction conditions favor the kinetically preferred C2 product.Increase the loading of 4 Å molecular sieves (e.g., 20.0 wt equiv).[1] Optimize the amount of Lewis acid (e.g., SnCl4) to avoid side reactions.[1]
Removal of protecting groups (e.g., isopropyl) from the aglycon The Lewis acid (e.g., SnCl4) is too harsh or used in excess.Reduce the equivalents of the Lewis acid. The presence of 4 Å MS can also help prevent the undesired removal of the isopropyl group.[1][2]
Formation of a mixture of anomers (α and β) Lack of stereochemical control during the reaction.Modify the protecting group at the C-2 position of the glycosyl donor to a participating group to favor one anomer. Carefully control the reaction temperature.[3]
Incomplete reaction Inactive donor or acceptor, or presence of moisture.Ensure all starting materials and reagents are pure and dry. Moisture is a known inhibitor of glycosylation reactions. Verify the activity of the glycosyl donor and acceptor.
Multiple spots on TLC, indicating side products Side reactions such as hydrolysis of the donor or orthoester formation.Run the reaction under an inert atmosphere to prevent hydrolysis.[4] If orthoester formation is an issue, consider a non-participating group at C-2 of the donor, though this may reduce stereocontrol.[4]

Quantitative Data Summary

The following table summarizes the effect of varying reaction conditions on the regioselectivity of the C-glycosylation of a this compound precursor (aglycon 21 with glycosyl donor 23a ).

EntryLewis Acid (equiv)4 Å MS (wt equiv)Yield of C4-product (25 )Ratio of C4:C2 products (25 :24 )
1SnCl4 (9.0)--C2 product only
7SnCl4 (1.5)-37% (of deprotected 25a )50:50
8SnCl4 (1.5)5.045%80:20
13SnCl4 (1.5)20.050%>95:5

Data adapted from Wu, F., et al. (2020). This compound Derivatives for the Treatment of Multi-Drug-Resistant Tuberculosis. ACS Central Science.[1]

Experimental Protocols

Optimized Protocol for C4-Regioselective C-Glycosylation:

This protocol is based on the successful synthesis of this compound precursors as reported in the literature.[1][5][6]

Materials:

  • This compound aglycon precursor (e.g., compound 21 )

  • Glycosyl donor (e.g., acetate donor 23a )

  • Tin(IV) chloride (SnCl4)

  • 4 Å Molecular Sieves (powdered and activated)

  • Dichloromethane (DCE), anhydrous

Procedure:

  • To a solution of the aglycon precursor (21 ) in anhydrous DCE, add the glycosyl donor (23a ) and activated 4 Å molecular sieves (20.0 wt equiv).

  • Cool the mixture to the desired reaction temperature (e.g., room temperature).

  • Slowly add a solution of SnCl4 (1.5 equiv) in anhydrous DCE to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Extract the mixture with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the desired C4-glycosylated product (25 ).

Visualizations

experimental_workflow Experimental Workflow for C4-Glycosylation start Start mix Mix Aglycon, Glycosyl Donor, and 4Å MS in Anhydrous DCE start->mix cool Cool Reaction Mixture mix->cool add_lewis Add SnCl4 Solution cool->add_lewis stir Stir at Room Temperature and Monitor by TLC add_lewis->stir quench Quench Reaction with Saturated NaHCO3 stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Flash Chromatography dry->purify end Isolated C4-Glycoside purify->end

Caption: A generalized experimental workflow for the C4-regioselective C-glycosylation of this compound precursors.

logical_relationship Troubleshooting Logic for Poor C4-Regioselectivity start Poor C4-Regioselectivity (High C2-Product) check_ms Are 4Å Molecular Sieves Used? start->check_ms add_ms Add 4Å MS (e.g., 20 wt equiv) check_ms->add_ms No check_lewis Check Lewis Acid (SnCl4) Equivalents check_ms->check_lewis Yes end Improved C4-Regioselectivity add_ms->end adjust_lewis Reduce SnCl4 Equivalents (e.g., to 1.5 equiv) check_lewis->adjust_lewis High (>1.5 equiv) check_donor Evaluate Glycosyl Donor check_lewis->check_donor Optimal (1.5 equiv) adjust_lewis->end change_donor Consider a Different Glycosyl Donor check_donor->change_donor Potentially Inefficient change_donor->end

Caption: A decision-making diagram for troubleshooting poor C4-regioselectivity in the C-glycosylation reaction.

References

Technical Support Center: Enhancing Chrysomycin A Production in Streytomyces sp. 891

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase Chrysomycin A production in Streptomyces sp. 891.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound fermentation and strain development.

Section 1: Fermentation and Culture Optimization

Question: My this compound yield is low. Where should I start troubleshooting?

Answer: Low this compound yield is a common issue that can often be resolved by optimizing fermentation conditions and media composition. Start by systematically evaluating the following parameters, as they have been shown to significantly impact production.

Question: What are the optimal fermentation conditions for this compound production in Streptomyces sp. 891?

Answer: The optimal fermentation conditions for this compound production can vary between the wild-type Streptomyces sp. 891 and its mutant strains. Below is a summary of optimized conditions for both the wild-type and the UV-induced mutant 891-B6.

Table 1: Optimized Fermentation Conditions for this compound Production

ParameterStreptomyces sp. 891 (Wild-Type)Streptomyces sp. 891-B6 (UV-Mutant)Reference
Fermentation Time 168 hours (7 days)288 hours (12 days)[1][2][3]
Seed Age 48 hours (2 days)120 hours (5 days)[1][2][3]
Initial pH 6.56.5[1][2][3]
Inoculum Amount 5.0% (v/v)5.0% (v/v)[1][2]
Liquid Loading Volume 30 mL in a 250 mL flask200 mL in a 1 L flask[1][2]
Shaking Speed 220 rpm220 rpm[1][2]
Temperature 28°C30°C[1][2]

Question: How does media composition affect this compound production?

Answer: The composition of the fermentation medium, particularly the carbon and nitrogen sources, is critical for high-yield this compound production. Optimization of these components has been shown to dramatically increase titers.

Table 2: Optimized Medium Composition for this compound Production

ComponentStreptomyces sp. 891 (Wild-Type)Streptomyces sp. 891-B6 (UV-Mutant)Reference
Glucose 40 g/L39.283 g/L[1][2][3]
Corn Starch 20 g/L20.662 g/L[1][2][3]
Soybean Flour/Meal 25 g/L (hot-pressed)15.480 g/L[1][2][3]
CaCO₃ 3 g/L2 g/L[1][2]

Under these optimized conditions, the this compound yield for the wild-type strain reached up to 3648 ± 119 mg/L, a nearly 5-fold increase from the initial yield.[1][4] For the 891-B6 mutant, the yield reached 1601.9 ± 56.7 mg/L, a 60% increase compared to its initial level.[2][3][5]

The workflow for optimizing these parameters can be visualized as follows:

cluster_0 Single-Factor Optimization cluster_1 Response Surface Methodology (RSM) A Fermentation Time H Identify Key Factors (e.g., Glucose, Corn Starch, Soybean Meal) A->H B Seed Age B->H C Initial pH C->H D Inoculum Size D->H E Loading Volume E->H F Carbon Sources (e.g., Glucose, Corn Starch) F->H G Nitrogen Sources (e.g., Soybean Meal) G->H I Box-Behnken Design H->I J Statistical Analysis (ANOVA) I->J K Optimized Conditions J->K L Validation Experiments K->L M Increased this compound Yield L->M

Caption: Workflow for fermentation optimization.

Section 2: Strain Improvement and Genetic Strategies

Question: I have optimized the fermentation conditions, but the yield is still not satisfactory. How can I improve the strain itself?

Answer: If fermentation optimization has plateaued, focusing on strain improvement is the next logical step. This can involve both random mutagenesis and targeted genetic engineering.

Question: What is the genetic basis for the higher this compound production in the Streptomyces sp. 891-B6 mutant?

Answer: The mutant strain 891-B6 was generated through UV mutagenesis.[3] A comparative transcriptome analysis between the wild-type 891 and the mutant 891-B6 revealed that 25 genes within the Chrysomycin biosynthetic gene cluster (BGC) were up-regulated in the mutant.[6][7] Key up-regulated genes include those responsible for the biosynthesis of the benzonaphthopyranone aglycone (chryA, chryB, chryC, chryF, chryG, chryK, chryP, chryQ) and the deoxyglycoside moiety (chryD, chryE, chryU).[6][8] Furthermore, genes responsible for converting Chrysomycin B to this compound (chryOII, chryOIII, chryOIV) showed enhanced expression in the 891-B6 strain.[6][8]

Question: What is the biosynthetic pathway for this compound, and how can I use this information?

Answer: The biosynthesis of this compound is governed by a Type II Polyketide Synthase (PKS) gene cluster.[9] The pathway begins with the condensation of propionyl-CoA and acetyl-CoA, followed by the addition of nine malonyl-CoA extender units.[6][7] The resulting polyketide chain undergoes a series of modifications, including cyclization, aromatization, oxidation, reduction, and glycosylation, to form the final this compound molecule.[10][11] Understanding this pathway can guide efforts in precursor feeding and metabolic engineering.

cluster_pathway This compound Biosynthetic Pathway A Propionyl-CoA + Acetyl-CoA + 9x Malonyl-CoA B Type II PKS (chryA, chryB, chryC, chryP, chryQ) A->B C Decaketide Backbone B->C D Cyclization & Aromatization (chryG, chryK) C->D E Polyketide Aglycone D->E F Tailoring Reactions (Oxidation, Reduction, Methylation) E->F G Glycosylation (chryD, chryE, chryU) F->G H This compound G->H

Caption: Putative biosynthetic pathway of this compound.

Question: Can I increase this compound production by manipulating regulatory genes?

Answer: Yes, manipulating regulatory genes within the biosynthetic gene cluster is a powerful strategy. While specific studies on the this compound regulatory genes in Streptomyces sp. 891 are not detailed, research on the similar chromomycin (B10761888) gene cluster has shown that overexpressing an activator gene (a SARP-type activator) and/or disrupting a repressor gene (a PadR-like repressor) can significantly increase production.[11] Combining both strategies often has a synergistic effect.[11] Identifying and manipulating the homologous regulatory genes in the this compound cluster of Streptomyces sp. 891 could be a promising approach.

Experimental Protocols

Protocol 1: Fermentation of Streptomyces sp. 891-B6 for this compound Production

This protocol is based on the optimized conditions for the UV-mutant strain 891-B6.[2]

  • Seed Culture Preparation:

    • Prepare ISP-2 medium (4 g/L glucose, 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 20 g/L agar).

    • Inoculate a single colony of Streptomyces sp. 891-B6 onto an ISP-2 agar (B569324) plate and incubate at 30°C until sporulation.

    • Transfer a single colony into 50 mL of liquid ISP-2 medium in a 250 mL flask.

    • Incubate at 30°C for 5 days (120 hours) on a shaker at 220 rpm. This is the seed culture.

  • Production Fermentation:

    • Prepare the fermentation medium with the following composition: 39.283 g/L glucose, 20.662 g/L corn starch, 15.480 g/L soybean meal, and 2 g/L CaCO₃.

    • Adjust the initial pH of the medium to 6.5.

    • Dispense 200 mL of the fermentation medium into 1 L flasks.

    • Inoculate the fermentation medium with the seed culture at a 5% (v/v) ratio (10 mL of seed culture).

    • Incubate the production culture at 30°C for 12 days (288 hours) on a shaker at 220 rpm.

  • Extraction and Quantification of this compound:

    • At the end of the fermentation, centrifuge 200 mL of the broth at 4000 rpm for 20 minutes.

    • Discard the supernatant.

    • Extract the mycelia with 800 mL of methanol (B129727) using an ultrasonic extractor for 20 minutes at room temperature.

    • Filter the methanol extract.

    • Filter an aliquot of the filtrate through a 0.22 µm organic membrane for HPLC analysis.

    • Quantify this compound using HPLC with a C18 column and a mobile phase of acetonitrile/water (50:50, v/v) at a flow rate of 1.0 mL/min, with detection at 254 nm.

Protocol 2: Single-Factor Experimental Design for Optimization

This protocol provides a general framework for optimizing a single fermentation parameter.

  • Establish Baseline Conditions: Use the un-optimized fermentation conditions as a starting point.

  • Select a Parameter to Optimize: Choose one factor to investigate, for example, initial pH.

  • Define a Range of Values: Select a range of values for the chosen parameter. For initial pH, a range of 6.0 to 8.5 is appropriate for Streptomyces.[2]

  • Set up Experiments: Prepare a series of fermentation flasks. In each flask, vary only the selected parameter while keeping all other conditions constant. For example, prepare flasks with initial pH values of 6.0, 6.5, 7.0, 7.5, 8.0, and 8.5.

  • Run Fermentation and Analyze: Conduct the fermentation under the specified conditions for the standard duration.

  • Measure Yield: At the end of the fermentation, extract and quantify the this compound yield for each condition.

  • Determine Optimum: Identify the value of the parameter that resulted in the highest this compound yield.

  • Repeat for Other Parameters: Repeat this process for all other parameters to be optimized (e.g., temperature, glucose concentration, etc.).

The logical relationship for this process is as follows:

A Establish Baseline Fermentation Conditions B Select Single Parameter for Optimization A->B C Define Experimental Range for the Parameter B->C D Conduct Fermentation with Varied Parameter C->D E Quantify this compound Yield for Each Condition D->E F Identify Optimal Value for the Parameter E->F G Repeat for Other Parameters F->G G->B

Caption: Logical workflow for single-factor optimization.

References

Technical Support Center: Refining Purification Protocols for New Chrysomycin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of new Chrysomycin analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of Chrysomycin analogues.

Q1: After initial extraction from the fermentation broth, my crude extract shows antimicrobial activity, but this activity is significantly reduced after the first chromatography step. What could be the cause?

A1: This is a common challenge in natural product purification. Several factors could be at play:

  • Compound Instability: New Chrysomycin analogues may be sensitive to pH, temperature, or exposure to certain solvents. Degradation during purification is a primary suspect.

  • Loss of Synergistic Effects: The initial activity might not be from a single compound but a synergistic interaction between multiple analogues or other co-eluting metabolites. Purification separates these compounds, leading to an apparent loss of activity in individual fractions.

  • Irreversible Binding to Stationary Phase: The analogue might be strongly and irreversibly binding to the silica (B1680970) gel or other stationary phase used in your initial chromatography step.

Troubleshooting Steps:

  • Stability Analysis: Before extensive purification, perform a stability study on a small sample of the crude extract. Expose it to different pH values (e.g., 4, 7, 9), temperatures (4°C, room temperature, 37°C), and solvents to identify conditions that cause degradation.

  • Activity Profiling of All Fractions: Test all fractions from your initial chromatography for antimicrobial activity, not just the ones corresponding to the major peaks. This will help determine if the activity is distributed across multiple fractions.

  • Alternative Chromatography: If irreversible binding is suspected, consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or a different purification technique like counter-current chromatography.[1]

Q2: I am observing poor peak resolution and significant peak tailing during my reverse-phase HPLC purification of a semi-purified fraction. How can I improve this?

A2: Poor peak shape in HPLC is often related to interactions between the analyte, the stationary phase, and the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of your Chrysomycin analogue, which in turn influences its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.

    • Additive Inclusion: Adding a small amount of an ion-pairing agent or a competing base (like triethylamine) to the mobile phase can sometimes improve peak shape for basic compounds.

  • Column Health:

    • Column Flushing: The column may have adsorbed impurities from previous runs. Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high concentration of acetonitrile) to remove strongly retained compounds.

    • Guard Column Replacement: If you are using a guard column, it may be contaminated or clogged. Replace it.

  • Method Parameters:

    • Lower Flow Rate: Reducing the flow rate can sometimes improve resolution.

    • Gradient Optimization: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

Q3: My purified Chrysomycin analogue appears pure by HPLC, but I see evidence of contamination in my NMR spectra. What could be the issue?

A3: This situation suggests the presence of a co-eluting impurity that has a similar retention time to your target compound under the specific HPLC conditions used.

Troubleshooting Steps:

  • Orthogonal HPLC Methods: Develop a second HPLC method with a different selectivity. For example, if your primary method uses a C18 column with a methanol (B129727)/water gradient, try a method with a phenyl-hexyl column and an acetonitrile/water gradient. This change in stationary phase and organic modifier will likely alter the retention times of your target and the impurity, allowing for their separation.

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography (TLC) can be an effective orthogonal technique to separate compounds with very similar polarities.

  • Alternative Purification Techniques: Techniques like counter-current chromatography or size-exclusion chromatography might offer the different separation mechanism needed to remove the persistent impurity.[1]

Data Presentation: Chromatography Parameters

The following tables provide representative starting parameters for the purification of Chrysomycin analogues. These will likely require optimization for each new analogue.

Table 1: Initial Solid Phase Extraction (SPE) Parameters

ParameterValue
Stationary Phase C18
Conditioning Solvent Methanol
Equilibration Solvent Water
Loading Solvent Crude extract dissolved in minimal Methanol/Water
Wash Solvent 20% Methanol in Water
Elution Solvents 50% Methanol, 80% Methanol, 100% Methanol

Table 2: Preparative HPLC Gradient for Semi-Purified Fractions

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)Flow Rate (mL/min)
0703010
5703010
35307010
4059512
4559512
46703010
50703010

Experimental Protocols

Protocol 1: General Extraction of Chrysomycin Analogues from Fermentation Broth
  • Cell Removal: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the Streptomyces mycelia. Decant and save the supernatant.

  • Supernatant Extraction: To the supernatant, add an equal volume of ethyl acetate (B1210297). Stir vigorously for 1 hour at room temperature.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (upper) layer.

  • Mycelial Extraction: To the mycelial pellet, add 2 volumes of methanol and sonicate for 30 minutes. Centrifuge again and collect the methanol extract.

  • Concentration: Combine the ethyl acetate and methanol extracts. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further purification.

Protocol 2: Solid Phase Extraction (SPE) for Crude Extract Fractionation
  • Cartridge Preparation: Condition a C18 SPE cartridge by passing 2 column volumes of methanol, followed by 2 column volumes of deionized water.

  • Sample Loading: Dissolve the crude extract in a minimal amount of 50% methanol/water. Load the dissolved extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 column volumes of 20% methanol in water to remove highly polar impurities.

  • Elution: Elute the fractions with increasing concentrations of methanol:

    • Fraction 1: 3 column volumes of 50% methanol/water.

    • Fraction 2: 3 column volumes of 80% methanol/water.

    • Fraction 3: 3 column volumes of 100% methanol.

  • Analysis: Analyze each fraction by TLC or analytical HPLC to determine which fractions contain the desired analogues.

Visualizations

Experimental Workflow

experimental_workflow fermentation Streptomyces Fermentation extraction Solvent Extraction (Ethyl Acetate & Methanol) fermentation->extraction spe Solid Phase Extraction (SPE) (C18) extraction->spe fractions Fraction Collection spe->fractions hplc Preparative HPLC fractions->hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) hplc->purity_analysis structure_elucidation Structure Elucidation (NMR, HRMS) purity_analysis->structure_elucidation bioassay Bioactivity Testing purity_analysis->bioassay

Caption: General workflow for the purification of new Chrysomycin analogues.

Signaling Pathway

Chrysomycin A has been shown to exert some of its anticancer effects by modulating the Akt/GSK-3β/β-catenin signaling pathway.[2][3][4]

signaling_pathway cluster_cell Cell chrysomycin Chrysomycin Analogue akt Akt chrysomycin->akt Inhibits Phosphorylation p_akt p-Akt (Inactive) gsk3b GSK-3β akt->gsk3b Phosphorylates & Inactivates p_gsk3b p-GSK-3β (Inactive) beta_catenin β-catenin gsk3b->beta_catenin Phosphorylates for Degradation degradation β-catenin Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus Translocation proliferation Cell Proliferation & Invasion Genes nucleus->proliferation Activates Transcription

Caption: Inhibition of the Akt/GSK-3β/β-catenin pathway by Chrysomycin analogues.

References

Technical Support Center: Managing Side Effects of Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects associated with topoisomerase II inhibitors during in vitro experiments.

A Note on Chrysomycin A: Initial research indicates that this compound primarily functions as a topoisomerase I inhibitor, particularly in Mycobacterium tuberculosis, though it also exhibits weak inhibition of DNA gyrase, a bacterial type II topoisomerase.[1] In eukaryotic cells, its anti-tumor effects have been linked to the Akt/GSK-3β/β-catenin signaling pathway.[2] This guide focuses on managing the side effects of established topoisomerase II poisons; researchers using this compound should consider its distinct mechanism of action.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common cytotoxic side effects observed in cell culture when using topoisomerase II inhibitors?

A1: The primary cytotoxic effect of topoisomerase II inhibitors is the induction of DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.[3][4] Common observable side effects in cell culture include:

  • Reduced cell viability and proliferation.

  • Increased apoptosis, detectable by assays such as Annexin V staining or caspase activation.

  • Changes in cell morphology, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.

  • Cell cycle arrest, most commonly at the G2/M phase.[5]

Q2: How do topoisomerase II poisons differ from topoisomerase II catalytic inhibitors?

A2: Topoisomerase II inhibitors can be broadly categorized into two classes based on their mechanism of action:

Inhibitor ClassMechanism of ActionConsequenceExamples
Poisons Stabilize the topoisomerase II-DNA cleavage complex, preventing the re-ligation of the DNA strands.[3][4]Accumulation of DNA double-strand breaks, leading to cytotoxicity.[3]Etoposide, Doxorubicin, Teniposide
Catalytic Inhibitors Interfere with the enzymatic cycle of topoisomerase II, often by inhibiting ATP binding or hydrolysis, without stabilizing the cleavage complex.[5]Prevent topoisomerase II from performing its function, leading to issues with DNA decatenation and chromosome segregation.ICRF-193, Novobiocin

Q3: My cells are showing higher-than-expected cytotoxicity at low concentrations of a topoisomerase II inhibitor. What could be the cause?

A3: Several factors can contribute to increased sensitivity:

  • High expression of Topoisomerase IIα: Cancer cells and rapidly proliferating cells often have elevated levels of topoisomerase IIα, making them more susceptible to inhibitors.[3]

  • Deficiencies in DNA Damage Repair Pathways: Cells with compromised DNA repair mechanisms, such as mutations in BRCA1 or ATM, may be hypersensitive to topoisomerase II inhibitors.

  • Cell Cycle Synchronization: If a large proportion of your cell population is in the G2 or M phase of the cell cycle, you may observe increased cytotoxicity as topoisomerase II activity is highest during these phases.

Q4: Conversely, my cells are resistant to the topoisomerase II inhibitor. What are the potential reasons?

A4: Resistance to topoisomerase II inhibitors is a common experimental challenge and can arise from:

  • Low Expression of Topoisomerase IIα: Reduced levels of the target enzyme can lead to decreased drug efficacy.

  • Mutations in the Topoisomerase II Gene: Alterations in the drug-binding site of the enzyme can prevent the inhibitor from stabilizing the cleavage complex.

  • Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell.

  • Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently resolve the drug-induced DNA double-strand breaks.

Section 2: Troubleshooting Guides

This section provides a question-and-answer format to address specific experimental issues.

Issue 1: Inconsistent results in cell viability assays after treatment.

  • Question: Why am I seeing large error bars and poor reproducibility in my MTT/XTT or other viability assays?

  • Answer and Troubleshooting Steps:

    • Inconsistent Seeding Density: Ensure cells are seeded uniformly and are in the logarithmic growth phase at the time of treatment.

    • Drug Stability: Prepare fresh dilutions of the inhibitor for each experiment from a concentrated stock. Some inhibitors are light-sensitive or unstable in solution.

    • Treatment Duration: Optimize the incubation time with the inhibitor. Short incubation times may not be sufficient to induce a measurable effect, while very long incubations could lead to secondary effects.

    • Assay Interference: Some inhibitors may interfere with the chemistry of viability assays (e.g., reduction of tetrazolium salts). Run a control with the inhibitor in cell-free media to check for direct chemical reactions. Consider using an alternative viability assay that relies on a different principle (e.g., CellTiter-Glo for ATP measurement or crystal violet staining for cell number).

Issue 2: No detectable increase in DNA double-strand breaks (e.g., using γH2AX staining or Comet assay).

  • Question: I've treated my cells with a topoisomerase II poison, but I'm not observing an increase in DNA damage markers. What's wrong?

  • Answer and Troubleshooting Steps:

    • Timing of Analysis: The induction of DNA damage is often transient. Create a time-course experiment (e.g., 1, 2, 6, 12, 24 hours post-treatment) to identify the peak of DNA damage.

    • Antibody/Reagent Quality: For γH2AX staining, ensure the primary antibody is validated and used at the optimal concentration. For the Comet assay, check the quality and pH of your lysis and electrophoresis buffers.

    • Cell Line Resistance: As mentioned in the FAQs, your cell line may be resistant to the inhibitor. Verify the expression of topoisomerase IIα and consider using a positive control cell line known to be sensitive.

    • Inhibitor Concentration: Perform a dose-response experiment to ensure you are using a concentration sufficient to induce DNA damage.

Issue 3: Unexpected cell cycle arrest profile.

  • Question: My topoisomerase II inhibitor is causing G1 arrest instead of the expected G2/M arrest. Why is this happening?

  • Answer and Troubleshooting Steps:

    • Off-Target Effects: At high concentrations, some topoisomerase II inhibitors can have off-target effects that may trigger other cellular stress responses, leading to G1 arrest.

    • Activation of Different Checkpoints: The cellular response to DNA damage is complex. Depending on the extent of damage and the specific inhibitor, the G1 checkpoint may be activated via the p53 pathway.[6]

    • Analysis Time Point: Analyze the cell cycle at different time points post-treatment. Cells may initially arrest in G1 before progressing to and accumulating in G2/M.

Section 3: Experimental Protocols

Protocol 1: Detection of DNA Double-Strand Breaks using γH2AX Immunofluorescence Staining

This protocol details the detection of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks.[7][8][9]

Materials:

  • Cells cultured on coverslips or in chamber slides

  • Topoisomerase II inhibitor of choice

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.25% Triton X-100 in PBS

  • Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)

  • Secondary antibody: Fluorophore-conjugated anti-mouse IgG (or other appropriate species)

  • DAPI (4',6-diamidino-2-phenylindole) mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere overnight. Treat cells with the desired concentrations of the topoisomerase II inhibitor for the determined time. Include a vehicle-treated control.

  • Fixation: Wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-γH2AX primary antibody diluted in blocking solution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Staining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci. Quantify the number of foci per cell using image analysis software.

Protocol 2: Alkaline Comet Assay for Detection of DNA Strand Breaks

The alkaline Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[10][11][12]

Materials:

  • Treated and control cell suspensions

  • Comet slides (pre-coated with normal melting point agarose)

  • Low melting point (LMP) agarose (B213101) (0.5% in PBS, kept at 37°C)

  • Lysis solution (freshly prepared): 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use.

  • Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA, pH >13

  • Neutralization buffer: 0.4 M Tris, pH 7.5

  • DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Horizontal gel electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL. Cell viability should be >90%.

  • Slide Preparation: Mix 10 µL of cell suspension with 90 µL of 0.5% LMP agarose at 37°C. Immediately pipette the mixture onto a Comet slide and cover with a coverslip. Place the slides at 4°C for 10 minutes to solidify the agarose.

  • Lysis: Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C, protected from light.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank and fill with alkaline electrophoresis buffer to cover the slides. Let the DNA unwind for 20-30 minutes at 4°C.

  • Electrophoresis: Perform electrophoresis at ~1 V/cm (e.g., 25V for a 25 cm tank) and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat with fresh buffer.

  • Staining: Stain the slides with a suitable DNA stain for 5 minutes in the dark.

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. Damaged DNA will migrate from the nucleus, forming a "tail." Quantify the extent of DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.

Section 4: Signaling Pathways and Visualizations

Topoisomerase II inhibitors that act as poisons trigger a robust DNA Damage Response (DDR) pathway upon the formation of double-strand breaks.

DNA Damage Response (DDR) Pathway

The presence of DSBs is primarily sensed by the MRN complex (MRE11-RAD50-NBS1), which in turn recruits and activates the Ataxia-Telangiectasia Mutated (ATM) kinase. ATM then phosphorylates a multitude of downstream targets, including the histone variant H2AX (forming γH2AX) and checkpoint kinases like CHK2. This signaling cascade leads to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive to be repaired, the cell is directed towards apoptosis.

DDR_Pathway cluster_nucleus Nucleus cluster_DDR DNA Damage Response cluster_outcomes Cellular Outcomes TopoII_Inhibitor Topoisomerase II Inhibitor (Poison) Cleavage_Complex Stabilized TopoII- DNA Cleavage Complex TopoII_Inhibitor->Cleavage_Complex stabilizes TopoII_Complex Topoisomerase II TopoII_Complex->Cleavage_Complex forms DSB DNA Double-Strand Break Cleavage_Complex->DSB leads to MRN MRN Complex DSB->MRN sensed by Apoptosis Apoptosis DSB->Apoptosis if unrepaired, leads to ATM ATM Kinase MRN->ATM recruits & activates gammaH2AX γH2AX ATM->gammaH2AX phosphorylates H2AX CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK2->p53 phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK2->Cell_Cycle_Arrest induces p53->Cell_Cycle_Arrest induces p53->Apoptosis induces DNA_Repair DNA Repair (e.g., NHEJ, HR) Cell_Cycle_Arrest->DNA_Repair allows for DNA_Repair->DSB resolves

Caption: DNA Damage Response pathway initiated by Topoisomerase II poisons.

Experimental Workflow for Assessing Cytotoxicity and DNA Damage

A typical experimental workflow to characterize the effects of a topoisomerase II inhibitor involves a multi-pronged approach, starting with broad cytotoxicity screening and narrowing down to specific mechanistic assays.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_level1 Level 1: Cytotoxicity Assessment cluster_level2 Level 2: Mechanistic Assays cluster_level3 Level 3: Target Engagement Start Treat Cells with Topoisomerase II Inhibitor Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Viability DNA_Damage DNA Damage Assay (γH2AX or Comet Assay) Viability->DNA_Damage If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Viability->Cell_Cycle If cytotoxic Apoptosis Apoptosis Assay (Annexin V Staining) Viability->Apoptosis If cytotoxic ICE_Assay In-vivo Complex of Enzyme (ICE) Assay DNA_Damage->ICE_Assay Confirm on-target effect Data_Analysis Data Analysis & Interpretation Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis ICE_Assay->Data_Analysis

Caption: A logical workflow for characterizing topoisomerase II inhibitor effects.

References

Technical Support Center: Enhancing Chrysomycin A Production via UV Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing UV mutagenesis for enhancing Chrysomycin A yield in Streptomyces. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is UV mutagenesis and why is it used for strain improvement?

A1: UV mutagenesis is a technique that uses ultraviolet (UV) radiation to induce random mutations in an organism's DNA.[1] In the context of Streptomyces, it is a cost-effective and relatively simple method to generate a diverse population of mutants.[2] The goal is to screen these mutants for desirable traits, such as the overproduction of a specific secondary metabolite like this compound.[3]

Q2: What kind of yield enhancement can be expected for this compound using UV mutagenesis?

A2: Significant yield improvements have been reported. For instance, a UV-induced mutant strain, Streptomyces sp. 891-B6, demonstrated a notable increase in this compound production compared to its wild-type counterpart. The total yield of chrysomycins (A, B, and C) in the mutant strain reached 1.7 g/L, an increase from the wild-type's 1.2 g/L. More importantly, the proportion of this compound increased from 71% in the wild-type to 83% in the mutant strain.[4][5]

Q3: What are the primary safety precautions to consider when performing UV mutagenesis?

A3: UV radiation is hazardous and can cause damage to skin and eyes. Always perform UV irradiation within a contained, shielded environment, such as a UV crosslinker or a biosafety cabinet with the sash closed.[6] Wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or a face shield, gloves, and a lab coat. Ensure that the UV source is turned off when not in use.

Q4: How does UV radiation induce mutations that can lead to enhanced antibiotic production?

A4: UV radiation, particularly in the UVC range (200-280 nm), is absorbed by DNA and can lead to the formation of pyrimidine (B1678525) dimers (thymine-thymine, cytosine-cytosine, or cytosine-thymine).[7] These dimers can disrupt DNA replication and transcription. The cell's DNA repair mechanisms, which can sometimes be error-prone, may introduce mutations while trying to fix this damage. These random mutations can occur in regulatory genes or other regions of the genome that control the biosynthesis of secondary metabolites, potentially leading to an increase in the production of the desired antibiotic.[8]

Troubleshooting Guide

Q1: I performed UV mutagenesis, but my mutant library has a very low frequency of high-producing this compound mutants. What could be the problem?

A1: A low frequency of desired mutants can stem from several factors:

  • Suboptimal UV Dosage: The UV dose is critical. Too low a dose will result in insufficient mutations, while too high a dose will lead to excessive cell death, reducing the viable mutant pool. It is essential to first perform a "kill curve" experiment to determine the optimal UV exposure time that results in a survival rate of approximately 0.1-1%.[9]

  • Inefficient Screening Method: Your screening process might not be sensitive or specific enough to identify the high-producing mutants effectively. Consider optimizing your screening assay or implementing a high-throughput screening (HTS) method.[10]

  • Genetic Instability of Mutants: Some high-producing mutants may be genetically unstable and revert to a lower-producing state. It is crucial to perform serial subculturing of promising mutants to ensure the stability of the enhanced production trait.[11]

  • Spore/Mycelia Preparation: The physiological state of the cells at the time of irradiation can influence the outcome. Using a fresh, homogenous spore suspension or mycelial culture is recommended.[3]

Q2: After UV exposure, I have very few or no surviving colonies. What went wrong?

A2: This is a common issue and is almost always related to an excessive UV dose.

  • Incorrect UV Exposure Time/Distance: Double-check the exposure time and the distance from the UV source. Small variations can significantly impact the survival rate. Refer to your kill curve data to select the appropriate exposure time.

  • Inaccurate Cell Concentration: The initial concentration of your spore or mycelial suspension can affect the actual UV dose received by individual cells. Ensure you start with a consistent and accurately determined cell concentration for each experiment.

  • Sensitivity of the Strain: Different Streptomyces strains can have varying sensitivities to UV radiation. A kill curve must be established for each specific strain you are working with.

Q3: I have isolated some potential high-yielding mutants, but the enhanced this compound production is not stable. How can I address this?

A3: Genetic instability is a known challenge in strain improvement programs.

  • Multiple Rounds of Selection: Subject your promising mutants to several rounds of subculturing and re-screening to select for the most stable high-producers.

  • Storage Conditions: Properly store your mutant strains to minimize the chances of reversion. Cryopreservation in glycerol (B35011) at -80°C is a standard method for long-term storage of Streptomyces strains.

  • Single Colony Isolation: Always streak for single colonies after each round of selection to ensure you are working with a pure culture derived from a single mutant.

Q4: My screening process is too slow and labor-intensive. Are there any high-throughput methods available?

A4: Yes, several high-throughput screening (HTS) methods can be adapted for screening Streptomyces mutants.

  • Microplate-Based Assays: Cultivating mutants in 96-well or 24-well microplates and using spectrophotometric or fluorometric assays to quantify antibiotic production can significantly increase throughput.[5]

  • Agar (B569324) Plate-Based Assays with Reporter Strains: Overlaying mutant colonies with an agar layer containing a sensitive reporter strain can allow for the visual identification of high-producers based on the size of the inhibition zone.

  • Flow Cytometry: For some applications, fluorescence-activated cell sorting (FACS) can be used to screen and sort individual cells or micro-droplets based on a fluorescent reporter linked to antibiotic production.[10]

Data Presentation

Table 1: this compound Production in Wild-Type vs. UV-Mutant Streptomyces sp. 891

StrainTotal Chrysomycin Yield (g/L)This compound (%)Chrysomycin B (%)Chrysomycin C (%)
Wild-Type 8911.271227
UV-Mutant 891-B61.78389

Data sourced from a comparative transcriptome analysis of the two strains.[4]

Experimental Protocols

Protocol 1: Preparation of Streptomyces Spore Suspension
  • Grow the Streptomyces strain on a suitable agar medium (e.g., ISP2) at 28°C for 7-14 days until sporulation is abundant.

  • Aseptically add 5-10 mL of sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) to the surface of the agar plate.

  • Gently scrape the surface of the culture with a sterile loop to dislodge the spores.

  • Transfer the resulting spore suspension to a sterile centrifuge tube.

  • Vortex the suspension vigorously for 1-2 minutes to break up spore chains and mycelial fragments.

  • Filter the suspension through a sterile cotton plug or a syringe filter (5 µm) to remove mycelial debris.

  • Centrifuge the spore suspension at 4,000 x g for 10 minutes.

  • Discard the supernatant and resuspend the spore pellet in sterile saline solution (0.9% NaCl).

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 10^7 to 10^8 spores/mL).

Protocol 2: UV Mutagenesis of Streptomyces Spores
  • Kill Curve Determination:

    • Pipette 100 µL of the prepared spore suspension (e.g., 10^8 spores/mL) onto the surface of a series of agar plates.

    • Expose the plates to a UV light source (254 nm) at a fixed distance for varying time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 seconds).

    • Immediately after exposure, wrap the plates in aluminum foil to prevent photoreactivation and incubate at 28°C in the dark for 7-10 days.

    • Count the number of colony-forming units (CFUs) on each plate and calculate the survival rate for each time point relative to the unexposed control (0 seconds).

    • Plot the survival rate against the UV exposure time to generate a kill curve. Determine the exposure time that results in a 0.1-1% survival rate.

  • Mutagenesis:

    • Prepare a fresh spore suspension as described in Protocol 1.

    • Pipette 10 mL of the spore suspension into a sterile petri dish.

    • Place the open petri dish in a UV crosslinker or under a UV lamp at a fixed distance.

    • Expose the suspension to the optimal UV dose determined from the kill curve.

    • Immediately after exposure, transfer the suspension to a sterile, light-proof container.

    • Serially dilute the mutagenized spore suspension and plate onto a suitable agar medium.

    • Incubate the plates in the dark at 28°C for 7-14 days to allow for the growth of mutant colonies.

Protocol 3: Screening for High-Yielding Mutants
  • Primary Screening (Agar Plug Method):

    • Once colonies have grown on the plates from the mutagenesis step, pick individual, well-isolated colonies with sterile toothpicks or a colony picker.

    • Inoculate each picked colony onto a new agar plate in a grid pattern.

    • After sufficient growth (7-10 days), use a sterile cork borer to take an agar plug from the center of each colony.

    • Place the agar plugs onto a lawn of a sensitive indicator bacterium (e.g., Bacillus subtilis) on a fresh agar plate.

    • Incubate the plates and measure the diameter of the inhibition zones around each plug. Larger inhibition zones indicate higher antibiotic production.

  • Secondary Screening (Shake Flask Fermentation):

    • Select the mutants that showed the largest inhibition zones in the primary screen.

    • Inoculate these selected mutants into a suitable liquid seed medium and incubate for 2-3 days.

    • Transfer a defined volume of the seed culture into a production medium in shake flasks.

    • Incubate the production cultures under optimal fermentation conditions.

    • After the fermentation period, harvest the broth and extract the this compound.

    • Quantify the this compound yield using High-Performance Liquid Chromatography (HPLC).

    • Compare the yields of the mutant strains to that of the wild-type strain to identify overproducing mutants.

Visualizations

UV_Mutagenesis_Workflow cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_screening Screening & Selection cluster_outcome Outcome Spore_Suspension Prepare Streptomyces Spore Suspension Kill_Curve Determine Kill Curve (Optimal UV Dose) Spore_Suspension->Kill_Curve Calibrate UV_Exposure Expose Spore Suspension to Optimal UV Dose Kill_Curve->UV_Exposure Primary_Screening Primary Screening (e.g., Agar Plug Assay) UV_Exposure->Primary_Screening Secondary_Screening Secondary Screening (Shake Flask Fermentation) Primary_Screening->Secondary_Screening Select Top Candidates HPLC_Analysis HPLC Analysis for this compound Yield Secondary_Screening->HPLC_Analysis High_Yield_Mutant Isolate High-Yielding, Stable Mutant HPLC_Analysis->High_Yield_Mutant Confirm High Yield

Caption: Experimental workflow for UV mutagenesis and screening of high-yield this compound mutants.

UV_Stress_Response UV_Radiation UV Radiation (254 nm) DNA_Damage DNA Damage (Pyrimidine Dimers) UV_Radiation->DNA_Damage SOS_Response SOS Response Activation DNA_Damage->SOS_Response Error_Prone_Repair Error-Prone DNA Repair (e.g., Translesion Synthesis) SOS_Response->Error_Prone_Repair Mutations Random Mutations in Genome Error_Prone_Repair->Mutations Regulatory_Genes Regulatory Genes (e.g., Pathway-specific activators/repressors) Mutations->Regulatory_Genes affects Altered_Expression Altered Gene Expression Regulatory_Genes->Altered_Expression Chrysomycin_BGC This compound Biosynthetic Gene Cluster (BGC) Enhanced_Yield Enhanced this compound Production Chrysomycin_BGC->Enhanced_Yield Altered_Expression->Chrysomycin_BGC up/down-regulates

Caption: Simplified signaling pathway of UV stress response leading to altered secondary metabolism.

Chrysomycin_Biosynthesis PKS Type II PKS (chryA, B, C, F, G, K, P, Q) - Propionyl-CoA (starter) - 9x Malonyl-CoA (extender) Polyketide Polyketide Intermediate PKS->Polyketide Post_PKS Post-PKS Tailoring - Cyclization - Aromatization - Oxidation Polyketide->Post_PKS Aglycone Benzonaphthopyranone Aglycone Post_PKS->Aglycone Glycosyltransferase Glycosyltransferase Aglycone->Glycosyltransferase Deoxysugar_Synth Deoxysugar Biosynthesis (chryD, E, U) - Glucose-1-phosphate Virenose TDP-D-virenose Deoxysugar_Synth->Virenose Virenose->Glycosyltransferase Chrysomycin_B Chrysomycin B (8-ethyl group) Glycosyltransferase->Chrysomycin_B Oxidases Oxidases (chryOII, OIII, OIV) - Oxidation of ethyl to vinyl Chrysomycin_B->Oxidases Chrysomycin_A This compound (8-vinyl group) Oxidases->Chrysomycin_A

Caption: Putative biosynthetic pathway of this compound.

References

Mitigating degradation of Chrysomycin A during isolation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Chrysomycin A during its isolation and purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during isolation?

This compound is a C-glycoside polyketide antibiotic with potent antibacterial and antitumor activities. Its complex chemical structure, featuring a benzonaphthopyranone core, makes it susceptible to degradation under various experimental conditions. This instability can lead to reduced yields, the formation of impurities, and difficulties in obtaining a pure product for research and development.

Q2: What are the primary factors that cause this compound degradation?

Based on studies of this compound and its close structural analogs like gilvocarcin V, the primary factors contributing to its degradation are:

  • Light Exposure: this compound is photosensitive and can undergo photodimerization to form Chrysomycin F through a [2+2] cycloaddition reaction.[1]

  • pH: Extreme acidic or basic conditions can catalyze hydrolytic or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the molecule.

Q3: How can I detect and monitor the degradation of this compound during my experiments?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector. A stability-indicating HPLC method should be developed to separate the intact this compound from its degradation products.

Q4: What are the general recommendations for handling and storing this compound to minimize degradation?

To maintain the integrity of this compound:

  • Protect from Light: Always work with this compound in a dark or low-light environment. Use amber-colored glassware or wrap containers in aluminum foil.

  • Control Temperature: Keep all solutions and extracts containing this compound cooled, preferably on ice, during the isolation process. For long-term storage, a temperature of -20°C or lower is recommended.

  • Maintain Neutral pH: Unless a specific pH is required for a purification step, maintain the pH of aqueous solutions between 6 and 8.

  • Minimize Oxygen Exposure: Use degassed solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the isolation of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound in the final purified product. Degradation due to prolonged exposure to light, adverse pH, or high temperature during extraction and purification.1. Work in a darkened room or use amber glassware. 2. Maintain a neutral pH (6-8) during aqueous extractions. 3. Keep samples on ice throughout the process. 4. Minimize the duration of each purification step.
Appearance of a new, less polar peak in the HPLC chromatogram, especially after light exposure. Photodimerization of this compound to form Chrysomycin F.[1]1. Strictly avoid exposure to direct light at all stages. 2. Use a light-protective cover for the autosampler vials if samples are queued for an extended period.
Broad or tailing peaks in the HPLC chromatogram. On-column degradation or interaction with the stationary phase.1. Ensure the mobile phase is at an appropriate pH to maintain the stability of this compound. 2. Consider using a different column chemistry or mobile phase additives.
Loss of activity in biological assays despite correct concentration based on UV-Vis. Degradation to inactive compounds that still absorb at the same wavelength.1. Use a stability-indicating HPLC method to confirm the purity and integrity of the compound before biological testing. 2. Prepare fresh solutions for each experiment from a properly stored stock.
Discoloration or precipitation of the sample during processing. pH-induced degradation or precipitation due to poor solubility in a particular solvent.1. Check and adjust the pH of the solution. 2. Ensure the chosen solvent is appropriate for this compound and consider using a co-solvent if necessary.

Data on this compound Stability

Condition Solvent/Medium Stability Recommendations
Light (UV and Visible) Organic Solvents & Aqueous BuffersUnstableStore in amber vials or protect from light. Avoid direct sunlight and prolonged exposure to ambient light.
pH (Acidic, <4) Aqueous BuffersPotentially UnstableAvoid prolonged exposure to acidic conditions. If necessary for a specific step, perform it quickly and at a low temperature.
pH (Neutral, 6-8) Aqueous BuffersRelatively StableMaintain neutral pH for aqueous extractions and storage of aqueous solutions.
pH (Basic, >9) Aqueous BuffersLikely UnstableAvoid basic conditions as they can catalyze degradation.
Temperature (Elevated, >40°C) All SolventsUnstableConcentrate extracts at low temperatures (e.g., using a rotary evaporator with a water bath below 40°C).
Temperature (Refrigerated, 4°C) Organic SolventsShort-term stabilitySuitable for temporary storage during the workup process.
Temperature (Frozen, -20°C) Organic SolventsGood long-term stabilityStore stock solutions and purified solid material at -20°C or below for long-term preservation.
Oxidation All SolventsSusceptibleUse degassed solvents and consider adding antioxidants like ascorbic acid or BHT during extraction.

Experimental Protocols

Protocol 1: General Procedure for the Extraction and Purification of this compound

This protocol provides a general guideline for the extraction and purification of this compound from a Streptomyces fermentation broth, with an emphasis on minimizing degradation.

  • Harvesting and Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with acetone (B3395972) or methanol (B129727).

    • Combine all organic extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.

    • Critical Step: Perform all extraction steps in a dimly lit room and keep the extracts on ice whenever possible.

  • Initial Purification (e.g., Vacuum Liquid Chromatography):

    • Redissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the redissolved extract onto a reversed-phase C18 silica (B1680970) gel column.

    • Elute with a stepwise gradient of increasing organic solvent (e.g., methanol in water).

    • Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.

    • Critical Step: Wrap the chromatography column in aluminum foil to protect it from light.

  • Final Purification (e.g., Preparative HPLC):

    • Pool the fractions containing this compound and concentrate them.

    • Purify the enriched fraction by preparative reversed-phase HPLC using a C18 column.

    • Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water with 0.1% formic acid, to achieve good separation.

    • Collect the peak corresponding to this compound.

    • Critical Step: Use an HPLC system with a light-protective cover for the fraction collector.

  • Storage:

    • Evaporate the solvent from the purified fraction under reduced pressure.

    • Store the purified this compound as a solid in an amber vial at -20°C or lower.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature in the dark for a defined period.

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) in the dark for a defined period.

    • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis_storage Analysis & Storage Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separate Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium Centrifugation->Mycelium Ethyl_Acetate_Extraction Ethyl_Acetate_Extraction Supernatant->Ethyl_Acetate_Extraction Extract Acetone_Methanol_Extraction Acetone_Methanol_Extraction Mycelium->Acetone_Methanol_Extraction Extract Combine_Extracts Combine_Extracts Ethyl_Acetate_Extraction->Combine_Extracts Acetone_Methanol_Extraction->Combine_Extracts Evaporation Evaporation Combine_Extracts->Evaporation Concentrate VLC Vacuum Liquid Chromatography (C18) Evaporation->VLC Initial Purification Prep_HPLC Preparative HPLC (C18) VLC->Prep_HPLC Further Purify Analysis Purity Check (HPLC) Prep_HPLC->Analysis Storage Store at -20°C in dark Analysis->Storage

Figure 1: Experimental workflow for this compound isolation.

degradation_pathways cluster_degradation Degradation Products Chrysomycin_A This compound Photodimer Chrysomycin F (Photodimer) Chrysomycin_A->Photodimer Light (UV/Vis) Hydrolysis_Products Hydrolysis Products Chrysomycin_A->Hydrolysis_Products Acid/Base Oxidation_Products Oxidation Products Chrysomycin_A->Oxidation_Products Oxygen/Oxidants Thermal_Degradants Thermal Degradants Chrysomycin_A->Thermal_Degradants Heat

Figure 2: Potential degradation pathways of this compound.

Figure 3: Troubleshooting decision tree for this compound isolation.

References

Overcoming antibiotic resistance development to Chrysomycin A.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chrysomycin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and overcoming potential challenges, particularly the development of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary antimicrobial activity?

This compound is a C-aryl glycoside antibiotic.[1][2] It exhibits potent antimicrobial activity against a range of Gram-positive bacteria and is particularly effective against multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb).[1][2][3][4]

Q2: What is the mechanism of action of this compound?

This compound is bactericidal.[5][6] Its primary mechanism of action involves the inhibition of DNA topoisomerase I in M. tuberculosis.[3][5] It also interacts with DNA at specific sequences and shows weak inhibition of the DNA gyrase enzyme.[3][5]

Q3: Is this compound active against Gram-negative bacteria?

The provided research primarily focuses on the activity of this compound against M. tuberculosis and other Gram-positive strains.[1][2] Information regarding its efficacy against Gram-negative bacteria is limited in the available documentation.

Q4: Are there known synergistic or antagonistic interactions with other antibiotics?

This compound has been shown to act synergistically with several anti-TB drugs, including ethambutol, ciprofloxacin, and novobiocin.[5][6] This suggests that combination therapies could be a viable strategy to enhance its efficacy and potentially reduce the development of resistance.

Q5: What are the known or potential mechanisms of resistance to this compound?

While specific resistance mechanisms to this compound have not been fully elucidated, bacteria could potentially develop resistance through several general mechanisms:[7][8][9]

  • Target modification: Alterations in the structure of DNA topoisomerase I could prevent this compound from binding effectively.

  • Efflux pumps: Increased expression of efflux pumps could actively transport this compound out of the bacterial cell, preventing it from reaching its target.[8]

  • Enzymatic inactivation: Bacteria may produce enzymes that modify or degrade this compound.

  • Reduced cell wall permeability: Changes in the bacterial cell envelope could limit the uptake of the antibiotic.[8]

Troubleshooting Guides

Problem 1: Decreased Susceptibility or Emergence of Resistance to this compound in in vitro cultures.

Possible Cause 1: Target Modification

  • Troubleshooting Steps:

    • Sequence the gene encoding DNA topoisomerase I in the resistant isolates and compare it to the sequence from susceptible parent strains.

    • Look for mutations that could alter the protein's structure, particularly in regions predicted to be involved in this compound binding.

    • Perform in vitro topoisomerase I inhibition assays with the purified enzyme from both resistant and susceptible strains to confirm a change in sensitivity to this compound.

Possible Cause 2: Increased Efflux of this compound

  • Troubleshooting Steps:

    • Perform an efflux pump inhibition assay. Co-administer this compound with a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN).[10][11]

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound in the presence and absence of the EPI. A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.

    • Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant and susceptible strains.

Possible Cause 3: Enzymatic Inactivation

  • Troubleshooting Steps:

    • Incubate this compound with a cell-free lysate from the resistant strain.

    • Analyze the mixture using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to detect any modification or degradation of the this compound molecule.

    • Compare this to a control incubation with lysate from the susceptible strain.

Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.

Possible Cause 1: Experimental Variability

  • Troubleshooting Steps:

    • Ensure consistent preparation of this compound stock solutions and serial dilutions. This compound's solubility and stability in different solvents should be considered.

    • Standardize the inoculum density of the bacterial culture.

    • Use a standardized and validated MIC determination protocol, such as the Resazurin (B115843) Microtiter Assay, and include appropriate positive and negative controls.[3]

    • Verify the quality and expiration date of all reagents and culture media.

Possible Cause 2: Binding to Plasticware

  • Troubleshooting Steps:

    • Some hydrophobic compounds can adsorb to the surface of standard polystyrene microplates.

    • Consider using low-binding microplates for your assays.

    • Include a no-cell control with this compound to assess potential loss of the compound over the incubation period.

Data Presentation

Table 1: In Vitro Activity of this compound and a Key Derivative against Mycobacterium tuberculosis

CompoundTarget StrainMIC (μg/mL)Fold Enhancement vs. This compoundReference
This compoundMDR-TB0.4-[1][2][4]
This compoundM. tb H37Rv3.125-[12]
Derivative (+)-64MDR-TB0.085-fold[1][4][13]

MDR-TB: Multi-Drug-Resistant Tuberculosis

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay

This protocol is adapted for determining the MIC of this compound against M. tuberculosis.

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: Add a standardized inoculum of M. tuberculosis (e.g., 5 x 10^5 CFU/mL) to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for an additional 24-48 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic effect of this compound with other antibiotics.

  • Plate Setup: In a 96-well microplate, create a two-dimensional gradient of two drugs. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension.

  • Incubation: Incubate under appropriate conditions.

  • Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

Topoisomerase I Inhibition Assay

This assay assesses the inhibitory effect of this compound on enzyme activity.

  • Reaction Mixture: Prepare a reaction mixture containing purified M. tuberculosis topoisomerase I, its supercoiled DNA substrate, and reaction buffer.

  • Inhibition: Add varying concentrations of this compound to the reaction mixture. Include a positive control (known inhibitor) and a negative control (solvent vehicle).

  • Incubation: Incubate the reaction at 37°C to allow the enzyme to act on the DNA.

  • Analysis: Stop the reaction and analyze the DNA topology by agarose (B213101) gel electrophoresis. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the untreated control.

Visualizations

cluster_moa This compound Mechanism of Action ChryA This compound DNA Bacterial DNA ChryA->DNA Intercalates at specific sequences TopoI Topoisomerase I ChryA->TopoI Primary Target Gyrase DNA Gyrase ChryA->Gyrase Weak Inhibition Inhibition Inhibition of DNA Relaxation TopoI->Inhibition CellDeath Bactericidal Effect Inhibition->CellDeath

Caption: Mechanism of action of this compound.

cluster_workflow Troubleshooting Resistance Development Workflow Start Decreased Susceptibility Observed Hypothesis1 Hypothesis 1: Target Modification Start->Hypothesis1 Hypothesis2 Hypothesis 2: Increased Efflux Start->Hypothesis2 Hypothesis3 Hypothesis 3: Enzymatic Inactivation Start->Hypothesis3 Seq Sequence topoisomerase I gene Hypothesis1->Seq EPI_Assay Perform Efflux Pump Inhibitor (EPI) Assay Hypothesis2->EPI_Assay Inactivation_Assay Incubate drug with cell-free lysate Hypothesis3->Inactivation_Assay Result1 Mutation Identified Seq->Result1 Result2 MIC restored with EPI EPI_Assay->Result2 Result3 Drug Degraded Inactivation_Assay->Result3

Caption: Logical workflow for troubleshooting this compound resistance.

cluster_strategies Strategies to Overcome this compound Resistance Resistance Antibiotic Resistance Development Strategy1 Chemical Modification Resistance->Strategy1 Strategy2 Synergistic Combination Resistance->Strategy2 Derivatives Synthesize Derivatives (e.g., modify sugar moiety) Strategy1->Derivatives Combo_Therapy Co-administer with other antibiotics (e.g., Ethambutol, Ciprofloxacin) Strategy2->Combo_Therapy Outcome1 Enhanced Potency & Evasion of Resistance Derivatives->Outcome1 Outcome2 Enhanced Efficacy & Reduced Resistance Development Combo_Therapy->Outcome2

Caption: Key strategies to mitigate this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Chrysomycin A and Gilvocarcin V: Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-tuberculosis (anti-TB) properties of two related C-aryl glycoside antibiotics: Chrysomycin A and Gilvocarcin V. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Quantitative Data on Anti-TB Activity

The following table summarizes the available quantitative data for the anti-TB activity of this compound.

CompoundMycobacterium tuberculosis StrainMinimum Inhibitory Concentration (MIC)Citation(s)
This compound Multi-Drug Resistant (MDR)0.4 µg/mL[1][2][3][4]
This compound Planktonic and Intracellular3.125 µg/mL
Gilvocarcin V Not specified in literatureData not available

Mechanism of Action

This compound: The primary mechanism of action of this compound against Mycobacterium tuberculosis is the inhibition of DNA topoisomerase I.[1] This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By inhibiting topoisomerase I, this compound disrupts these vital cellular processes, leading to bacterial cell death. It has also been reported to weakly inhibit DNA gyrase, another key enzyme involved in DNA replication.[1]

Gilvocarcin V: The established mechanism of action for Gilvocarcin V is related to its interaction with DNA.[5] Upon photoactivation by near-UV light, Gilvocarcin V can intercalate into the DNA double helix and form covalent adducts, leading to DNA damage. While it exhibits potent activity against Gram-positive bacteria, its specific molecular targets and mechanism of action in the context of its anti-TB activity have not been detailed in the available literature.

G Proposed Mechanism of Action for this compound cluster_Mtb Mycobacterium tuberculosis Cell Chrysomycin_A This compound Topoisomerase_I DNA Topoisomerase I Chrysomycin_A->Topoisomerase_I Inhibits DNA_Gyrase DNA Gyrase Chrysomycin_A->DNA_Gyrase Weakly Inhibits DNA_Replication_Transcription DNA Replication & Transcription Cell_Death Bactericidal Effect (Cell Death) DNA_Replication_Transcription->Cell_Death Disruption leads to Topoisomerase_I->DNA_Replication_Transcription Required for DNA_Gyrase->DNA_Replication_Transcription Required for

This compound's inhibitory action on DNA topoisomerase I.

Experimental Protocols

The following is a generalized protocol for the determination of the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA), based on established methodologies.

Microplate Alamar Blue Assay (MABA) Protocol

G Workflow for MIC Determination using MABA Start Start: Prepare M. tuberculosis Culture Culture Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase Start->Culture Adjust Adjust bacterial suspension to 0.5 McFarland standard Culture->Adjust Dilute Prepare final inoculum by 1:20 dilution in 7H9 broth Adjust->Dilute Inoculate Add 100 µL of the final bacterial inoculum to each well Dilute->Inoculate Plate_Setup Dispense 100 µL of 7H9 broth into a 96-well plate Serial_Dilution Perform two-fold serial dilutions of the test compound in the plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculate Incubate_1 Incubate plates at 37°C for 5-7 days Inoculate->Incubate_1 Add_Alamar Add Alamar Blue reagent to all wells Incubate_1->Add_Alamar Incubate_2 Re-incubate for 12-24 hours Add_Alamar->Incubate_2 Read_Results Read results visually or with a fluorescence plate reader Incubate_2->Read_Results End End: Determine MIC Read_Results->End

A generalized workflow for determining MIC.

1. Preparation of M. tuberculosis Inoculum:

  • Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
  • Incubate at 37°C until the culture reaches a mid-logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL.
  • Prepare the final inoculum by diluting the adjusted suspension 1:20 in fresh 7H9 broth.

2. Microplate Preparation and Compound Dilution:

  • Dispense 100 µL of supplemented 7H9 broth into all wells of a sterile 96-well microtiter plate.
  • Add 100 µL of the test compound (this compound or Gilvocarcin V) at the highest desired concentration to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the row.
  • Include a drug-free well as a positive control for bacterial growth and a well with broth only as a negative control.

3. Inoculation and Incubation:

  • Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL.
  • Seal the plate and incubate at 37°C for 5 to 7 days.

4. Addition of Alamar Blue and Result Interpretation:

  • After the initial incubation, add 30 µL of Alamar Blue reagent to each well.
  • Re-incubate the plate for 12 to 24 hours.
  • The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue (resazurin) to pink (resorufin). A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial metabolic activity.

Conclusion

This compound is a promising anti-TB compound with a defined mechanism of action and potent activity against MDR strains. Further investigation into the anti-TB properties of Gilvocarcin V is warranted to fully understand its potential in this therapeutic area. The development of a scalable synthesis for both molecules provides a valuable platform for the generation of novel analogs with improved efficacy and pharmacological properties.

References

Chrysomycin A Demonstrates Superior Efficacy Over Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals Chrysomycin A, a natural product glycoside, exhibits potent and rapid bactericidal activity against MRSA, outperforming the standard-of-care antibiotic vancomycin (B549263) in key in vitro and in vivo measures. This compound's multi-target mechanism of action, effectiveness against persistent and biofilm-forming MRSA, and significant in vivo efficacy highlight its potential as a promising therapeutic agent in the fight against antimicrobial resistance.

Researchers and drug development professionals are in urgent need of novel antibiotics to combat the growing threat of multidrug-resistant bacteria, particularly MRSA. This guide provides a detailed comparison of the efficacy of this compound and vancomycin against MRSA, supported by experimental data and detailed methodologies.

In Vitro Efficacy: A Quantitative Comparison

This compound consistently demonstrates lower Minimum Inhibitory Concentration (MIC) values compared to vancomycin against a range of S. aureus strains, including standard and clinical MRSA isolates. This indicates that a lower concentration of this compound is required to inhibit the growth of MRSA.

Compound Organism MIC Range (µg/mL) Reference
This compoundS. aureus standard strains and clinical MRSA isolates0.0625 - 0.5[1]
VancomycinS. aureus standard strains and clinical MRSA isolates0.5 - 1[1]
Vancomycin HydrochlorideMRSA2.0[2]
This compoundMRSA0.5[2]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Vancomycin against MRSA.

Beyond static inhibition, this compound exhibits rapid, concentration-dependent bactericidal activity. At concentrations of 4x to 16x its MIC, this compound achieved complete killing of S. aureus Newman within 20 minutes. In contrast, vancomycin demonstrated significantly slower killing kinetics against the same strain.[1]

A critical advantage of this compound is its potent activity against MRSA persister cells and biofilms, which are notoriously difficult to eradicate with conventional antibiotics. This compound at 2x its MIC completely eradicated stationary-phase S. aureus cells, which behave as persisters.[1] Furthermore, it effectively killed persister cells induced by other antibiotics like ciprofloxacin (B1669076) and penicillin G within 20 minutes.[1]

In biofilm studies, this compound demonstrated a dose-dependent ability to both inhibit biofilm formation and eradicate mature biofilms of the MRSA USA300 strain.[1] At 8x its MIC, it eradicated 95% of mature biofilms after 24 hours of treatment.[1]

In Vivo Efficacy in a Murine Skin Infection Model

The superior in vitro activity of this compound translated to significant efficacy in a mouse model of epicutaneous MRSA infection. Topical application of this compound accelerated wound healing and reduced the bacterial load in the wound more effectively than the vehicle control. Notably, even a low dose of this compound was more effective than the commonly used topical antibiotic, fusidic acid.[1]

Unraveling the Mechanisms of Action

The distinct mechanisms of action of this compound and vancomycin underpin their differing efficacies.

This compound: This natural product employs a multi-target approach, a desirable trait for new antibiotics as it may slow the development of resistance. Genetic and biochemical studies have shown that this compound directly binds to and inhibits two key enzymes:[1]

  • GlmU: Involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • DapD: Plays a role in the biosynthetic pathway for lysine, an essential amino acid.

This compound acts as a competitive inhibitor of both enzymes with respect to their shared substrate, acetyl-CoA.[1]

ChrysomycinA_Mechanism cluster_cell_wall Cell Wall Biosynthesis cluster_lysine Lysine Biosynthesis GlmU GlmU Peptidoglycan Peptidoglycan GlmU->Peptidoglycan biosynthesis DapD DapD Lysine Lysine DapD->Lysine biosynthesis ChrysomycinA This compound ChrysomycinA->GlmU ChrysomycinA->DapD

Fig. 1: this compound's dual-target mechanism of action.

Vancomycin: As a glycopeptide antibiotic, vancomycin's mechanism is well-established. It inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[3] This binding prevents the transglycosylation and transpeptidation steps necessary for cell wall cross-linking, ultimately leading to cell lysis.[3]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for this compound and vancomycin against MRSA strains were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains and Culture Conditions: MRSA strains (e.g., USA300, Newman, and clinical isolates) were grown overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Inoculum Preparation: The overnight cultures were diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Assay Procedure: Serial two-fold dilutions of this compound and vancomycin were prepared in a 96-well microtiter plate. An equal volume of the standardized bacterial inoculum was added to each well.

  • Incubation and Reading: The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vivo Murine Skin Infection Model

A murine model of epicutaneous MRSA infection was utilized to assess the in vivo efficacy of this compound.

  • Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.

  • Infection Procedure: The backs of the mice were shaved, and a superficial abrasion was made. A suspension of MRSA in the exponential growth phase was applied to the abraded skin.

  • Treatment: A topical formulation of this compound, a vehicle control, or a comparator antibiotic (e.g., fusidic acid) was applied to the infected area at specified time points post-infection.

  • Efficacy Evaluation: The bacterial burden in the wound was quantified at various time points by homogenizing the infected skin tissue and plating serial dilutions on Tryptic Soy Agar (TSA) to determine CFU counts. Wound healing was also visually assessed and photographed.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_mechanism Mechanism of Action MIC MIC Determination Kinetics Killing Kinetics Biofilm Anti-Biofilm Assay Persister Anti-Persister Assay End Conclusion Persister->End Infection MRSA Skin Infection in Mice Treatment Topical Treatment (this compound / Vancomycin) Infection->Treatment Evaluation Efficacy Evaluation (CFU count, Wound Healing) Treatment->Evaluation Evaluation->End TargetID Target Identification (GlmU, DapD) Biochem Biochemical Assays TargetID->Biochem Biochem->End Start Start Start->MIC Start->Infection Start->TargetID

Fig. 2: General experimental workflow for comparing antibiotic efficacy.
Killing Kinetics Assay

  • Bacterial Culture: An exponential phase culture of S. aureus was prepared in CAMHB.

  • Antibiotic Treatment: this compound or vancomycin was added to the bacterial culture at various multiples of their respective MICs (e.g., 1x, 4x, 16x MIC).

  • Sampling and Viable Count: Aliquots were taken at different time points (e.g., 0, 20, 40, 60, 120 minutes), serially diluted in phosphate-buffered saline (PBS), and plated on TSA plates.

  • Data Analysis: The number of CFUs was determined after overnight incubation, and time-kill curves were plotted.

Anti-Biofilm Assay
  • Biofilm Formation: MRSA was grown in TSB in 96-well polystyrene plates for 24 hours to allow for mature biofilm formation.

  • Treatment: The planktonic cells were removed, and fresh TSB containing different concentrations of this compound was added to the wells.

  • Quantification: After 24 hours of treatment, the wells were washed, and the remaining biofilm was stained with crystal violet. The stain was then solubilized, and the absorbance was measured to quantify the biofilm biomass. Alternatively, viable cells within the biofilm were quantified by CFU counting.

Anti-Persister Cell Assay
  • Persister Cell Induction: Stationary-phase S. aureus cultures were used as a source of persister cells. Alternatively, persister cells were induced by treating exponential-phase cultures with a high concentration of an antibiotic like ciprofloxacin or penicillin G for a defined period.

  • Treatment: The persister cells were harvested, washed, and resuspended in PBS. They were then treated with this compound at a specified concentration (e.g., 2x MIC).

  • Viability Assessment: At various time points, aliquots were taken, serially diluted, and plated on TSA to determine the number of surviving cells.

Conclusion

The available preclinical data strongly suggests that this compound possesses a superior efficacy profile against MRSA compared to vancomycin. Its rapid bactericidal activity, potent action against persisters and biofilms, and multi-target mechanism of action make it a compelling candidate for further development as a novel anti-MRSA therapeutic. The detailed experimental protocols provided herein offer a framework for researchers to validate and expand upon these promising findings.

References

Unlocking Potent Antitubercular Leads: A Comparative Guide to the Structure-Activity Relationship of Chrysomycin A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Chrysomycin A analogues, detailing their structure-activity relationships (SAR) in the quest for more effective antitubercular agents. This compound, a C-aryl glycoside natural product, has demonstrated significant promise against drug-resistant strains of Mycobacterium tuberculosis (M. tb).[1][2][3] This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the critical relationships between structural modifications and biological activity.

This compound exhibits potent activity against M. tb, including multidrug-resistant (MDR) strains, with a reported Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL.[1][2][3] Its mechanism of action involves the inhibition of topoisomerase I, a crucial enzyme for DNA replication in M. tuberculosis.[4][5] The development of a scalable, 10-step synthesis has enabled the creation of numerous analogues, facilitating extensive SAR studies to identify derivatives with enhanced potency and drug-like properties.[1][2][3]

Comparative Analysis of this compound Analogue Activity

The biological activity of this compound analogues is profoundly influenced by modifications to two primary regions of the molecule: the carbohydrate (sugar) moiety and the C8-position of the aromatic core. The following table summarizes the MIC values of key analogues against M. tb H37Rv, providing a clear comparison of their relative potencies.

Compound Modification MIC (μg/mL) against M. tb H37Rv Reference
This compound (1)Parent Compound0.4[2][3]
Polycarcin V (10)Different sugar moiety0.16[2]
Defucogilvocarcin V (26)Removal of sugar moiety>10-fold loss of activity[2]
C2-glycosylated analogue (36)Sugar at C2 position0.16[2]
C8-ethynyl analogue (39)Ethynyl (B1212043) group at C8Comparable to this compound[2]
(E)-C8-methyl acrylate (B77674) analogue (40)Methyl acrylate group at C8Less potent than (+)-64[2]
β-L-fucosyl analogue ((+)-64)L-fucose sugar moiety0.08[1][2]
β-D-fucosyl analogue ((-)-64)D-fucose sugar moietyLess active than (+)-64[2]
4'-acetyl-chrysomycin AAcetylation of sugarWeakened activity[6]

Key Structure-Activity Relationship Insights

The data reveals several critical trends in the SAR of this compound analogues:

  • The Sugar Moiety is Crucial for Activity: Removal of the sugar moiety, as seen in defucogilvocarcin V, leads to a significant loss of antitubercular activity.[2]

  • Modifications to the Sugar Enhance Potency: Altering the carbohydrate residue can lead to derivatives with superior potency. The β-L-fucosyl analogue ((+)-64) demonstrated a five-fold increase in activity compared to this compound, with an MIC of 0.08 μg/mL.[1][2] The stereochemistry of the sugar is also important, as the β-L-fucosyl analogue was more active than its β-D-fucosyl counterpart.[2]

  • C8-Substituents Modulate Activity: The nature of the substituent at the C8 position of the chromophore has a significant impact on biological activity. While an ethynyl group at this position resulted in comparable activity to the parent compound, other modifications can be detrimental.[2]

  • Other Modifications Can Be Detrimental: Methylation of the 1-OH group, demethylation of the 12-OMe group, and the introduction of a C4-pyridinium salt were all found to be detrimental to the antitubercular activity.[2]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for this compound analogues, highlighting the molecular regions where modifications impact antitubercular activity.

SAR_Chrysomycin_A cluster_Molecule This compound Core Structure cluster_Activity Impact on Antitubercular Activity Core Aromatic Core Sugar Carbohydrate Moiety (Crucial for Activity) Core->Sugar C8 C8-Position (Modulates Activity) Core->C8 Other Other Positions (1-OH, 12-OMe, C4) Core->Other Increase Increased Potency (e.g., β-L-fucosyl) Sugar->Increase Modification Decrease Decreased/Lost Potency (e.g., Removal of Sugar, C4-pyridinium) Sugar->Decrease Removal Maintained Maintained Potency (e.g., C8-ethynyl) C8->Maintained Specific Substitution Other->Decrease Modification

Caption: Key modification sites on the this compound scaffold and their impact on antitubercular activity.

Experimental Protocols

The evaluation of this compound analogues typically involves a series of in vitro assays to determine their efficacy and cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity. For M. tuberculosis, the Resazurin (B115843) Microtiter Assay (REMA) is a commonly used method.[7]

Protocol:

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Preparation: The test compounds (this compound and its analogues) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in 96-well microtiter plates.

  • Inoculation: The diluted mycobacterial suspension is added to each well of the microtiter plate containing the test compounds. Positive (no drug) and negative (no bacteria) control wells are also included.

  • Incubation: The plates are incubated at 37°C for a specified period (typically 7-10 days).

  • Resazurin Addition and Reading: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin (B1680543) by metabolically active cells.

  • MIC Determination: After further incubation, the color change is observed. The MIC is determined as the lowest concentration of the compound at which the color remains blue, indicating inhibition of bacterial growth.

Experimental Workflow

The general workflow for the synthesis and evaluation of this compound analogues is depicted below.

Experimental_Workflow cluster_Synthesis Analogue Synthesis cluster_Evaluation Biological Evaluation cluster_Analysis Data Analysis Synthesis Scalable Synthesis of This compound Aglycon Diversification Late-Stage Diversification (Modification of Sugar and C8-position) Synthesis->Diversification Purification Purification and Structural Characterization Diversification->Purification MIC_Assay MIC Determination (vs. M. tb strains) Purification->MIC_Assay Cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) MIC_Assay->Cytotoxicity MOA Mechanism of Action Studies (e.g., Topoisomerase I inhibition) Cytotoxicity->MOA SAR_Analysis Structure-Activity Relationship Analysis MOA->SAR_Analysis Lead_ID Lead Compound Identification SAR_Analysis->Lead_ID

Caption: A typical workflow for the development and evaluation of this compound analogues.

Conclusion

The systematic exploration of the this compound scaffold has yielded valuable insights into the structural requirements for potent antitubercular activity. Modifications to the carbohydrate moiety and the C8-position of the aromatic core are key to modulating biological efficacy. The identification of analogues with significantly enhanced potency against M. tuberculosis, including drug-resistant strains, underscores the potential of this natural product class in the development of new and effective treatments for tuberculosis. Future efforts will likely focus on further optimizing the lead compounds to improve their pharmacokinetic profiles and advance them towards preclinical and clinical development.

References

Chrysomycin A: A Potent Cytotoxic Agent Against Glioblastoma Cells with a Need for Further Selectivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Quantitative Cytotoxicity Data

Chrysomycin A exhibits potent cytotoxic activity against human glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, have been determined for the U251 and U87-MG glioblastoma cell lines.

Cell LineCancer TypeIC50 (µM)Citation
U251Glioblastoma0.475[1]
U87-MGGlioblastoma1.77[1]

Note: No IC50 values for this compound against normal, non-cancerous human cell lines were found in the reviewed literature. This data is crucial for determining the selectivity index, a key measure of a compound's therapeutic window.

Experimental Protocols

The following is a generalized protocol for determining the cytotoxic effects of a compound like this compound using a standard Cell Counting Kit-8 (CCK8) assay, based on methodologies reported in the literature[1][2].

CCK8 Cytotoxicity Assay Protocol

Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured cells by 50% (IC50).

Materials:

  • This compound

  • Human cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in a complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete culture medium to achieve a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • CCK8 Assay:

    • Following the incubation period, add 10 µL of the CCK8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay A Cell Seeding (96-well plate) B 24h Incubation (Cell Attachment) A->B C Treatment with This compound B->C D 48h Incubation (Drug Exposure) C->D E Add CCK8 Reagent D->E F 1-4h Incubation E->F G Measure Absorbance (450 nm) F->G H Data Analysis (IC50 Calculation) G->H

Experimental workflow for determining the cytotoxicity of this compound.

Mechanism of Action: Signaling Pathway

This compound has been shown to exert its anti-cancer effects in glioblastoma cells by inhibiting the Akt/GSK-3β/β-catenin signaling pathway[1][2]. This pathway is crucial for cell proliferation, migration, and invasion.

This compound treatment leads to a downregulation of the phosphorylated forms of Akt (p-Akt) and GSK-3β (p-GSK-3β). The dephosphorylation of GSK-3β activates it, leading to the subsequent degradation of β-catenin. A reduction in β-catenin levels results in the decreased expression of its downstream target genes, such as c-Myc, cyclin D1, and slug, which are involved in cell cycle progression and epithelial-mesenchymal transition (EMT). Furthermore, the expression of matrix metalloproteinases MMP2 and MMP9, which are critical for cell invasion, is also downregulated[2].

G cluster_pathway This compound Signaling Pathway in Glioblastoma ChrA This compound pAkt p-Akt ChrA->pAkt inhibits GSK3b GSK-3β ChrA->GSK3b leads to active form Akt Akt pGSK3b p-GSK-3β (inactive) pAkt->pGSK3b phosphorylates beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation pGSK3b->beta_catenin fails to phosphorylate for degradation degradation Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus translocation downstream Downstream Targets (c-Myc, Cyclin D1, Slug, MMP2, MMP9) nucleus->downstream activates transcription effects Inhibition of Proliferation, Migration, and Invasion downstream->effects leads to

This compound inhibits the Akt/GSK-3β/β-catenin pathway in glioblastoma cells.

Conclusion

This compound demonstrates potent cytotoxic activity against glioblastoma cell lines by inhibiting the Akt/GSK-3β/β-catenin signaling pathway. This makes it a promising candidate for further investigation in the development of novel anti-cancer therapies. However, the lack of publicly available data on its cytotoxicity in normal human cell lines is a significant gap. Future research should focus on determining the selectivity index of this compound to fully assess its therapeutic potential and safety profile. Such studies are essential to ascertain whether its potent anti-cancer effects are accompanied by a favorable safety margin for non-cancerous tissues.

References

Unveiling the Transcriptomic Blueprint for Enhanced Chrysomycin A Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular intricacies of antibiotic production is paramount. This guide provides a detailed comparative analysis of the transcriptome of a wild-type Streptomyces sp. 891 and its high-yield mutant, 891-B6, offering insights into the genetic mechanisms underpinning enhanced Chrysomycin A (CA) biosynthesis. The data presented here is derived from a key study that employed UV mutagenesis to develop the improved 891-B6 strain, which exhibits a significant increase in CA yield.

This compound, a potent antibiotic, is often produced alongside its analogs, Chrysomycin B (CB) and C (CC). The mutant strain 891-B6 not only demonstrates an enhanced CA yield but also a decreased yield of CB, making it a promising candidate for industrial-scale production. This guide will delve into the transcriptomic differences that drive this favorable phenotype, presenting quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Comparative Analysis of Gene Expression

Transcriptome analysis revealed significant differences in gene expression between the wild-type Streptomyces sp. 891 and the mutant 891-B6 strain. A total of 25 genes within the chrysomycin biosynthetic gene cluster (BGC) were found to be up-regulated in the mutant strain. These genes are pivotal for the synthesis of the benzonaphthopyranone aglycone and its subsequent glycosylation.

Notably, the expression of genes responsible for the conversion of the 8-ethyl group in CB to the 8-vinyl group in CA (chryOII, chryOIII, and chryOIV) was significantly enhanced in the 891-B6 strain. This molecular finding directly correlates with the observed increase in CA production and decrease in CB.

The following table summarizes the key up-regulated genes in the mutant 891-B6 strain and their respective roles in this compound biosynthesis.

GenePutative FunctionFold Change (Mutant vs. Wild-Type)
chryA Polyketide synthase (PKS)Up-regulated
chryB Polyketide synthase (PKS)Up-regulated
chryC Polyketide synthase (PKS)Up-regulated
chryF Aromatase/CyclaseUp-regulated
chryG OxygenaseUp-regulated
chryK KetoreductaseUp-regulated
chryP Acyl carrier protein (ACP)Up-regulated
chryQ ThioesteraseUp-regulated
chryD GlycosyltransferaseUp-regulated
chryE NDP-sugar biosynthesisUp-regulated
chryU Deoxysugar biosynthesisUp-regulated
chryOII Monooxygenase (8-ethyl to 8-vinyl conversion)Greatly enhanced
chryOIII Monooxygenase (8-ethyl to 8-vinyl conversion)Greatly enhanced
chryOIV Monooxygenase (8-ethyl to 8-vinyl conversion)Greatly enhanced

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Strain Development and Fermentation

The high-yield 891-B6 strain was developed from the wild-type Streptomyces sp. 891 through UV mutagenesis. Both strains were cultivated under optimized fermentation conditions to maximize this compound production. The fermentation medium and conditions were as follows:

  • Seed Medium (ISP-2): Malt extract 10 g/L, Yeast extract 4 g/L, Dextrose 4 g/L, pH 7.2.

  • Fermentation Medium: Soluble starch 20 g/L, Glucose 20 g/L, Peptone 5 g/L, Yeast extract 5 g/L, K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, CaCO3 2 g/L, pH 7.0.

  • Fermentation Conditions: 28°C, 220 rpm for 7 days.

RNA Extraction and Sequencing

Total RNA was extracted from both the wild-type and mutant strains during the exponential growth phase. The integrity and quality of the RNA were assessed using an Agilent 2100 Bioanalyzer. High-quality RNA samples were then subjected to library preparation and transcriptome sequencing using an Illumina HiSeq platform.

Transcriptome Data Analysis

The raw sequencing reads were filtered to remove low-quality reads and adapters. The clean reads were then mapped to a reference genome. Differential gene expression analysis was performed using DESeq2 or a similar package to identify genes with statistically significant changes in expression levels between the wild-type and mutant strains. Genes with a p-value < 0.05 and a fold change > 2 were considered differentially expressed.

Visualizing the Molecular Machinery

To better illustrate the key processes involved, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow and the proposed signaling pathway for this compound biosynthesis.

experimental_workflow cluster_strain Strain Development cluster_fermentation Fermentation & RNA Extraction cluster_analysis Transcriptome Analysis WT Wild-Type Streptomyces sp. 891 Mutagenesis UV Mutagenesis WT->Mutagenesis Fermentation_WT Fermentation (WT) WT->Fermentation_WT Mutant Mutant 891-B6 (High CA Yield) Mutagenesis->Mutant Fermentation_Mutant Fermentation (Mutant) Mutant->Fermentation_Mutant RNA_Extraction_WT RNA Extraction (WT) Fermentation_WT->RNA_Extraction_WT RNA_Extraction_Mutant RNA Extraction (Mutant) Fermentation_Mutant->RNA_Extraction_Mutant Sequencing RNA Sequencing (Illumina HiSeq) RNA_Extraction_WT->Sequencing RNA_Extraction_Mutant->Sequencing Data_Analysis Data Analysis (DESeq2) Sequencing->Data_Analysis DEG Differentially Expressed Genes Data_Analysis->DEG

Caption: Experimental workflow for comparative transcriptome analysis.

chrysomycin_biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Aglycone Formation cluster_glycosylation Glycosylation & Modification Primary_Metabolism Primary Metabolism chryA chryA Primary_Metabolism->chryA chryE chryE Primary_Metabolism->chryE chryB chryB chryA->chryB chryC chryC chryB->chryC chryP chryP chryC->chryP chryQ chryQ chryP->chryQ Polyketide_Chain Polyketide Chain chryQ->Polyketide_Chain chryF chryF Polyketide_Chain->chryF chryG chryG chryF->chryG chryK chryK chryG->chryK Benzonaphthopyranone_Aglycone Benzonaphthopyranone Aglycone chryK->Benzonaphthopyranone_Aglycone chryD chryD Benzonaphthopyranone_Aglycone->chryD Glycosylation Chrysomycin_B Chrysomycin B (8-ethyl) chryD->Chrysomycin_B chryU chryU chryE->chryU chryOII chryOII chryOIII chryOIII chryOII->chryOIII chryOIV chryOIV chryOIII->chryOIV Chrysomycin_A This compound (8-vinyl) chryOIV->Chrysomycin_A Chrysomycin_B->chryOII

Caption: Proposed biosynthetic pathway of this compound.

This comparative guide highlights the power of transcriptomics in understanding and engineering microbial strains for enhanced production of valuable secondary metabolites. The identification of key up-regulated genes in the high-yield 891-B6 mutant provides a clear roadmap for future metabolic engineering strategies aimed at further improving this compound titers.

Chrysomycin A: A Promising Candidate Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Resurrected Antibiotic for Drug-Resistant Mycobacterium tuberculosis

The rise of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health, necessitating the urgent discovery and development of novel therapeutics. Chrysomycin A, a C-aryl glycoside antibiotic first identified over six decades ago, has re-emerged as a potent agent against clinically isolated MDR-TB strains. This guide provides a comprehensive comparison of this compound's performance with current anti-TB drugs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy Against MDR-TB

Recent high-throughput screening has revealed the potent anti-tuberculosis activity of this compound, with a minimum inhibitory concentration (MIC) of 0.4 µg/mL against MDR-TB strains.[1][2][3][4] This inherent activity has been further enhanced through synthetic modifications, leading to derivatives with significantly improved potency.

Comparative Minimum Inhibitory Concentrations (MICs)

The following table summarizes the in vitro activity of this compound and its derivatives compared to standard anti-TB drugs against various Mycobacterium tuberculosis strains. It is important to note that direct head-to-head comparisons across a comprehensive panel of drugs against the same clinical isolates are limited in the current literature. The data presented here is compiled from multiple studies to provide a comparative perspective.

CompoundM. tuberculosis Strain(s)MIC (µg/mL)Reference(s)
This compound MDR-TB 0.4 [1][2][3][4]
This compound Derivative (+)-64Rifampicin-resistant M. tb0.08[1][3]
This compound Derivative (analogue 36)Rifampicin-resistant M. tb0.16[3]
BedaquilineRifampicin-resistant M. tb0.16[3]
IsoniazidDrug-susceptible M. tb (H37Rv)0.02-0.04[5]
RifampicinDrug-susceptible M. tb (H37Rv)0.2-0.4[5]
MoxifloxacinNot specifiedNot specified in direct comparison
LinezolidMDR-TB initial isolates (MIC90)0.25[6]

Mechanism of Action: Targeting Topoisomerase I

While the precise mechanism of action for many natural antibiotics remains elusive, studies have elucidated a key target for this compound in Mycobacterium tuberculosis. It has been demonstrated that this compound exerts its bactericidal effects by inhibiting mycobacterial topoisomerase I.[7] This enzyme is crucial for relaxing DNA supercoils during replication and transcription, and its inhibition leads to DNA damage and ultimately, cell death. This distinct mechanism of action is a significant advantage, as it is less likely to be affected by existing resistance mechanisms to frontline TB drugs.

Proposed Signaling Pathway of this compound

ChrysomycinA_Pathway This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Inhibits Mycobacterium tuberculosis Mycobacterium tuberculosis DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Mediates Bacterial Cell Death Bacterial Cell Death Topoisomerase I->Bacterial Cell Death Leads to DNA Replication & Transcription DNA Replication & Transcription DNA Relaxation->DNA Replication & Transcription Enables DNA Replication & Transcription->Mycobacterium tuberculosis Sustains

Caption: Proposed mechanism of this compound targeting mycobacterial Topoisomerase I.

Cytotoxicity Profile

An essential aspect of drug development is assessing the potential toxicity of a compound to mammalian cells. While comprehensive cytotoxicity data for this compound is still emerging, preliminary studies on human cancer cell lines provide initial insights into its safety profile.

CompoundCell LineIC50 (µM)Reference(s)
This compound U251 (Glioblastoma) 0.475 [8]
This compound U87-MG (Glioblastoma) 1.77 [8]

These IC50 values against human cancer cell lines suggest a degree of selectivity, though further studies on non-cancerous mammalian cell lines are necessary to establish a therapeutic window.

In Vivo Efficacy: A Critical Data Gap

Despite the promising in vitro activity and elucidated mechanism of action, there is currently a lack of publicly available data on the in vivo efficacy of this compound in animal models of tuberculosis. Such studies are a critical next step in validating its potential as a clinical candidate.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Resazurin (B115843) Microtiter Assay (REMA)

This protocol is a common and effective method for determining the MIC of antimicrobial agents against Mycobacterium tuberculosis.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis culture (H37Rv or clinical isolates)

  • This compound and other test compounds

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile distilled water

  • Incubator at 37°C

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis adjusted to a McFarland standard of 1.0, and then dilute it 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound. Include a drug-free growth control well and a sterile control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well plates

  • Mammalian cell line (e.g., Vero, A549)

  • Complete cell culture medium

  • This compound and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 In Vitro Efficacy cluster_1 Cytotoxicity cluster_2 In Vivo Efficacy (Future Work) MDR-TB Isolates MDR-TB Isolates REMA Resazurin Microtiter Assay (REMA) MDR-TB Isolates->REMA MIC Determination MIC Determination REMA->MIC Determination Comparative Analysis Comparative Analysis MIC Determination->Comparative Analysis Mammalian Cells Mammalian Cells MTT Assay MTT Assay Mammalian Cells->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination IC50 Determination->Comparative Analysis Animal Model TB Animal Model (e.g., Mouse) Treatment This compound Treatment Animal Model->Treatment Efficacy Assessment Efficacy Assessment (CFU count in lungs/spleen) Treatment->Efficacy Assessment Efficacy Assessment->Comparative Analysis

Caption: Workflow for evaluating this compound as an anti-TB agent.

Conclusion and Future Directions

This compound demonstrates significant promise as a scaffold for the development of new drugs against MDR-TB. Its potent in vitro activity, coupled with a distinct mechanism of action targeting topoisomerase I, makes it an attractive candidate for further investigation. The enhanced potency of its synthetic derivatives highlights the potential for medicinal chemistry to optimize its therapeutic properties.

However, critical gaps in the data remain. Head-to-head comparative studies of this compound and its analogs against a broad panel of clinically relevant MDR-TB and XDR-TB strains alongside current first- and second-line drugs are essential. Most importantly, in vivo efficacy studies in established animal models of tuberculosis are urgently needed to validate its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties. Further toxicological studies on a wider range of mammalian cell lines will also be crucial in determining its safety profile.

For researchers and drug development professionals, this compound represents a compelling starting point for a new class of anti-TB agents. The existing data strongly supports its continued preclinical development to address the pressing need for novel treatments for drug-resistant tuberculosis.

References

A Comparative Analysis of the Biological Activities of Chrysomycins A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

Chrysomycins, a class of naphthocoumarin antibiotics isolated from Streptomyces species, have garnered significant attention within the scientific community for their potent antitumor and antimicrobial properties. This guide provides a detailed comparison of the biological activities of three key analogs: chrysomycin A, chrysomycin B, and chrysomycin C, with a focus on their cytotoxic and antimicrobial effects, supported by experimental data.

Cytotoxic Activity

Chrysomycins A, B, and C have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Notably, chrysomycins A and B exhibit comparable and potent antileukemic activity, while chrysomycin C is significantly less active.

Table 1: Cytotoxicity of Chrysomycins A, B, and C against various cancer cell lines (IC₅₀ in µM)

Cancer Cell LineThis compoundChrysomycin BChrysomycin C
HL-60 (Leukemia)0.9[1][2]0.95[1][2]11[1][2]
A549 (Lung)>10>10>25
Colo205 (Colon)>10>10>25
PC-3 (Prostate)>10>10>25
MIAPaCa-2 (Pancreas)>10>10>25

Data sourced from studies on chrysomycins isolated from Streptomyces sporoverrucosus.[1][2]

Mechanistic studies indicate that at a concentration of 1 µM, chrysomycins A and B induce morphological changes in the cell and nucleus of HL-60 cells, leading to significant DNA damage and apoptosis.[1][2]

Antimicrobial Activity

Chrysomycins have shown promising activity against Gram-positive bacteria and Mycobacterium tuberculosis. This compound, in particular, has been identified as a potent anti-tuberculosis agent.

Table 2: Minimum Inhibitory Concentration (MIC) of Chrysomycins A, B, and C against selected microorganisms (µg/mL)

MicroorganismThis compoundChrysomycin BChrysomycin C
Mycobacterium tuberculosis (MDR strains)0.4[3][4]1.56 - 6.25[5]1.56 - 6.25[5]
Staphylococcus aureus (ATCC 6538)-3.12 - 253.12 - 25
Methicillin-resistant S. aureus (MRSA)-3.12 - 253.12 - 25
Streptococcus pneumoniae (ATCC 49619)-3.12 - 253.12 - 25

Note: A dash (-) indicates that specific data was not available in the searched literature.

The primary mechanism of action for the anti-tuberculosis activity of this compound involves the inhibition of DNA topoisomerase I.[6][7] It has also been shown to interact with DNA at specific sequences.[6]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of chrysomycins A, B, or C for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is proportional to the absorbance.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

The broth microdilution assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the chrysomycin compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at the optimal temperature for the specific microorganism (e.g., 37°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizations

Signaling Pathway Diagram

Akt_GSK3B_BetaCatenin_Pathway cluster_nucleus Nucleus ChrysomycinA This compound Akt Akt ChrysomycinA->Akt Inhibits pAkt p-Akt (Inactive) GSK3B GSK-3β Akt->GSK3B Inhibits (Phosphorylation) pGSK3B p-GSK-3β (Inactive) BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates for Degradation Degradation Degradation BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and co-activates Nucleus Nucleus TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Proliferation Cell Proliferation, Migration, Invasion TargetGenes->Proliferation

Caption: this compound inhibits the Akt/GSK-3β/β-catenin signaling pathway.

Experimental Workflow Diagram

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_chrysomycins Add Chrysomycins (A, B, or C) incubate1->add_chrysomycins incubate2 Incubate for 48-72h add_chrysomycins->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 add_solvent Add solubilizing solvent (DMSO) incubate3->add_solvent measure_absorbance Measure absorbance at 570 nm add_solvent->measure_absorbance end End measure_absorbance->end

Caption: Workflow of the MTT assay for determining cell viability.

References

Cross-resistance studies of Chrysomycin A with existing antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent research into the novel antibiotic, Chrysomycin A, reveals a promising lack of cross-resistance with several existing classes of antibiotics, positioning it as a potential candidate in the fight against multi-drug-resistant (MDR) pathogens. This guide provides a comparative analysis of this compound's performance against resistant strains, details its unique mechanism of action, and outlines the experimental protocols for evaluating antibiotic cross-resistance.

Performance Against Resistant Strains: A Comparative Overview

This compound has demonstrated significant efficacy against bacterial strains that have developed resistance to conventional antibiotics. This suggests that the mechanisms conferring resistance to other drugs do not affect the activity of this compound.

Resistant StrainOrganismResistance ProfileThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Multi-Drug Resistant (MDR)Mycobacterium tuberculosisResistant to at least isoniazid (B1672263) and rifampicin0.4[1][2]>1 (Isoniazid), >1 (Rifampicin)
Rifampicin-ResistantMycobacterium tuberculosisResistant to rifampicin<1>1
Methicillin-Resistant (MRSA)Staphylococcus aureusResistant to methicillin (B1676495) and other beta-lactams0.5>2 (Vancomycin)[3]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Reference Antibiotics against Resistant Bacterial Strains.

A Novel Mechanism of Action: Circumventing Existing Resistance

The primary reason for the lack of cross-resistance is this compound's distinct mechanism of action. Unlike many antibiotics that target cell wall synthesis, protein synthesis, or folic acid synthesis, this compound inhibits DNA topoisomerase I.[2][4] This enzyme is crucial for managing the topological state of DNA during replication and transcription. By targeting a different essential cellular process, this compound can bypass the resistance mechanisms that have evolved to counteract other antibiotics.

ChrysomycinA_MOA cluster_bacterium Bacterial Cell Chrysomycin_A This compound Topoisomerase_I DNA Topoisomerase I Chrysomycin_A->Topoisomerase_I Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase_I->DNA_Replication Relieves DNA supercoiling Cell_Death Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of this compound.

Comparison of Mechanisms of Action

The following table illustrates the different cellular targets of this compound compared to major classes of existing antibiotics, highlighting the basis for the observed lack of cross-resistance.

Antibiotic ClassMechanism of ActionPotential for Cross-Resistance with this compound
This compound Inhibition of DNA Topoisomerase I -
Beta-lactams (e.g., Penicillin)Inhibition of cell wall synthesisLow
Macrolides (e.g., Erythromycin)Inhibition of protein synthesis (50S subunit)Low
Fluoroquinolones (e.g., Ciprofloxacin)Inhibition of DNA gyrase (a type II topoisomerase)Possible, but not yet reported
Aminoglycosides (e.g., Gentamicin)Inhibition of protein synthesis (30S subunit)Low
Sulfonamides (e.g., Sulfamethoxazole)Inhibition of folic acid synthesisLow

Table 2: Comparison of Antibiotic Mechanisms of Action.

Experimental Protocols for Cross-Resistance Studies

The determination of cross-resistance involves assessing the susceptibility of bacterial strains with known resistance to one antibiotic against a new or different antibiotic. A standard method for this is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay for Cross-Resistance Assessment
  • Bacterial Strain Preparation:

    • Culture a panel of bacterial strains, including a wild-type sensitive strain and strains with confirmed resistance to one or more antibiotics.

    • Grow the strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Antibiotic Stock Solution Preparation:

    • Prepare stock solutions of this compound and the comparator antibiotics in an appropriate solvent.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each strain.

    • Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

  • Data Analysis and Interpretation:

    • Compare the MIC of this compound for the antibiotic-resistant strains to its MIC for the sensitive wild-type strain.

    • A significant increase in the MIC for the resistant strain would indicate cross-resistance. Little to no change in the MIC suggests a lack of cross-resistance.

Cross_Resistance_Workflow Start Start Prepare_Strains Prepare Bacterial Strains (Sensitive & Resistant) Start->Prepare_Strains Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Inoculate Inoculate Microtiter Plates Prepare_Strains->Inoculate Prepare_Antibiotics->Inoculate Incubate Incubate Plates Inoculate->Incubate Determine_MIC Determine MIC Incubate->Determine_MIC Analyze Analyze and Compare MICs Determine_MIC->Analyze Conclusion Conclusion on Cross-Resistance Analyze->Conclusion End End Conclusion->End

Figure 2: Experimental workflow for cross-resistance testing.

The data presented in this guide strongly suggest that this compound's unique mechanism of action allows it to evade the common resistance pathways that affect other antibiotics. This makes it a compelling subject for further research and development in the ongoing effort to combat antimicrobial resistance.

References

Unveiling Chrysomycin A as a Potent Modulator of the Akt/GSK-3β/β-catenin Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the Akt/GSK-3β/β-catenin signaling pathway as a key target of Chrysomycin A, a natural product with emerging anti-cancer properties. Through an objective comparison with other known inhibitors of this pathway, this document aims to equip researchers with the necessary data and methodologies to evaluate this compound's potential in drug discovery and development.

Executive Summary

This compound has been identified as a significant inhibitor of the Akt/GSK-3β/β-catenin signaling cascade, a critical pathway frequently dysregulated in various cancers, including glioblastoma. Experimental data demonstrates that this compound effectively suppresses the phosphorylation of Akt and GSK-3β, leading to a downstream reduction in β-catenin levels and its transcriptional targets. This guide presents a comparative analysis of this compound with other established inhibitors of this pathway, alongside detailed experimental protocols and visual representations of the underlying molecular interactions and workflows. While direct head-to-head comparative studies are limited, the available data positions this compound as a promising candidate for further investigation.

Comparative Performance of Akt/GSK-3β/β-catenin Pathway Inhibitors

The following tables summarize the inhibitory activities of this compound and other well-characterized inhibitors of the Akt/GSK-3β/β-catenin pathway. It is crucial to note that the data for this compound and the alternative inhibitors were generated in different studies under varying experimental conditions. Therefore, a direct comparison of potency should be interpreted with caution.

Table 1: Inhibitory Activity of this compound on Glioblastoma Cell Lines

Cell LineIC50 (µM) for Cell Viability (48h)Observed Effects on the Akt/GSK-3β/β-catenin PathwayReference
U2510.475Dose-dependent decrease in p-Akt, p-GSK-3β, β-catenin, c-Myc, and cyclin D1[1]
U87-MG1.77Dose-dependent decrease in p-Akt, p-GSK-3β, β-catenin, c-Myc, and cyclin D1[1]

Table 2: Inhibitory Activity of Alternative Akt/GSK-3β Pathway Inhibitors

InhibitorTarget(s)IC50 (nM)Mechanism of ActionReference
CHIR-99021GSK-3α/β10 (GSK-3α), 6.7 (GSK-3β)ATP-competitive[1]
AR-A014418GSK-3β104ATP-competitive[1]
LithiumGSK-3-Non-competitive (competes with Mg2+) and indirect[2][3][4]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach for validation, the following diagrams are provided.

Akt_GSK3_bCatenin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (p-Akt) GSK3b GSK-3β Akt->GSK3b Inhibits (p-GSK-3β) bCatenin β-catenin GSK3b->bCatenin Phosphorylates for Degradation bCatenin_nuc β-catenin bCatenin->bCatenin_nuc Translocates DestructionComplex Destruction Complex DestructionComplex->bCatenin TCF_LEF TCF/LEF bCatenin_nuc->TCF_LEF Binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates GrowthFactor Growth Factor GrowthFactor->RTK ChrysomycinA This compound ChrysomycinA->Akt Inhibits Phosphorylation Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis CellLines Glioblastoma Cell Lines (e.g., U251, U87-MG) Treatment Treat with this compound (Dose-response and Time-course) CellLines->Treatment Viability Cell Viability Assay (e.g., CCK8) Treatment->Viability Migration Cell Migration/Invasion Assay (e.g., Transwell) Treatment->Migration Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis Lysate Cell Lysis and Protein Quantification Treatment->Lysate ReporterAssay β-catenin/TCF Reporter Assay Treatment->ReporterAssay DataAnalysis Data Analysis and Comparison Viability->DataAnalysis Migration->DataAnalysis Apoptosis->DataAnalysis WesternBlot Western Blot Analysis (p-Akt, p-GSK-3β, β-catenin, etc.) Lysate->WesternBlot KinaseAssay In vitro Kinase Assay (GSK-3β activity) Lysate->KinaseAssay WesternBlot->DataAnalysis KinaseAssay->DataAnalysis ReporterAssay->DataAnalysis

References

A Head-to-Head Comparison: In Vivo Efficacy of Chrysomycin A Cream and Mupirocin Ointment in Treating MRSA Skin Infections

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of Chrysomycin A cream versus the widely-used Mupirocin ointment against Methicillin-resistant Staphylococcus aureus (MRSA) skin infections. This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Executive Summary

This compound (CA), a novel antibiotic derived from marine microorganisms, has demonstrated potent in vitro activity against MRSA.[1] Recent in vivo studies have shown that a topical cream formulation of this compound exhibits comparable therapeutic efficacy to the commercially available 2% Mupirocin (MUP) ointment in a murine model of MRSA skin infection.[1] While both agents effectively reduce bacterial burden, their mechanisms of action are distinct. Mupirocin inhibits bacterial protein synthesis by targeting isoleucyl-tRNA synthetase, whereas this compound disrupts cell wall synthesis through a multi-target mechanism.[2] This guide delves into the quantitative in vivo data, the experimental protocols used to generate this data, and the underlying signaling pathways of both antimicrobial agents.

Quantitative Data Presentation

A direct comparison of this compound cream and 2% Mupirocin ointment in a mouse intracutaneous MRSA-infection model yielded the following results.

Treatment GroupMean Bacterial Load (CFU/cm²)Reference
PBS Control~1.3 x 10⁸[1]
Blank Cream~1.3 x 10⁸[1]
This compound Cream~0.4 x 10⁸[1]
2% Mupirocin Ointment~0.4 x 10⁸[1]

Table 1: In Vivo Antibacterial Activity against MRSA in a Mouse Intracutaneous Infection Model.[1]

Mechanisms of Action

This compound: A Multi-Target Inhibitor of Cell Wall Synthesis

This compound exhibits its bactericidal effects against S. aureus by targeting multiple critical cellular processes involved in the biosynthesis of the cell wall.[2] It directly binds to and inhibits the acetyltransferase activities of two key enzymes:

  • GlmU: An enzyme involved in the biosynthetic pathway of peptidoglycan precursors.

  • DapD: An enzyme in the biosynthetic pathway for lysine (B10760008) precursors.

By competitively inhibiting these enzymes with respect to their mutual substrate, acetyl-CoA, this compound effectively disrupts the formation of the bacterial cell wall, leading to cell death.[2]

ChrysomycinA_Pathway cluster_s_aureus Staphylococcus aureus Cell cluster_peptidoglycan Peptidoglycan Synthesis cluster_lysine Lysine Synthesis acetyl_coa Acetyl-CoA GlmU GlmU acetyl_coa->GlmU DapD DapD acetyl_coa->DapD peptidoglycan Peptidoglycan Precursors GlmU->peptidoglycan cell_wall Cell Wall Integrity peptidoglycan->cell_wall lysine Lysine Precursors DapD->lysine lysine->cell_wall chrysomycin_a This compound chrysomycin_a->GlmU chrysomycin_a->DapD Mupirocin_Pathway cluster_s_aureus Staphylococcus aureus Cell isoleucine Isoleucine ile_rs Isoleucyl-tRNA Synthetase (IleRS) isoleucine->ile_rs tRNA_ile tRNA-Ile tRNA_ile->ile_rs charged_tRNA Isoleucyl-tRNA ile_rs->charged_tRNA protein_synthesis Protein Synthesis charged_tRNA->protein_synthesis mupirocin Mupirocin mupirocin->ile_rs Experimental_Workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis prep_mrsa 1. Prepare MRSA Inoculum (1 x 10^8 CFU/mL) prep_animals 2. Acclimatize and Prepare Mice (Shave and Disinfect Back) infection 3. Intradermal Injection (70 µL of MRSA suspension) prep_animals->infection randomization 4. Randomize Mice into 4 Groups (n=5 per group) infection->randomization treatment_app 5. Topical Administration (4h post-infection) - Group 1: 50 µL PBS - Group 2: 50 µL Blank Cream - Group 3: 50 µL CA Cream - Group 4: 50 µL Mupirocin Ointment randomization->treatment_app euthanasia 6. Euthanize Mice (e.g., 24h post-treatment) treatment_app->euthanasia skin_harvest 7. Harvest Infected Skin Tissue euthanasia->skin_harvest homogenization 8. Homogenize Tissue and Perform Serial Dilutions skin_harvest->homogenization plating 9. Plate on TSA and Incubate homogenization->plating cfu_count 10. Colony Forming Unit (CFU) Enumeration plating->cfu_count

References

Comparing synthetic Chrysomycin A with the natural product.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and natural Chrysomycin A, a potent antibiotic with significant anti-tuberculosis and anticancer properties. The advent of a scalable synthetic route has opened new avenues for the exploration of this complex natural product, making a direct comparison of its biological activities more critical than ever. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological and experimental processes to support further research and development.

At a Glance: Key Biological Activities

This compound, whether sourced from nature or synthesized in the lab, exhibits remarkable biological activity. Below is a summary of its performance in key assays.

Biological ActivityOrganism/Cell LineMetricNatural this compoundSynthetic this compoundReference
Anti-tuberculosis Mycobacterium tuberculosis (MDR-TB)MIC0.4 µg/mLNot explicitly stated, but synthetic route developed to provide material for these studies.[1][2][3]
Anti-tuberculosis Mycobacterium tuberculosisMIC3.125 µg/mL3.125 µg/mL (commercially available)[4]
Anticancer U251 Glioblastoma CellsIC₅₀Not explicitly stated0.475 µM[5]
Anticancer U87-MG Glioblastoma CellsIC₅₀Not explicitly stated1.77 µM[5]

Note: While the anti-tuberculosis (anti-TB) activity of natural and synthetic this compound appears to be identical, a direct comparison of their anticancer activities has not been explicitly reported in the reviewed literature. The development of a scalable synthesis was motivated by the low yields from fermentation, suggesting that much of the recent biological evaluation has been performed on synthetically derived material.[1][2][3]

The Synthetic Route: Enabling Broader Research

The limited availability of this compound from its natural source, Streptomyces sp., has historically hindered extensive research.[1][2][3] A recently developed 10-step, scalable total synthesis has been a significant breakthrough, enabling the production of gram-scale quantities of this compound and its analogs. This synthetic pathway allows for more in-depth biological studies and the exploration of structure-activity relationships.[1][2]

The following diagram outlines the general workflow from synthesis to biological evaluation:

G cluster_synthesis Chemical Synthesis cluster_purification Purification cluster_evaluation Biological Evaluation start Starting Materials synthesis 10-Step Synthesis start->synthesis crude Crude this compound synthesis->crude purification Chromatographic Purification crude->purification pure Pure Synthetic This compound purification->pure mic MIC Determination (M. tuberculosis) pure->mic ic50 IC50 Determination (Glioblastoma Cells) pure->ic50 pathway Mechanism of Action Studies ic50->pathway

Fig. 1: General experimental workflow for synthetic this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the protocols for the key biological assays cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The MIC of this compound against M. tuberculosis is determined using a colorimetric method with an oxidation-reduction indicator.

  • Bacterial Culture: M. tuberculosis strains are cultured in an appropriate liquid medium.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to create a range of concentrations.

  • Inoculation: Microtiter plates are prepared with the different concentrations of this compound, and a standardized inoculum of M. tuberculosis is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for several days.

  • Growth Determination: A colorimetric indicator, such as Alamar blue, is added to each well. A color change indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents a color change, indicating the inhibition of bacterial growth.

Determination of IC₅₀ against Glioblastoma Cells

The half-maximal inhibitory concentration (IC₅₀) of this compound against glioblastoma cell lines (U251 and U87-MG) is determined using a cell viability assay.

  • Cell Culture: Glioblastoma cells are cultured in a suitable medium and seeded into 96-well plates.

  • Compound Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).

  • Cell Viability Assay: A reagent such as CCK-8 or MTT is added to each well. This reagent is converted into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC₅₀ Calculation: The percentage of cell viability is calculated for each concentration relative to an untreated control. The IC₅₀ value is the concentration of this compound that results in a 50% reduction in cell viability.[5]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anticancer effects in glioblastoma cells by inhibiting the Akt/GSK-3β/β-catenin signaling pathway.[5] This pathway is crucial for cell proliferation, migration, and invasion.

G cluster_pathway Akt/GSK-3β/β-catenin Signaling Pathway ChrysomycinA This compound pAkt p-Akt ChrysomycinA->pAkt Inhibits Akt Akt Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Phosphorylation pGSK3b p-GSK-3β GSK3b->pGSK3b beta_catenin β-catenin pGSK3b->beta_catenin Inhibits Degradation cMyc c-Myc beta_catenin->cMyc Slug Slug beta_catenin->Slug Proliferation Cell Proliferation cMyc->Proliferation MMP2 MMP2 Slug->MMP2 MMP9 MMP9 Slug->MMP9 Migration Migration & Invasion MMP2->Migration MMP9->Migration

Fig. 2: this compound inhibits the Akt/GSK-3β/β-catenin pathway.

Conclusion

The development of a scalable synthetic route for this compound is a pivotal advancement that facilitates comprehensive biological investigation. The available data indicates that synthetic and natural this compound have comparable anti-TB activity. While a direct comparison of their anticancer effects is not yet reported, the synthetic material has been instrumental in elucidating the mechanism of action in glioblastoma. Future research should focus on a head-to-head comparison of the anticancer activity of both forms to fully validate the therapeutic potential of synthetic this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of Chrysomycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Chrysomycin A is a critical component of laboratory safety and environmental responsibility. Due to its likely cytotoxic and antibiotic properties, this compound waste must be managed as hazardous chemical waste, following stringent protocols to ensure the safety of laboratory personnel and the surrounding community.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following recommendations are based on general best practices for cytotoxic and antibiotic compounds and information from the safety data sheet for the related compound, Chrysomycin B.

Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure.

PPE ComponentSpecification
Gloves Chemo-rated, powder-free nitrile gloves. Double gloving is recommended.
Gown Disposable, impermeable, long-sleeved gown.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Face Shield Recommended when there is a risk of splashing.
Respiratory Protection A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's EHS for specific requirements.

Step-by-Step Disposal Procedures

This compound waste must be segregated at the point of generation. Never mix cytotoxic waste with general laboratory trash or other chemical waste streams unless explicitly instructed by your EHS department.

1. Solid Waste Disposal:

  • Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, gloves, gowns, bench paper, and empty vials, are considered contaminated solid waste.

  • Collection: Place all contaminated solid waste into a designated, leak-proof, and puncture-resistant container specifically labeled for cytotoxic waste. These containers are often color-coded, typically yellow with a purple lid, and marked with the cytotoxic symbol.[1]

  • Storage: Store the sealed cytotoxic waste container in a designated, secure area away from general lab traffic until it is collected by a licensed hazardous waste disposal service.

2. Liquid Waste Disposal:

  • Stock Solutions and Media: Concentrated stock solutions of this compound and cell culture media containing the antibiotic are considered hazardous chemical waste.[2] These should never be disposed of down the drain or autoclaved for decontamination, as autoclaving may not inactivate the compound.[2]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container should be compatible with the solvent used for the this compound solution. Label the container as "Hazardous Waste: this compound" and include any other chemical constituents.

  • Storage: Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.

3. Sharps Disposal:

  • Contaminated Sharps: Needles, syringes, scalpels, and any other sharp objects contaminated with this compound must be disposed of in a designated cytotoxic sharps container.

  • Container Specifications: These containers are puncture-resistant, leak-proof, and typically yellow with a purple lid, clearly labeled with the cytotoxic symbol.[1]

  • Procedure: Immediately place contaminated sharps into the container without recapping, bending, or breaking them.

Decontamination of Work Surfaces

In the event of a spill or as part of routine cleaning, decontaminate work surfaces that have been in contact with this compound. Use a deactivating solution recommended by your institution's EHS for cytotoxic compounds. This may involve a two-step process of cleaning with a detergent followed by a chemical deactivating agent (e.g., a solution of sodium hypochlorite, followed by sodium thiosulfate (B1220275) to neutralize the bleach).

Emergency Procedures

In case of accidental exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[3]

  • Seek immediate medical attention for any exposure.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ChrysomycinA_Disposal_Workflow start This compound Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Cytotoxic Solid Waste Container (Yellow/Purple Lid) is_solid->solid_container Yes is_sharp Sharps Waste? is_liquid->is_sharp No liquid_container Collect in Labeled Hazardous Liquid Waste Container is_liquid->liquid_container Yes sharps_container Place in Labeled Cytotoxic Sharps Container (Yellow/Purple Lid) is_sharp->sharps_container Yes storage Store in Designated Secure Area is_sharp->storage No solid_container->storage liquid_container->storage sharps_container->storage disposal Dispose via Licensed Hazardous Waste Contractor (High-Temp Incineration) storage->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the segregation and disposal of this compound waste.

It is the responsibility of every researcher to ensure that hazardous waste is managed safely and in accordance with all applicable regulations. Always prioritize safety and consult your institutional guidelines.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Chrysomycin A

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of potent compounds like Chrysomycin A is of paramount importance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent cytotoxic agent, a stringent PPE protocol is mandatory. The following table summarizes the recommended PPE for handling this compound, based on established guidelines for cytotoxic and potent compounds.[1][2][3][4][5]

Activity Recommended PPE Rationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a NIOSH-approved respirator[2][5]- Disposable solid-front lab coat with tight-fitting cuffs[5]- Double-gloving with chemotherapy-rated nitrile gloves[2][5][6]- Disposable sleeves[5]- Safety glasses or goggles (if not using a full-face respirator)[1][5]High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is critical to prevent exposure.[5]
Solution Preparation - Chemical fume hood or other ventilated enclosure[7]- Lab coat[5]- Safety glasses with side shields or chemical splash goggles[1][5]- Single pair of chemical-resistant nitrile gloves[5]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[5]
Handling Contaminated Waste - Disposable gown[4]- Double-gloving with chemotherapy-rated nitrile gloves[2][6]- Safety glasses or a face shield[1][4]- Surgical mask or respirator (depending on the nature of the waste)[4]Prevents contact with contaminated materials during the disposal process.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is crucial for minimizing the risk of exposure to this compound.

I. Preparation and Handling:

  • Risk Assessment: Before handling this compound, conduct a thorough risk assessment to identify potential hazards and establish appropriate control measures.[8][9]

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, biological safety cabinet, or a containment isolator, to prevent the spread of contamination.[7][10]

  • Donning PPE: Put on the appropriate PPE as specified in the table above before entering the designated handling area.

  • Weighing and Reconstitution:

    • Handle solid this compound in a containment system (e.g., a ventilated balance enclosure) to minimize aerosol generation.[5]

    • When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Labeling: Clearly label all containers holding this compound with its name, concentration, and appropriate hazard warnings.

II. Spill Management:

In the event of a spill, immediate and correct action is critical.[11]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or generates dust, evacuate the area.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection.

  • Containment:

    • Solid Spills: Gently cover the spill with absorbent material dampened with a suitable solvent to avoid raising dust.[11]

    • Liquid Spills: Absorb the spill with chemically compatible absorbent pads.

  • Cleanup: Working from the outside in, carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with water. The cleaning materials must also be disposed of as hazardous waste.[11]

  • Reporting: Report the spill to the laboratory supervisor and the institutional EHS department.[11]

III. Disposal Plan:

All materials that come into contact with this compound must be treated as hazardous waste.

  • Segregation: Segregate this compound waste from other laboratory waste streams.[12] Use designated, clearly labeled, and sealed containers.

  • Waste Streams:

    • Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials. Place these items in a puncture-resistant container lined with a plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, chemical-resistant container. Do not dispose of this waste down the drain.[12] Stock antibiotic solutions are considered hazardous chemical waste.[13]

    • Sharps: Needles and other sharps must be placed in a designated sharps container.

  • Storage: Store hazardous waste in a secure, designated area with limited access until it can be collected by a certified hazardous waste disposal service.[11]

  • Collection and Disposal: Arrange for the disposal of this compound waste through your institution's EHS department. This waste typically requires high-temperature incineration.[11]

Workflow for Safe Handling of this compound

ChrysomycinA_Workflow start Start: Obtain this compound risk_assessment 1. Conduct Risk Assessment start->risk_assessment prep_area 2. Prepare Designated Handling Area risk_assessment->prep_area don_ppe 3. Don Appropriate PPE prep_area->don_ppe handling 4. Weighing and Solution Preparation don_ppe->handling experiment 5. Perform Experiment handling->experiment spill Spill Occurs handling->spill decontaminate 6. Decontaminate Work Area and Equipment experiment->decontaminate experiment->spill doff_ppe 7. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 8. Segregate and Dispose of Waste doff_ppe->waste_disposal end End waste_disposal->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->decontaminate

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and handling protocols, research facilities can significantly mitigate the risks associated with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.